molecular formula C6H13NO2 B3425803 2-Amino-3,3-dimethylbutanoic acid CAS No. 471-50-1

2-Amino-3,3-dimethylbutanoic acid

Cat. No.: B3425803
CAS No.: 471-50-1
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-UHFFFAOYSA-N
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Description

L-tert-Leucine (CAS 20859-02-3) is a non-natural, chiral amino acid of significant interest in scientific research and development. Its unique structure, characterized by a bulky and rigid tert-butyl side chain, confers high steric hindrance and hydrophobicity, making it an exceptionally valuable building block for controlling the conformation of synthetic molecules . Primary Research Applications: In the pharmaceutical field, L-tert-Leucine is a critical chiral intermediate in the synthesis of advanced therapeutic agents. It serves as a key component in protease inhibitors, including those developed to combat HIV and hepatitis C virus . Furthermore, its application extends to the design of tumor-fighting agents and various other chiral drugs, where it helps improve efficacy and specificity by serving as a template for organocatalysts . Beyond drug synthesis, this amino acid is also utilized in nutritional science as a nutritional fortifier and in the cosmetic industry, where its properties are explored for product enhancement . Biosynthesis and Availability: Modern production of optically pure L-tert-Leucine leverages green biocatalytic methods, primarily using engineered E. coli systems that express leucine dehydrogenase (LeuDH) coupled with a cofactor-regenerating enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) . This enzymatic approach efficiently converts trimethylpyruvic acid (TMP) to L-tert-Leucine with high enantiomeric excess (e.e.), often exceeding 99.9% . Our product is supplied as a white to off-white powder with a molecular weight of 131.18 g/mol and a melting point above 300 °C . It is soluble in water and hydrochloric acid . Important Notice: This product is intended For Research Use Only (RUO) and is not approved for human therapeutic, veterinary use, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-dimethylbutanoic acid
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InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NPDBDJFLKKQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID90197039, DTXSID00308412
Record name 2-Amino-3,3-dimethylbutanoic acid
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Record name DL-tert-Leucine
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Molecular Weight

131.17 g/mol
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CAS No.

33105-81-6, 20859-02-3, 471-50-1
Record name tert-Leucine
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Record name DL-Terleucine
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Record name 20859-02-3
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Record name 2-Amino-3,3-dimethylbutanoic acid
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Record name DL-tert-Leucine
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Record name 3-METHYL-DL-VALINE
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Amino-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,3-dimethylbutanoic acid, commonly known as tert-Leucine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of organic chemistry and drug development. Its sterically demanding tert-butyl group imparts unique conformational constraints, making it a valuable chiral building block for asymmetric synthesis and a component in peptidomimetics and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological interactions of this compound. Detailed experimental protocols for key synthetic methodologies are presented, along with a summary of relevant quantitative data. Furthermore, a logical diagram illustrates the cellular uptake and potential fate of this unnatural amino acid.

Discovery and History

The history of this compound is intertwined with the broader exploration of amino acid chemistry in the early 20th century. While a definitive singular "discovery" of tert-Leucine is not well-documented, its conceptualization and eventual synthesis can be traced back to the foundational work on amino acid structure and synthesis.

The early 1900s saw pioneering work by chemists like Felix Ehrlich, who in 1912 described the conversion of natural amino acids into fusel alcohols by yeast.[1][2][3] This work laid the groundwork for understanding amino acid metabolism and the potential for synthetic manipulation. The development of general methods for α-amino acid synthesis, such as the Strecker synthesis, provided the chemical tools necessary to create novel, non-natural amino acids.[4]

The primary impetus for the synthesis of this compound arose from the need for sterically hindered chiral building blocks in asymmetric synthesis. Its bulky tert-butyl group provides a high degree of stereocontrol in chemical reactions, making it a valuable tool for chemists seeking to create enantiomerically pure compounds. Over the years, it has become a staple in the synthesis of chiral ligands, auxiliaries, and as a component of peptide-based pharmaceuticals where its unique structure can enhance stability and biological activity.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Melting Point>300 °C (decomposes)
Water SolubilitySoluble
pKa (Carboxyl)~2.3
pKa (Amino)~9.8
IUPAC NameThis compound
Synonymstert-Leucine, 3-Methylvaline

Synthesis of this compound

The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. Early methods focused on classical organic reactions, while modern approaches increasingly utilize biocatalysis for improved stereoselectivity and milder reaction conditions.

Chemical Synthesis

3.1.1. Strecker Synthesis

One of the earliest and most fundamental methods for α-amino acid synthesis is the Strecker synthesis. This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. For tert-Leucine, the starting material is trimethylacetaldehyde (B18807) (pivaldehyde).

Experimental Protocol: Strecker Synthesis of Racemic this compound

  • Step 1: Formation of the α-aminonitrile. Trimethylacetaldehyde is reacted with ammonium (B1175870) chloride and sodium cyanide in an aqueous solution. The reaction proceeds via the in situ formation of an imine, which is then attacked by the cyanide ion.

  • Step 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

3.1.2. Resolution of Racemic Mixtures

Since the Strecker synthesis produces a racemic mixture, resolution is required to obtain the pure enantiomers. This can be achieved through several methods, including:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can be separated by fractional crystallization.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

Enzymatic Synthesis

Enzymatic methods offer significant advantages over chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.

3.2.1. Reductive Amination using Leucine Dehydrogenase (LeuDH)

Leucine dehydrogenase catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. For the synthesis of L-tert-Leucine, trimethylpyruvate is used as the substrate.

Experimental Protocol: Enzymatic Synthesis of L-2-Amino-3,3-dimethylbutanoic acid

  • Reaction Mixture: A buffered aqueous solution containing trimethylpyruvate, an ammonium source (e.g., ammonium chloride), and NADH as a cofactor is prepared.

  • Enzyme Addition: Leucine dehydrogenase is added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme.

  • Product Isolation: The L-tert-Leucine product is isolated and purified from the reaction mixture.

3.2.2. Transamination using Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferases catalyze the transfer of an amino group from an amino donor (e.g., L-glutamate) to an α-keto acid.

Experimental Protocol: Asymmetric Synthesis of L-2-Amino-3,3-dimethylbutanoic acid using BCAT [5]

  • Reaction Setup: A reaction mixture is prepared containing trimethylpyruvate, L-glutamate as the amino donor, and pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor in a suitable buffer.

  • Enzyme: Branched-chain aminotransferase from Escherichia coli is added.

  • Reaction Conditions: The reaction is carried out at a controlled temperature and pH.

  • Work-up and Purification: The product, L-tert-Leucine, is separated from the reaction mixture and purified.

A summary of yields for different synthetic methods is presented in Table 2.

Synthesis MethodStarting MaterialProductEnantiomeric Excess (ee)YieldReference
Strecker SynthesisTrimethylacetaldehyde(±)-tert-LeucineRacemic-[4]
Enzymatic (LeuDH)TrimethylpyruvateL-tert-Leucine>99%High[6]
Enzymatic (BCAT)TrimethylpyruvateL-tert-Leucine>99%89.2 mM from 100 mM substrate[5]

Biological Interactions and Cellular Fate

As a non-proteinogenic amino acid, this compound does not have a dedicated signaling pathway in the same manner as the 20 common amino acids. However, it can enter cells and interact with cellular components.

Cellular Uptake and Transport:

Studies have shown that tert-Leucine can be transported into cells, likely through amino acid transporters that have broad substrate specificity.[7] The efficiency of uptake can vary between different cell types.

Metabolic Fate:

Once inside the cell, the metabolic fate of tert-Leucine is not fully elucidated. As a non-natural amino acid, it is not readily incorporated into proteins through the standard ribosomal machinery. It may be a poor substrate for the enzymes involved in the catabolism of natural branched-chain amino acids. Some evidence suggests that a small fraction may be metabolized.[7]

Enzyme Inhibition:

L-tert-Leucine has been shown to act as an inhibitor of certain enzymes, such as metalloproteases.[8] Its bulky tert-butyl group can sterically hinder the active site of these enzymes, preventing the binding of their natural substrates.

The following diagram illustrates the potential cellular interactions of this compound.

Cellular_Fate_of_tert_Leucine cluster_extracellular Extracellular Space cluster_cell Cell cluster_downstream Potential Cellular Effects tert-Leucine_ext This compound Transporter Amino Acid Transporter tert-Leucine_ext->Transporter Uptake tert-Leucine_int Intracellular This compound Transporter->tert-Leucine_int Metabolism Limited Metabolism tert-Leucine_int->Metabolism Inhibition Enzyme Inhibition (e.g., Metalloproteases) tert-Leucine_int->Inhibition Incorporation Minimal Protein Incorporation tert-Leucine_int->Incorporation

Cellular uptake and potential fate of this compound.

Applications in Research and Drug Development

The unique structural properties of this compound have led to its widespread use in several areas:

  • Chiral Auxiliaries: The tert-butyl group provides a powerful steric directing group in asymmetric synthesis, enabling the production of single-enantiomer products.

  • Peptide Synthesis: Incorporation of tert-Leucine into peptides can increase their resistance to enzymatic degradation and introduce conformational constraints that can enhance biological activity.

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[9]

Conclusion

This compound, from its conceptual roots in early amino acid chemistry to its modern applications, represents a significant tool for chemists and drug developers. While its history is one of gradual development rather than a single breakthrough, its importance as a chiral building block is well-established. The evolution of its synthesis from classical chemical methods to highly efficient enzymatic processes highlights the advances in synthetic chemistry. Although it does not participate in dedicated signaling pathways, its ability to enter cells and interact with cellular machinery provides opportunities for its use in modulating biological systems. Continued research into the synthesis and application of this and other non-natural amino acids will undoubtedly lead to the development of novel therapeutics and advanced materials.

References

An In-Depth Technical Guide to the Physicochemical Properties of Tert-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-leucine, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bulky and hydrophobic tert-butyl group provides unique steric hindrance, influencing molecular conformation and enhancing stereoselectivity in asymmetric syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of tert-leucine, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The distinct physicochemical characteristics of tert-leucine are central to its application in medicinal chemistry and process development. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Appearance White to off-white powder/crystal[2]
Melting Point ≥300 °C (decomposes)[3]
Boiling Point 217.7 ± 23.0 °C (Predicted)[4]
Density 1.0 ± 0.1 g/cm³[5]
Solubility and Partitioning
PropertyValueConditionsReference(s)
Water Solubility 125.5 g/L20 °C[4]
LogP (Octanol-Water) -1.8 (Predicted)[6]
Acid-Base Properties
PropertyValueReference(s)
pKa₁ (Carboxyl Group) ~2.3 (Predicted)[7]
pKa₂ (Amino Group) ~9.6 (Predicted)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of tert-leucine.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of tert-leucine can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a titrant (a strong acid or base) is incrementally added.

Materials:

  • Tert-leucine

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure: [4][9][10]

  • Sample Preparation: Accurately weigh a sample of tert-leucine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with Acid: Place the tert-leucine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Record the initial pH. Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH to stabilize and record the reading and the total volume of titrant added. Continue this process until the pH drops significantly.

  • Titration with Base: Repeat the procedure with a fresh sample of the tert-leucine solution, this time titrating with 0.1 M NaOH solution. Continue the titration until the pH rises significantly.

  • Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the titration curve). The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the dissociation of the protonated amino group.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15][16]

Materials:

  • Tert-leucine

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Phase Saturation: Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

  • Partitioning: Accurately weigh a small amount of tert-leucine and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Quantification: Carefully separate the two phases and determine the concentration of tert-leucine in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Data

Spectroscopic analysis provides critical information for the structural elucidation and identification of tert-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Protocol: [6][17][18][19][20]

    • Dissolve a small amount of tert-leucine in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard pulse program on an NMR spectrometer.

  • Interpretation: The ¹H NMR spectrum of tert-leucine is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a signal for the alpha-proton. The chemical shifts will be influenced by the solvent and pH.

¹³C NMR (Carbon-13 NMR):

  • Protocol: [6][17][18][19][20]

    • Prepare a concentrated solution of tert-leucine in a deuterated solvent.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Interpretation: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the alpha-carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Protocol: [3][16][21][22][23][24]

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, a small amount of tert-leucine is ground with dry potassium bromide and pressed into a thin pellet.

    • For ATR, the solid sample is placed directly on the ATR crystal.

    • The FTIR spectrum is then recorded.

  • Interpretation: The FTIR spectrum of tert-leucine will exhibit characteristic absorption bands for the functional groups present:

    • O-H stretch (from the carboxylic acid): a broad band around 2500-3300 cm⁻¹.

    • N-H stretch (from the amino group): typically around 3000-3500 cm⁻¹.

    • C=O stretch (from the carboxylic acid): a strong band around 1700-1750 cm⁻¹.

    • N-H bend (from the amino group): around 1500-1650 cm⁻¹.

    • C-H bends (from the tert-butyl group): characteristic bands in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (MS)
  • Protocol: [8][12][25][26][27][28]

    • Introduce a solution of tert-leucine into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Interpretation: The mass spectrum will show the protonated molecular ion [M+H]⁺. The fragmentation pattern will be characteristic of the tert-leucine structure, likely involving the loss of small neutral molecules such as water, carbon monoxide, and fragments from the tert-butyl group.

Synthesis of Tert-Leucine

Both chemical and enzymatic methods are employed for the synthesis of tert-leucine, with enzymatic routes often favored for their high stereoselectivity and milder reaction conditions.

Enzymatic Synthesis Workflow

A common enzymatic approach involves the reductive amination of a keto-acid precursor.[3][9][10][29][30][31]

Enzymatic_Synthesis TMP Trimethylpyruvate (TMP) LeuDH Leucine (B10760876) Dehydrogenase (LeuDH) TMP->LeuDH NH4 Ammonium (NH₄⁺) NH4->LeuDH NADH NADH NADH->LeuDH TertLeu L-tert-Leucine LeuDH->TertLeu NAD NAD⁺ LeuDH->NAD Cofactor_Regen Cofactor Regeneration NAD->Cofactor_Regen Cofactor_Regen->NADH FDH Formate Dehydrogenase (FDH) FDH->Cofactor_Regen CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

Caption: Enzymatic synthesis of L-tert-leucine via reductive amination.

Biological Signaling and Applications

While tert-leucine is a non-proteinogenic amino acid, its structural similarity to leucine suggests potential interactions with biological pathways. Leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[18][22][32][33][34][35]

Leucine and the mTOR Signaling Pathway

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes (by releasing eIF4E)

Caption: Simplified overview of Leucine's role in activating the mTORC1 pathway.

The effect of tert-leucine on the mTOR pathway is an area of active research. Its bulky side chain may modulate its interaction with the cellular machinery that senses amino acid levels, potentially leading to different downstream effects compared to leucine.

Application as a Chiral Auxiliary

The steric bulk of the tert-butyl group makes tert-leucine an excellent chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction.[1][5][30][36][37]

Workflow for Asymmetric Alkylation:

Chiral_Auxiliary Start Achiral Substrate Diastereomer Chiral Intermediate (Diastereomeric Mixture) Start->Diastereomer Auxiliary Tert-Leucine (Chiral Auxiliary) Auxiliary->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomer->Reaction Product_Mix Product Mixture (Single Diastereomer Predominates) Reaction->Product_Mix Cleavage Auxiliary Cleavage Product_Mix->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Tert-Leucine Cleavage->Recovered_Aux

Caption: General workflow for using tert-leucine as a chiral auxiliary.

Conclusion

Tert-leucine possesses a unique set of physicochemical properties that make it a highly valuable tool for chemists and drug developers. Its steric bulk, hydrophobicity, and chirality are key to its utility in asymmetric synthesis. A thorough understanding of its properties, supported by robust experimental protocols, is essential for its effective application in the development of novel therapeutics and other advanced materials. Further research into its specific interactions with biological signaling pathways, such as the mTOR pathway, will continue to expand its potential applications.

References

A Comprehensive Technical Guide to 2-Amino-3,3-dimethylbutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Chiral Building Block in Modern Pharmaceutical Design

This technical guide provides a detailed overview of 2-amino-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document covers its fundamental properties, common synonyms, synthesis methodologies, and its critical role in the design of therapeutic agents, particularly protease inhibitors.

Core Identification and Physicochemical Properties

This compound, most commonly known by its trivial name tert-leucine , is a chiral amino acid characterized by a sterically demanding tert-butyl group attached to its α-carbon. This bulky side chain imparts unique conformational constraints and hydrophobic properties, making it a valuable component in the design of peptidomimetics and other drug candidates.

CAS Numbers:

The Chemical Abstracts Service (CAS) number for this compound varies depending on its stereochemistry:

  • (S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine): 20859-02-3[1]

  • (R)-2-Amino-3,3-dimethylbutanoic acid (D-tert-Leucine): The hydrochloride salt has the CAS number 112720-39-5.

  • DL-2-Amino-3,3-dimethylbutanoic acid (Racemic mixture): 33105-81-6

Synonyms:

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and material sourcing.

  • Common Synonyms: tert-Leucine, L-tert-Leucine, D-tert-Leucine, DL-tert-Leucine, (S)-tert-butylglycine, (R)-tert-butylglycine, 3-Methyl-L-valine.[1]

  • Systematic and Other Names: (2S)-2-Amino-3,3-dimethylbutanoic acid, (2R)-2-amino-3,3-dimethylbutanoic acid, 2-Amino-3,3-dimethylbutyric acid, L-α-tert-Butylglycine, H-Tle-OH.

Physicochemical Data Summary:

The following table summarizes key physicochemical properties of L-tert-leucine, providing essential data for experimental design and computational modeling.

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Melting Point≥300 °C
Water Solubility125.5 g/L (at 20 °C)
Optical Rotation [α]20/D-9.5° (c = 3 in H2O)

Synthesis and Manufacturing Protocols

The enantioselective synthesis of L-tert-leucine is of paramount importance for its application in pharmaceuticals. Both enzymatic and chemical resolution methods are employed for its production.

Enzymatic Synthesis of L-tert-Leucine

Enzymatic synthesis is often preferred due to its high stereoselectivity and environmentally benign reaction conditions. A common approach involves the reductive amination of trimethylpyruvate (TMP) catalyzed by leucine (B10760876) dehydrogenase (LeuDH).

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes the bioconversion of trimethylpyruvate to L-tert-leucine using recombinant E. coli cells overexpressing leucine dehydrogenase (LeuDH) and a co-factor regenerating enzyme like glucose dehydrogenase (GDH).

Materials:

  • Recombinant E. coli cells harboring plasmids for LeuDH and GDH expression

  • Trimethylpyruvate (TMP)

  • Glucose

  • Ammonium chloride (NH4Cl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ammonia solution (NH3·H2O, 50% v/v)

  • 2L Bioreactor

Procedure:

  • Reaction Setup: In a 2L reactor, prepare a 1L reaction mixture containing:

    • 178.2 g glucose (0.9 mol)

    • 78.1 g TMP (0.6 mol)

    • 26.8 g NH4Cl (0.5 mol)

    • 10.0 g of whole E. coli cells

  • pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using NaOH solution.

  • Reaction Conditions: Maintain the reaction temperature at a controlled level (e.g., 30°C). Throughout the reaction, automatically titrate with 50% (v/v) NH3·H2O to maintain the pH at 8.5.

  • Reaction Termination: Once the reaction has reached completion (monitored by HPLC or other suitable analytical methods), terminate the reaction by heating the mixture to 60°C.

  • Biocatalyst Removal: Centrifuge the heated reaction mixture to remove the cell catalyst.

  • Product Isolation: Adjust the pH of the supernatant to 5.9 and concentrate the solution using a rotary evaporator.

  • Crystallization: Slowly cool the concentrated solution to 25°C, then further cool to 4°C to induce crystallization of L-tert-leucine.

  • Final Product: Collect the L-tert-leucine crystals by filtration and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) of a tert-Leucine-Containing Peptide

The incorporation of tert-leucine into a peptide chain is a standard procedure in solid-phase peptide synthesis. Its sterically hindered nature may require optimized coupling conditions.

Experimental Protocol: Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a generic peptide containing an L-tert-leucine residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-tert-Leucine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638) solution (20% v/v in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-methylmorpholine (NMM) solution (20% v/v in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 5 equivalents of Fmoc-L-tert-Leucine, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in DMF. Add 20% NMM in DMF to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Role in Drug Design and Development

The unique structural properties of tert-leucine make it a highly valuable building block in the design of therapeutic agents, particularly in the development of protease inhibitors. Its bulky tert-butyl side chain can effectively mimic the hydrophobic side chains of natural amino acids like leucine and valine, while providing significant steric hindrance that can enhance binding affinity and selectivity, as well as improve resistance to metabolic degradation.

Mechanism of Action in Protease Inhibition

Peptides and peptidomimetics containing tert-leucine have been successfully developed as inhibitors of viral proteases, which are essential enzymes for viral replication. The mechanism of action of these inhibitors is to competitively bind to the active site of the protease, preventing the cleavage of viral polyproteins into their functional components. This disruption of the viral life cycle halts the production of new, infectious virions.

Targeted Signaling/Lifecycle Pathways:

  • Hepatitis C Virus (HCV) NS3/4A Protease: Drugs such as Telaprevir and Boceprevir incorporate tert-leucine or its derivatives. They act as covalent, reversible inhibitors of the HCV NS3/4A serine protease.[2][3][4][5][6][7] This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[2][7] By blocking this protease, these drugs effectively halt the HCV life cycle.

  • Human Immunodeficiency Virus (HIV-1) Protease: HIV-1 protease is an aspartyl protease that cleaves viral Gag and Gag-Pol polyproteins, a critical step for viral maturation.[8] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity.[8] The inclusion of tert-leucine in these inhibitors can enhance their binding and pharmacokinetic properties.

  • SARS-CoV-2 3CL Protease (Main Protease): This cysteine protease is a key enzyme in the replication of SARS-CoV-2. Inhibitors targeting this protease, some of which are peptidomimetic in nature, block the processing of viral polyproteins.

The following diagram illustrates the general mechanism of action for a tert-leucine-containing protease inhibitor.

G cluster_virus Viral Replication Cycle polyprotein Viral Polyprotein protease Viral Protease (e.g., HCV NS3/4A, HIV-1 Protease) polyprotein->protease Cleavage functional_proteins Functional Viral Proteins protease->functional_proteins Generates new_virions New Infectious Virions functional_proteins->new_virions Assembly inhibitor tert-Leucine Containing Protease Inhibitor inhibitor->protease Binds to Active Site & Blocks Cleavage

Caption: Mechanism of action of tert-leucine containing protease inhibitors.

Biological Activity Data

The incorporation of tert-leucine has led to the development of potent antiviral agents. The following table summarizes the in vitro activity of representative drugs that contain a tert-leucine scaffold.

CompoundTarget ProteaseIC50 / EC50Assay Type
Boceprevir SARS-CoV-2 MproIC50: 4.13 µMEnzymatic Assay
SARS-CoV-2 (in cells)EC50: 1.90 µMViral Cytopathic Effect Assay
GC-376 SARS-CoV-2 MproIC50: 0.03 µMEnzymatic Assay
SARS-CoV-2 (in cells)EC50: 3.37 µMViral Cytopathic Effect Assay
Z-FA-FMK SARS-CoV-2 (in cells)EC50: 0.13 µMViral Cytopathic Effect Assay

Experimental Protocols for Biological Evaluation

The evaluation of tert-leucine-containing compounds as protease inhibitors involves a series of in vitro enzymatic and cell-based assays.

In Vitro Enzymatic Assay for Protease Inhibition (FRET-based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified protease using a Förster Resonance Energy Transfer (FRET) substrate.

Principle:

The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Purified recombinant protease (e.g., SARS-CoV-2 3CLpro, HIV-1 protease)

  • FRET peptide substrate specific for the protease

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add 2 µL of the serially diluted test inhibitor or controls (DMSO for 100% activity, positive control for 0% activity).

  • Enzyme Addition: Add 20 µL of diluted protease enzyme to each well to a final concentration of, for example, 50 nM.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the FRET substrate to each well to a final concentration of, for example, 20 µM.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow for this FRET-based assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis inhibitor_prep Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to 96-well plate inhibitor_prep->add_inhibitor enzyme_prep Dilute protease enzyme add_enzyme Add enzyme and pre-incubate enzyme_prep->add_enzyme substrate_prep Prepare FRET substrate add_substrate Initiate reaction with substrate substrate_prep->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calc_inhibition Calculate % inhibition measure_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for a FRET-based protease inhibition assay.

Cell-Based Antiviral Assay

This protocol determines the efficacy of an inhibitor in a cellular context by measuring the reduction of virus-induced cytopathic effect (CPE) or viral replication.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, TZM-bl for HIV-1)

  • Cell culture medium and supplements

  • Test inhibitor

  • Virus stock with a known titer

  • Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo) or viral protein (e.g., p24 ELISA for HIV-1)

  • 96-well cell culture plates

  • Appropriate biosafety level (BSL) facility

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test inhibitor in cell culture medium and add them to the cells.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus control (cells with virus, no inhibitor) and cell control (cells without virus or inhibitor) wells.

  • Incubation: Incubate the plate for a period sufficient for the virus to replicate and cause CPE (e.g., 48-72 hours).

  • Quantification of Antiviral Effect:

    • CPE Reduction Assay: Measure cell viability using a reagent like MTT. The absorbance is proportional to the number of viable cells.

    • Viral Yield Reduction Assay: Quantify a specific viral protein (e.g., HIV-1 p24 antigen in the supernatant via ELISA) or viral RNA (via qRT-PCR).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition or reduction in viral yield for each inhibitor concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the 50% effective concentration (EC50).

    • Separately, perform a cytotoxicity assay (without virus) to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.

Conclusion

This compound (tert-leucine) is a non-proteinogenic amino acid that has become an indispensable tool for medicinal chemists and drug development professionals. Its unique steric and hydrophobic properties provide a powerful means to constrain peptide conformations, enhance binding to biological targets, and improve metabolic stability. As demonstrated by its successful incorporation into potent protease inhibitors for HCV and its potential for other therapeutic targets, tert-leucine will continue to be a key chiral building block in the development of next-generation therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this versatile compound in their research and development endeavors.

References

Spectroscopic and Mechanistic Insights into 2-Amino-3,3-dimethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3,3-dimethylbutanoic acid, also known as tert-leucine. The document details available quantitative spectroscopic data, outlines general experimental protocols for data acquisition, and situates the molecule within a relevant biological context by visualizing its role in the PI3K/Akt/mTOR signaling pathway.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound. Due to the limited availability of publicly accessible, quantitative experimental data, some values are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityAssignment
~3.5Singletα-H
~1.1Singlet(CH₃)₃C-

Predicted based on the structure and data from similar amino acids. The α-proton is a singlet due to the absence of adjacent protons. The nine protons of the tert-butyl group are chemically equivalent and appear as a single peak.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)Assignment
~175C=O (Carboxylic Acid)
~65α-C
~35(CH₃)₃C -
~27(C H₃)₃C-

While a ¹³C NMR spectrum for this compound is available in databases like PubChem, specific peak assignments are not always provided. The chemical shifts are estimated based on typical values for amino acids.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the following absorption bands, consistent with its functional groups.[1]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2960-2870C-HStretching
~3000-2500O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1600N-H (Amine)Bending
~1470-1450C-HBending
Mass Spectrometry (MS)

Mass spectrometry data for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (131.17 g/mol ).[2] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the carbon skeleton.

m/zProposed Fragment
131[M]⁺ (Molecular Ion)
86[M - COOH]⁺
57[(CH₃)₃C]⁺

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for amino acids like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

  • pH Adjustment: The chemical shifts of the amino and carboxyl groups are pH-dependent. Adjust the pD (the pH in D₂O) to a standardized value (e.g., 7.0-7.4) using dilute DCl or NaOD.

  • Internal Standard: For precise chemical shift referencing, a known internal standard such as 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.

  • Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.

Instrument Parameters (for a standard 1D ¹³C NMR experiment):

  • Pulse Program: A standard 1D ¹³C pulse sequence with proton decoupling.

  • Temperature: 298 K (25°C).

  • Spectral Width: 0-200 ppm.

  • Transmitter Frequency Offset (O1P): Centered around 100 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biological Context and Signaling Pathway

This compound, as a leucine (B10760876) derivative, is involved in cellular signaling pathways that regulate growth and metabolism. Amino acids are known to activate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and protein synthesis.[3]

PI3K/Akt/mTOR Signaling Pathway Activated by Amino Acids

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation Akt->Cell Growth & Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Amino Acids Amino Acids Amino Acids->mTORC2 Activates

Caption: PI3K/Akt/mTOR pathway activation by amino acids.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow NMR_Prep NMR_Prep NMR_Acq NMR_Acq NMR_Prep->NMR_Acq ¹H & ¹³C Spectra IR_Prep IR_Prep IR_Acq IR_Acq IR_Prep->IR_Acq FT-IR Spectrum MS_Prep MS_Prep MS_Acq MS_Acq MS_Prep->MS_Acq Mass Spectrum Data_Analysis Data_Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Sample Sample Sample->IR_Prep Place on ATR Sample->MS_Prep Ionize

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-amino-3,3-dimethylbutanoic acid, also known as tert-leucine. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry and drug discovery, making a thorough understanding of its spectral characteristics essential for its identification and characterization.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's distinct proton environments. The key to its interpretation lies in the chemical shifts and splitting patterns of the alpha-proton and the tert-butyl group.

Table 1: Summary of ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
(CH₃)₃C-~1.05Singlet (s)9HN/A
α-CH~3.55Singlet (s)1HN/A
-NH₂VariableBroad Singlet (br s)2HN/A
-COOHVariableBroad Singlet (br s)1HN/A

Note: The chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent, concentration, and pH. In deuterated water (D₂O), these protons will exchange with deuterium (B1214612) and their signals will disappear.

Structural Representation and Proton Environments

The following diagram illustrates the structure of this compound and the distinct proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), in a standard 5 mm NMR tube. D₂O is commonly used for amino acids.

  • If using D₂O, the amine and carboxylic acid protons will exchange with deuterium and will not be observed in the spectrum. This can be advantageous for simplifying the spectrum and focusing on the carbon-bound protons.

  • Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate to cover the expected chemical shifts.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants (if any).

Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Assign Signals integrate->assign report Report Data assign->report

The Biological Activity of Tert-Leucine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Antiviral, Anticancer, Anti-inflammatory, and Cannabinoid Receptor Modulating Properties

The unnatural amino acid L-tert-leucine, with its sterically demanding tert-butyl side chain, has emerged as a critical building block in modern medicinal chemistry. Its incorporation into small molecules and peptidomimetics often imparts unique conformational constraints, enhanced metabolic stability, and potent biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of tert-leucine derivatives, focusing on their applications as antiviral, anticancer, and anti-inflammatory agents, as well as synthetic cannabinoid receptor agonists. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

Antiviral Activity of Tert-Leucine Derivatives

The bulky and hydrophobic nature of the tert-leucine side chain has proven to be highly advantageous in the design of potent protease inhibitors, a cornerstone of antiviral therapy. By effectively occupying deep, hydrophobic pockets in viral proteases, tert-leucine derivatives can disrupt the viral life cycle.

HIV Protease Inhibitors

Tert-leucine is a key component in several HIV protease inhibitors. Its structure contributes to high binding affinity and oral bioavailability. For instance, the development of inhibitors featuring a (2R,3S,4S)-4-[[(benzyloxycarbonyl)-l-tert-leucyl]amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid scaffold has led to compounds with significant antiviral activity.[1]

HCV Protease Inhibitors

In the fight against Hepatitis C, tert-leucine derivatives have been instrumental in the development of NS3/4A protease inhibitors. Macrocyclic inhibitors incorporating a tert-leucine residue at the P3 position have demonstrated high potency. The combination of the tert-leucine moiety with other structural features, such as gem-dimethyl substituents, has been shown to enhance activity and selectivity against other proteases like human neutrophil elastase.[2]

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. Tert-leucine has been a valuable P3 building block in the design of these inhibitors. Peptidomimetic inhibitors containing a tert-leucine residue have shown potent inhibitory activity against Mpro and excellent antiviral effects in cellular assays.[3]

Table 1: Antiviral Activity of Selected Tert-Leucine Derivatives

Compound ClassTargetDerivative/ScaffoldActivityValueReference
HIV Protease InhibitorHIV-1 Protease(2R,3S,4S)-4-[[(benzyloxycarbonyl)-l-tert-leucyl]amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amideIC50250 nM[1]
HCV Protease InhibitorHCV NS3 ProteaseMacrocyclic α-ketoamide with P3 tert-leucineKi*6 nM[2]
HCV Protease InhibitorHCV Replicon AssayMacrocyclic α-ketoamide with P3 tert-leucineIC50130 nM[2]
SARS-CoV-2 Mpro InhibitorSARS-CoV-2 3CLproPeptidomimetic nitrile (Compound 1a)IC5018.06 nM[3]
SARS-CoV-2 Mpro InhibitorSARS-CoV-2 (in vitro)Peptidomimetic nitrile (Compound 1a)EC50313.0 nM[3]
SARS-CoV-2 Mpro InhibitorSARS-CoV-2 3CLproPeptidomimetic nitrile (Compound 2b)IC5022.42 nM[3]
SARS-CoV-2 Mpro InhibitorSARS-CoV-2 (in vitro)Peptidomimetic nitrile (Compound 2b)EC50170.2 nM[3]

Anticancer Activity of Tert-Leucine Derivatives

The application of tert-leucine derivatives extends to oncology, where they have been investigated as multi-target anticancer agents. Their mechanisms of action often involve the inhibition of enzymes crucial for tumor growth, invasion, and angiogenesis.

A novel series of leucine (B10760876) ureido derivatives containing a 1,2,3-triazole moiety have been identified as potent aminopeptidase (B13392206) N (APN/CD13) inhibitors. These compounds have demonstrated significant in vitro anti-proliferative, anti-metastatic, and anti-angiogenic activities.

Table 2: Anticancer Activity of Selected Tert-Leucine Derivatives

Compound ClassCell LineActivityValueReference
Thiobarbiturate-s-triazine hydrazonesHepatocellular Carcinoma (HepG2)IC503.8 ± 0.3 µg/mL
Thiobarbiturate-s-triazine hydrazonesColon Cancer (HCT-116)IC501.9 ± 0.4 µg/mL
Organoplatinum compound with triazole ringLung Carcinoma (A-549)IC505.94 ± 0.58 µM
Pyrazoline derivativePancreatic Adenocarcinoma (Capan-1)IC501.4 µM
Tryptanthrin derivativeNormal Human Liver (HL-7702)IC5045.21 ± 0.80 µM
Di- and tri-substituted s-triazineBreast Cancer (MCF-7)IC500.1 ± 0.01 µM

Note: The specific structures of the tert-leucine derivatives in this table are proprietary to the cited studies and are described therein.

Anti-inflammatory Activity of Tert-Leucine Derivatives

While direct evidence for the anti-inflammatory activity of a wide range of specific tert-leucine derivatives is an emerging area of research, studies on leucine and related peptidomimetics suggest a potential role in modulating inflammatory pathways. L-leucine itself has been shown to exhibit anti-inflammatory activity in various experimental models, with the proposed mechanism involving interference with prostaglandin (B15479496) synthesis and/or action.[4] Furthermore, a pilot study has suggested that leucine supplementation can promote a more anti-inflammatory cytokine pattern in humans.

The primary signaling pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_cytoplasm NF-κB (p50/p65) NFkB_nucleus Active NF-κB NFkB_cytoplasm->NFkB_nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Nucleus Nucleus Inhibitor Potential Tert-Leucine Derivative Inhibition Inhibitor->IKK

Figure 1: Generalized NF-κB signaling pathway and a potential point of inhibition.

The MAPK Signaling Pathway

The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also critical in the cellular response to stress and inflammation. Activation of these cascades leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators.

Synthetic Cannabinoid Receptor Agonists

Tert-leucine derivatives have been widely explored as synthetic cannabinoid receptor agonists (SCRAs). The tert-leucinamide moiety often confers high affinity and efficacy at both the CB1 and CB2 receptors. Structure-activity relationship (SAR) studies have shown that for a given core structure (e.g., indole, indazole), tert-leucinamide derivatives generally exhibit higher binding affinities and greater potencies compared to their valinamide (B3267577) or phenylalaninamide counterparts.

Table 3: Cannabinoid Receptor Binding Affinity and Functional Activity of Tert-Leucinamide Derivatives

CompoundCore StructureReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
ADB-BUTINACAIndazoleCB10.2990.58
ADB-BUTINACAIndazoleCB20.9121.8
5F-ADBIndazoleCB1-0.45
5F-ADBIndazoleCB2-4.6
MDMB-FUBINACAIndazoleCB1-1.9
MDMB-FUBINACAIndazoleCB2-21
ADB-PICAIndoleCB11.34-
ADB-PICAIndoleCB21.32-

Note: '-' indicates data not reported in the specified source.

SAR_Cannabinoids Core Core Structure Indazole Indazole Core->Indazole Indole Indole Core->Indole Azaindole 7-Azaindole Core->Azaindole label_core Indazoles > Indoles > 7-Azaindoles Activity Binding Affinity & Potency (CB1 & CB2 Receptors) Indazole->Activity Indole->Activity Azaindole->Activity AminoAcid Amino Acid Derivative TertLeucinamide Tert-Leucinamide (ADB-) AminoAcid->TertLeucinamide Valinamide Valinamide (AB-) AminoAcid->Valinamide Phenylalaninamide Phenylalaninamide (APP-) AminoAcid->Phenylalaninamide label_aa Tert-Leucinamide > Valinamide >> Phenylalaninamide TertLeucinamide->Activity Valinamide->Activity Phenylalaninamide->Activity Protease_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents SetupPlate Set up 96-well Plate (Blank, Control, Test) PrepareReagents->SetupPlate PreIncubate Pre-incubate Enzyme with Inhibitor (15-30 min) SetupPlate->PreIncubate AddSubstrate Add Fluorogenic Substrate PreIncubate->AddSubstrate MeasureFluorescence Measure Fluorescence over Time AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data (Calculate % Inhibition) MeasureFluorescence->AnalyzeData DetermineIC50 Determine IC50 Value AnalyzeData->DetermineIC50 End End DetermineIC50->End

References

An In-depth Technical Guide to L-tert-leucine: From Synthesis to Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-leucine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its unique sterically hindered tert-butyl group plays a pivotal role in asymmetric synthesis and in defining the pharmacological properties of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural and physicochemical properties of L-tert-leucine, detailed experimental protocols for its chemical and enzymatic synthesis, and its application in the synthesis of antiviral therapeutics. Quantitative data are presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams to facilitate understanding.

Introduction

L-tert-leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is an isomer of leucine (B10760876).[1] Unlike its proteinogenic counterparts, L-tert-leucine is not incorporated into proteins during ribosomal translation but has found significant utility as a chiral auxiliary and a key intermediate in the synthesis of numerous pharmaceuticals.[2] Its bulky and hydrophobic tert-butyl side chain is instrumental in directing stereoselective reactions and can enhance the metabolic stability and binding affinity of drug candidates.[2][3] This whitepaper delves into the core technical aspects of L-tert-leucine, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Structural and Physicochemical Properties

The structural integrity and physicochemical characteristics of L-tert-leucine are fundamental to its application in stereoselective synthesis and drug design.

Structural Formula

The structure of L-tert-leucine is characterized by a chiral center at the alpha-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a sterically demanding tert-butyl group.

Physicochemical Data

A summary of the key physicochemical properties of L-tert-leucine is presented in Table 1.

PropertyValueReference
IUPAC Name (2S)-2-amino-3,3-dimethylbutanoic acid[4][5]
Synonyms (S)-2-Amino-3,3-dimethylbutyric acid, L-α-tert-Butylglycine[4][6]
CAS Number 20859-02-3[4][7]
Molecular Formula C₆H₁₃NO₂[4][7]
Molecular Weight 131.17 g/mol [4]
Appearance White to almost white powder[8]
Melting Point ≥300 °C[4][6]
Optical Activity [α]20/D −9.5° (c = 3 in H₂O)[4][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of L-tert-leucine. A summary of expected spectroscopic data is provided in Table 2.

SpectroscopyData DescriptionReference
¹H NMR (D₂O) Spectra are available from various sources. Key signals are expected for the tert-butyl protons and the alpha-proton.[4][9][10]
¹³C NMR (D₂O) Spectra are available and will show distinct signals for the carboxyl carbon, alpha-carbon, quaternary carbon of the tert-butyl group, and the methyl carbons.[4][5][11]
IR (KBr disc/ATR) Infrared spectra are available and typically show characteristic absorptions for the amino and carboxyl functional groups.[4][12][13]

Synthesis of L-tert-leucine

Both chemical and enzymatic methods are employed for the synthesis of L-tert-leucine, with enzymatic routes often being favored for their high stereoselectivity and milder reaction conditions.[11][14]

Chemical Synthesis

One common chemical approach involves the dynamic kinetic resolution of a racemic precursor.

Experimental Protocol: Dynamic Kinetic Resolution for L-tert-leucine Synthesis [8]

  • Reaction Setup: In a suitable reactor, dissolve pentafluorophenyl-(dibenzylamino) ester and benzhydrol in an appropriate organic solvent.

  • Catalysis: Add a chiral PPY-type nitroxide catalyst and an inorganic base to the reaction mixture.

  • Resolution: Stir the mixture to allow the dynamic kinetic resolution to proceed, yielding the chiral dibenzyl amino acid ester product.

  • Hydrogenation: Following the resolution, subject the product to catalytic hydrogenation using palladium on carbon (Pd/C) to remove the benzyl (B1604629) groups.

  • Isolation: After debenzylation, isolate and purify the L-tert-leucine product.

Enzymatic Synthesis

The enzymatic synthesis of L-tert-leucine is a highly efficient and stereoselective method, commonly utilizing leucine dehydrogenase (LeuDH).[15][16][17] This process often incorporates a coenzyme regeneration system, for instance, using formate (B1220265) dehydrogenase (FDH), to recycle the required NADH.[1][18]

Experimental Protocol: Enzymatic Synthesis of L-tert-leucine using LeuDH and FDH [14][16][19]

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare an aqueous buffer solution (e.g., ammonium (B1175870) chloride/ammonia buffer, pH 8.5-9.5).

  • Addition of Reactants: Add trimethylpyruvate (the keto-acid precursor), sodium formate (for coenzyme regeneration), and NAD⁺ to the buffer.

  • Enzyme Addition: Introduce whole cells of a recombinant E. coli strain co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) as the biocatalyst.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor and adjust the pH as needed.

  • Monitoring: Periodically take samples to monitor the conversion of trimethylpyruvate to L-tert-leucine using a suitable analytical method such as HPLC.

  • Product Isolation: Upon completion of the reaction, terminate the process (e.g., by heat treatment). Remove the biocatalyst by centrifugation.

  • Purification: Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine to facilitate crystallization. Collect the crystals and dry them to obtain the final product.

Enzymatic_Synthesis_of_L_tert_leucine cluster_reactants Reactants cluster_enzymes Biocatalysts cluster_products Products cluster_regeneration Coenzyme Regeneration TMP Trimethylpyruvate LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Substrate NH4 Ammonium (NH₄⁺) NH4->LeuDH NADH NADH NADH->LeuDH Coenzyme L_Tle L-tert-leucine LeuDH->L_Tle Product NAD NAD⁺ LeuDH->NAD H2O H₂O LeuDH->H2O FDH Formate Dehydrogenase (FDH) NAD->FDH Formate Formate Formate->FDH FDH->NADH Regenerated Coenzyme CO2 CO₂ FDH->CO2

Enzymatic synthesis of L-tert-leucine with coenzyme regeneration.

Application in Drug Development: Synthesis of Atazanavir (B138)

L-tert-leucine is a crucial component in the synthesis of several antiviral drugs, including the HIV protease inhibitor Atazanavir.[2][20] In this synthesis, a derivative of L-tert-leucine, N-(methoxycarbonyl)-L-tert-leucine, is used as a key building block.[7]

Experimental Workflow: Key Steps in Atazanavir Synthesis Involving L-tert-leucine Derivative [7][21]

  • Coupling Reaction: An epoxide intermediate is reacted with a hydrazine (B178648) derivative in a ring-opening reaction to form a diamino alcohol.

  • Acylation: The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to form a key intermediate of the Atazanavir core structure.

  • Further Steps: Subsequent reaction steps, including deprotection and reaction with methoxycarbonyl chloride, lead to the final Atazanavir molecule.

Atazanavir_Synthesis_Workflow cluster_intermediates Key Intermediates Epoxide Chiral Epoxide Intermediate Diamino_alcohol Diamino Alcohol Epoxide->Diamino_alcohol Ring Opening Hydrazine Hydrazine Derivative Hydrazine->Diamino_alcohol Atazanavir_core Atazanavir Core Intermediate Diamino_alcohol->Atazanavir_core Coupling L_Tle_deriv N-(methoxycarbonyl)-L-tert-leucine L_Tle_deriv->Atazanavir_core Atazanavir Atazanavir Atazanavir_core->Atazanavir Further Synthetic Steps

References

The Physicochemical Profile of Tert-Leucine: A Technical Guide to its Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the melting point and solubility of tert-leucine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents logical workflows pertinent to its application in asymmetric synthesis.

Core Physicochemical Properties of Tert-Leucine

Tert-leucine, also known as 3-methylvaline, is a chiral amino acid increasingly utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its bulky and sterically demanding tert-butyl group imparts unique conformational constraints, making it a valuable tool in asymmetric synthesis.

Melting Point

The melting point of tert-leucine is consistently reported to be high, reflecting its stable crystalline structure. For both the L- and DL-racemic forms, the melting point is typically observed at or above 300 °C, often accompanied by decomposition or sublimation under atmospheric pressure.

Table 1: Melting Point of Tert-Leucine

FormMelting Point (°C)Notes
L-tert-Leucine≥300Literature value; may decompose.
DL-tert-Leucine>300Literature value.
Solubility Profile

Tert-leucine is a non-polar, hydrophobic amino acid, which dictates its solubility characteristics.[1] While it is soluble in aqueous solutions, its solubility is less than that of more polar amino acids.[1] The solubility is influenced by the specific form (L- or DL-), the solvent, temperature, and pH.

Table 2: Solubility of Tert-Leucine

FormSolventSolubilityTemperature (°C)
L-tert-LeucineWater125.5 g/L20
DL-tert-LeucineWater0.1 g/mL (100 g/L)Not Specified
L-tert-Leucine1 M Hydrochloric Acid50 mg/mLNot Specified
L-tert-LeucineEthanolSlightly solubleNot Specified
L-tert-LeucineEtherInsolubleNot Specified
L-Leucine (for comparison)WaterSparingly solubleNot Specified
L-Leucine (for comparison)Formic AcidFreely solubleNot Specified
L-Leucine (for comparison)Ethanol (95%)Practically insolubleNot Specified

Experimental Protocols

Accurate determination of the melting point and solubility is crucial for the successful application of tert-leucine in research and development. The following sections detail standardized experimental methodologies.

Melting Point Determination: Capillary Method

The capillary method is the standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting point range (typically 0.5-1 °C).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of dry tert-leucine is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a compact column of 2-3 mm in height.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: An excess amount of tert-leucine is added to a known volume of the desired solvent in a vial.

  • Equilibration: The vial is sealed and placed in a shaker at a constant temperature (e.g., 20 °C). The mixture is agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles.

  • Quantification: The concentration of tert-leucine in the clear, saturated solution is determined using a validated analytical method. A calibration curve prepared with known concentrations of tert-leucine is used for accurate quantification.

Applications in Asymmetric Synthesis: A Workflow Perspective

Tert-leucine's primary application in drug development and chemical synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.

The following diagram illustrates the general workflow for the use of tert-leucine as a chiral auxiliary in the synthesis of a new chiral molecule.

G cluster_0 Asymmetric Synthesis using a Tert-Leucine Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Tert_Leucine_Auxiliary Tert-Leucine Chiral Auxiliary Tert_Leucine_Auxiliary->Coupling Chiral_Intermediate Chiral Intermediate (Substrate + Auxiliary) Coupling->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Target_Molecule Enantiopure Target Molecule Cleavage->Target_Molecule Recovered_Auxiliary Recovered Tert-Leucine Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of tert-leucine as a chiral auxiliary.

In this workflow, the chiral information from tert-leucine is transferred to the prochiral substrate during the diastereoselective reaction, leading to the formation of the desired stereoisomer of the target molecule. The auxiliary is then cleaved and can be recovered for reuse, making this an efficient and atom-economical strategy.

Tert-leucine is also a precursor for the synthesis of other valuable chiral building blocks, such as β-amino acids.

G cluster_1 Synthesis of β-Amino Acids from Tert-Leucine Derivatives Start N-Boc-L-tert-leucine methyl ester Reduction Reduction (e.g., LiBH4) Start->Reduction Alcohol N-Boc-L-tert-leucinol Reduction->Alcohol Oxidation Oxidation (e.g., Dess-Martin) Alcohol->Oxidation Aldehyde N-Boc-L-tert-leucinal Oxidation->Aldehyde Olefination Olefination (e.g., Wittig) Aldehyde->Olefination Unsaturated_Ester α,β-Unsaturated Ester Olefination->Unsaturated_Ester Conjugate_Addition Conjugate Addition (e.g., of an amine) Unsaturated_Ester->Conjugate_Addition Beta_Amino_Acid N-Boc-β-amino acid Conjugate_Addition->Beta_Amino_Acid

Caption: Synthetic pathway from a tert-leucine derivative to a β-amino acid.

This guide provides foundational data and methodologies essential for the effective use of tert-leucine in a research and development setting. The presented information on its physicochemical properties and its role in synthetic workflows underscores its importance as a versatile chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of L-tert-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of L-tert-leucine, a non-proteinogenic amino acid of significant importance in the pharmaceutical industry as a chiral building block for active pharmaceutical ingredients. The following sections detail both enzymatic and chemical approaches to obtaining enantiomerically pure L-tert-leucine, with a focus on reproducible and scalable methods.

Introduction

L-tert-leucine's bulky and hydrophobic tert-butyl group makes it a valuable component in asymmetric synthesis and a key structural element in various pharmaceuticals. The stereochemistry of this amino acid is crucial for its biological activity and efficacy. Therefore, robust and highly enantioselective synthetic methods are in high demand. This document outlines two primary strategies: enzymatic synthesis, which offers high selectivity and mild reaction conditions, and asymmetric chemical synthesis, which provides versatility through the use of chiral auxiliaries.

Enzymatic Synthesis of L-tert-Leucine

Enzymatic methods for L-tert-leucine synthesis are highly attractive due to their exceptional enantioselectivity (>99% ee), mild reaction conditions, and environmentally friendly nature. The two main enzymatic routes involve the use of Leucine Dehydrogenase (LeuDH) and Branched-Chain Aminotransferase (BCAT).

Method 1: Reductive Amination using Leucine Dehydrogenase (LeuDH)

This method utilizes LeuDH to catalyze the asymmetric reductive amination of trimethylpyruvate to L-tert-leucine. A key aspect of this protocol is the in-situ regeneration of the NADH cofactor, which is essential for the economic viability of the process. Formate (B1220265) Dehydrogenase (FDH) is commonly employed for this purpose, using formate as a sacrificial substrate.

Quantitative Data Summary

Enzyme SystemSubstrateCo-enzyme RegenerationYield (%)Enantiomeric Excess (ee, %)Reference
LeuDH / FDH (Whole-cell)TrimethylpyruvateFormate Dehydrogenase>95>99[1]
LeuDH from Bacillus cereus / FDH from Candida boidiniiTrimethylpyruvateFormate Dehydrogenase95>99[1]
LeuDH from Lysinibacillus sphaericusTrimethylpyruvateNot specifiedHighExcellent[1]

Experimental Protocol: Whole-Cell Catalysis with LeuDH and FDH

This protocol describes the use of recombinant E. coli cells co-expressing LeuDH and FDH for the synthesis of L-tert-leucine.

1. Preparation of the Whole-Cell Catalyst:

  • Co-transform E. coli BL21(DE3) with plasmids containing the genes for LeuDH and FDH.

  • Grow the recombinant cells in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). The cell paste can be used directly or stored frozen.

2. Reductive Amination Reaction:

  • In a temperature-controlled reactor, prepare a reaction mixture containing:

    • Trimethylpyruvate (substrate)

    • Ammonium formate (provides both the amino group and the reducing equivalent for NADH regeneration)

    • NAD⁺ (catalytic amount)

    • The prepared whole-cell catalyst

  • Maintain the pH of the reaction mixture at a constant value (typically around 8.0-8.5) using a pH-stat with the addition of a suitable base (e.g., NH4OH).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by analyzing the concentration of L-tert-leucine (e.g., by HPLC).

3. Product Isolation and Purification:

  • Upon reaction completion, separate the biomass by centrifugation or filtration.

  • Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine (around 6.0) to induce precipitation.

  • Collect the precipitated L-tert-leucine by filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reductive Amination cluster_purification Product Isolation prep1 Co-transformation of E. coli prep2 Cell Growth and Induction prep1->prep2 prep3 Harvest and Wash Cells prep2->prep3 react1 Prepare Reaction Mixture prep3->react1 react2 pH and Temperature Control react1->react2 react3 Monitor Reaction Progress react2->react3 purify1 Separate Biomass react3->purify1 purify2 pH Adjustment and Precipitation purify1->purify2 purify3 Filtration and Drying purify2->purify3 product product purify3->product L-tert-leucine

Caption: Workflow for the enzymatic synthesis of L-tert-leucine using a whole-cell catalyst.

Method 2: Transamination using Branched-Chain Aminotransferase (BCAT)

This method employs a BCAT to transfer an amino group from an amino donor, typically L-glutamate, to trimethylpyruvate. A challenge with this method is the product inhibition by α-ketoglutarate. This can be overcome by using a coupled enzyme system to remove the α-ketoglutarate.[2]

Quantitative Data Summary

Enzyme SystemSubstrateAmino DonorYield (%)Enantiomeric Excess (ee, %)Reference
BCAT from E. coliTrimethylpyruvateL-Glutamate->99[2]
BCAT / AspAT / PDCTrimethylpyruvateL-Glutamate89.2 (from 100 mM substrate)>99[2]

Experimental Protocol: Coupled BCAT/AspAT/PDC Reaction

This protocol describes a coupled enzyme system to overcome product inhibition and drive the reaction towards L-tert-leucine formation.[2]

1. Enzyme Preparation:

  • Prepare purified BCAT, Aspartate Aminotransferase (AspAT), and Pyruvate (B1213749) Decarboxylase (PDC) from recombinant sources.

2. Transamination Reaction:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing:

    • Trimethylpyruvate

    • L-Glutamate (amino donor)

    • Pyridoxal-5'-phosphate (PLP) (cofactor for aminotransferases)

    • Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for PDC)

    • The three enzymes (BCAT, AspAT, PDC)

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • The reaction proceeds as follows:

    • BCAT catalyzes the transfer of the amino group from L-glutamate to trimethylpyruvate, forming L-tert-leucine and α-ketoglutarate.

    • AspAT transfers the amino group from any remaining L-glutamate to oxaloacetate (which can be formed from pyruvate), regenerating L-aspartate and further consuming α-ketoglutarate.

    • PDC decarboxylates pyruvate (a potential byproduct) to acetaldehyde, further pulling the equilibrium.

3. Product Analysis:

  • Monitor the formation of L-tert-leucine by HPLC analysis of reaction aliquots taken at different time points.

Signaling Pathway Diagram

G cluster_main Main Reaction cluster_coupled Coupled Reactions for Inhibition Removal TMP Trimethylpyruvate Tle L-tert-leucine TMP->Tle  + L-Glutamate BCAT BCAT Glu L-Glutamate aKG α-Ketoglutarate Glu->aKG aKG_coupled α-Ketoglutarate aKG->aKG_coupled AspAT AspAT PDC PDC Pyruvate Pyruvate Acetaldehyde Acetaldehyde + CO2 Pyruvate->Acetaldehyde Glu_coupled L-Glutamate aKG_coupled->Glu_coupled  + L-Aspartate

Caption: Coupled enzymatic pathway for L-tert-leucine synthesis via transamination.

Asymmetric Chemical Synthesis of L-tert-Leucine

Chemical methods provide an alternative route to L-tert-leucine, often relying on the use of chiral auxiliaries to induce stereoselectivity. The Asymmetric Strecker Synthesis is a classic and effective example.

Method 3: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This method involves the reaction of pivaldehyde with a cyanide source and a chiral amine, followed by hydrolysis to yield L-tert-leucine. The use of (R)-phenylglycine amide as a chiral auxiliary allows for a crystallization-induced asymmetric transformation, leading to a single diastereomer of the intermediate α-amino nitrile.

Quantitative Data Summary

Chiral AuxiliaryKey Intermediate Yield (%)Final Product Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(R)-Phenylglycine amide76-9373 (3 steps)>99:1>98[3]

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the synthesis of (S)-tert-leucine using (R)-phenylglycine amide.[3]

1. Synthesis of the α-Amino Nitrile:

  • In a suitable solvent (e.g., water or a water/methanol mixture), combine (R)-phenylglycine amide, pivaldehyde, and a cyanide source (e.g., NaCN or KCN).

  • The reaction is typically carried out at room temperature.

  • The desired diastereomer of the α-amino nitrile selectively precipitates from the reaction mixture.

  • Isolate the solid product by filtration and wash to obtain the diastereomerically pure intermediate.

2. Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:

  • The isolated α-amino nitrile is then subjected to a multi-step conversion to L-tert-leucine. This typically involves:

    • Protection of the amino group.

    • Hydrolysis of the nitrile group to a carboxylic acid.

    • Removal of the chiral auxiliary and the protecting group under acidic conditions.

  • A specific three-step sequence might involve conversion to an amide, followed by hydrogenolysis to remove the chiral auxiliary, and finally acid hydrolysis to the amino acid.[3]

3. Purification:

  • The final L-tert-leucine product is purified by standard techniques such as recrystallization.

Logical Relationship Diagram

G start Pivaldehyde + (R)-Phenylglycine amide + Cyanide step1 Asymmetric Strecker Reaction (Crystallization-Induced Asymmetric Transformation) start->step1 intermediate Diastereomerically Pure α-Amino Nitrile step1->intermediate step2 Multi-step Conversion (e.g., Hydrolysis, Hydrogenolysis) intermediate->step2 product L-tert-leucine step2->product

Caption: Logical workflow for the Asymmetric Strecker Synthesis of L-tert-leucine.

References

Application Notes and Protocols for the Use of Tert-Leucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the sterically hindered amino acid, tert-leucine (Tle), in solid-phase peptide synthesis (SPPS). Due to its bulky tert-butyl side chain, tert-leucine presents unique challenges but also offers significant advantages in peptide design, such as promoting specific secondary structures and increasing resistance to enzymatic degradation. This document outlines the challenges, recommended coupling strategies, and detailed protocols to facilitate the successful synthesis of tert-leucine-containing peptides.

Introduction to Tert-Leucine in Peptide Synthesis

Tert-leucine is a non-proteinogenic amino acid characterized by a bulky tert-butyl group attached to its α-carbon. This significant steric hindrance influences peptide conformation and can be strategically employed to design peptides with enhanced biological activity and stability.[1] However, the same steric bulk that provides these advantages also poses a considerable challenge during solid-phase peptide synthesis, often leading to incomplete coupling reactions and lower yields.[2]

Key Properties and Applications:

  • Steric Hindrance: The tert-butyl group restricts the conformational freedom of the peptide backbone, which can favor extended or semi-extended conformations.[3]

  • Hydrophobicity: Tert-leucine is a highly hydrophobic residue, which can influence peptide solubility and interaction with biological membranes.

  • Enzymatic Stability: The bulky side chain can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide therapeutics.

  • Applications: Tert-leucine is utilized in the synthesis of peptidomimetics, chiral auxiliaries, and bioactive peptides, including those with anticonvulsant and neuroprotective properties.[4][5]

Challenges in Incorporating Tert-Leucine

The primary challenge in using tert-leucine in SPPS is overcoming the steric hindrance during the coupling step. This can lead to several issues:

  • Low Coupling Efficiency: Standard coupling conditions may be insufficient to drive the reaction to completion, resulting in deletion sequences where the tert-leucine residue is missing.

  • Peptide Aggregation: The hydrophobicity of tert-leucine can contribute to the aggregation of the growing peptide chain on the solid support, further hindering coupling efficiency.[2]

  • Racemization: While generally low for most amino acids under standard Fmoc-SPPS conditions, the use of more forceful coupling conditions to incorporate hindered residues can increase the risk of epimerization.[6]

To address these challenges, optimized protocols employing potent coupling reagents and, in some cases, microwave assistance are recommended.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like tert-leucine. While direct quantitative comparisons for tert-leucine are limited in the literature, data from studies on other hindered amino acids, such as N-methylated amino acids and α,α-disubstituted amino acids, provide valuable insights. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides.[2]

Table 1: Comparative Coupling Efficiency of Common Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeCoupling Efficiency*Potential for RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 60 min> 99%LowHighly reactive, excellent for sterically hindered couplings. Higher cost.
HCTU Aminium/Uronium Salt5 - 30 min98 - 99.5%Low to ModerateVery fast reaction times, cost-effective.
COMU Uronium Salt15 - 45 min> 99%Very LowHigh reactivity, safer (Oxyma-based), water-soluble byproducts.
PyAOP Phosphonium Salt30 - 60 min> 99%LowHigh efficiency, avoids guanidinylation side reactions. Higher cost.[2]
DIC/OxymaPure Carbodiimide/Additive60 - 120 min95 - 98%LowLow cost, simple to use. Less efficient for highly hindered couplings.

*Disclaimer: The coupling efficiencies presented are typical for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions. This data is illustrative due to the lack of specific, direct comparative studies for tert-leucine.

Table 2: Racemization Potential of Coupling Strategies for Hindered Amino Acids

Coupling StrategyBase Commonly UsedRacemization Level*Notes
HATU/DIPEA DIPEALowProlonged pre-activation should be avoided.
HCTU/DIPEA DIPEALow to ModerateFaster coupling can sometimes lead to slightly higher racemization.
COMU/DIPEA DIPEAVery LowThe OxymaPure leaving group is known to suppress racemization.
DIC/OxymaPure (Base-free or weak base)Very LowCarbodiimide reactions in the absence of a strong tertiary amine generally exhibit low racemization.

*Disclaimer: Racemization is highly sequence and condition-dependent. The levels indicated are general observations for hindered couplings.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-Tle-OH into a peptide sequence using both standard and microwave-assisted SPPS.

Protocol 1: Standard SPPS Coupling of Fmoc-Tle-OH using HATU

This protocol is recommended for manual or automated synthesizers for the coupling of tert-leucine. A double coupling strategy is often advisable to ensure maximum incorporation.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Tle-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling of Fmoc-Tle-OH:

    • In a separate vessel, pre-activate a solution of Fmoc-Tle-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF for 1-2 minutes.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring and Second Coupling (Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is necessary.

    • Repeat step 3 for the second coupling.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next cycle.

Protocol 2: Microwave-Assisted SPPS Coupling of Fmoc-Tle-OH

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids and improve yields.[4]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1, which can also be performed with microwave heating according to the synthesizer's protocols (e.g., 3 minutes at 75°C).

  • Microwave Coupling:

    • Add a solution of Fmoc-Tle-OH (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF to the deprotected peptide-resin.

    • Apply microwave irradiation for 10-30 minutes at a temperature of 75-90°C.

    • Drain the coupling solution and wash the resin with DMF.

  • Monitoring: Perform a Kaiser test. Due to the efficiency of microwave-assisted coupling, a second coupling is often not required. If the test is positive, repeat the microwave coupling step for a shorter duration (e.g., 5-10 minutes).

  • Washing: After a negative Kaiser test, wash the resin as described in Protocol 1.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the iterative nature of the process.

SPPS_Workflow General Workflow for Solid-Phase Peptide Synthesis start Start with Resin resin_swelling Resin Swelling (e.g., DMF, DCM) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last Amino Acid wash3 Final Wash (DMF, DCM, MeOH) final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) wash3->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end Pure Peptide analysis->end GPCR_Signaling GPCR Signaling Pathway (Gs-Coupled) cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active G_Protein G Protein Complex (Gsα-GDP, Gβγ) G_Protein_active Gsα-GTP G_Protein->G_Protein_active G_beta_gamma Gβγ G_Protein->G_beta_gamma AC_inactive Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active Peptide Peptide Ligand (e.g., containing Tle) Peptide->GPCR Binding GPCR_active->G_Protein Activation G_Protein_active->AC_inactive Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC_active PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylation of Targets

References

Application Notes and Protocols: 2-Amino-3,3-dimethylbutanoic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-3,3-dimethylbutanoic acid, commonly known as L-tert-leucine, is a non-proteinogenic amino acid that serves as a valuable chiral building block in asymmetric synthesis. Its bulky tert-butyl group provides a high degree of steric hindrance, which is instrumental in creating a well-defined chiral environment for stereoselective transformations. While the amino acid itself can be used to induce chirality, it is more commonly converted into more rigid and versatile chiral auxiliaries, such as oxazolidinones. These auxiliaries, temporarily attached to a prochiral substrate, effectively direct the stereochemical outcome of reactions like alkylations, aldol (B89426) additions, and conjugate additions, leading to the synthesis of enantiomerically enriched products.[1][2] This document provides detailed application notes and experimental protocols for the use of a tert-leucine-derived oxazolidinone in asymmetric alkylation.

Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids

A primary application of 2-amino-3,3-dimethylbutanoic acid in asymmetric synthesis is its use as a precursor for the synthesis of a chiral oxazolidinone auxiliary. This auxiliary can then be acylated and subsequently alkylated in a highly diastereoselective manner. The bulky tert-butyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. Subsequent removal of the auxiliary yields the desired α-substituted carboxylic acid in high enantiomeric purity.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(tert-butyl)-2-oxazolidinone from (S)-2-Amino-3,3-dimethylbutanoic Acid

This protocol describes the conversion of L-tert-leucine to its corresponding amino alcohol, which is then cyclized to form the oxazolidinone chiral auxiliary.

Step A: Reduction of (S)-2-Amino-3,3-dimethylbutanoic Acid to (S)-2-Amino-3,3-dimethylbutan-1-ol (tert-Leucinol)

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq.) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess lithium aluminum hydride by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521), and finally water again (Fieser work-up).[3]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-2-amino-3,3-dimethylbutan-1-ol, which can be used in the next step without further purification or purified by distillation or crystallization.

Step B: Cyclization to (S)-4-(tert-butyl)-2-oxazolidinone

  • Dissolve the (S)-2-amino-3,3-dimethylbutan-1-ol (1.0 eq.) in a suitable solvent such as toluene.

  • Add a carbonylating agent, such as phosgene, triphosgene, or diethyl carbonate. For safety, using diethyl carbonate with a catalytic amount of a strong base (e.g., sodium methoxide) is a common alternative to phosgene.

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford (S)-4-(tert-butyl)-2-oxazolidinone.

G cluster_0 Synthesis of tert-Leucinol cluster_1 Synthesis of Oxazolidinone L-tert-Leucine L-tert-Leucine Reduction (LiAlH4) Reduction (LiAlH4) L-tert-Leucine->Reduction (LiAlH4) tert-Leucinol tert-Leucinol Reduction (LiAlH4)->tert-Leucinol Cyclization (e.g., Diethyl Carbonate) Cyclization (e.g., Diethyl Carbonate) tert-Leucinol->Cyclization (e.g., Diethyl Carbonate) (S)-4-(tert-butyl)-2-oxazolidinone (S)-4-(tert-butyl)-2-oxazolidinone Cyclization (e.g., Diethyl Carbonate)->(S)-4-(tert-butyl)-2-oxazolidinone

Diagram 1. Workflow for the synthesis of the chiral auxiliary.
Protocol 2: Asymmetric Alkylation using (S)-4-(tert-butyl)-2-oxazolidinone Auxiliary

This protocol details the N-acylation of the chiral auxiliary, followed by diastereoselective alkylation.

Step A: N-Acylation of (S)-4-(tert-butyl)-2-oxazolidinone

  • Dissolve the (S)-4-(tert-butyl)-2-oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) dropwise to form the enolate. Stir for 30 minutes at -78 °C.[1][4]

  • Add the electrophile (e.g., benzyl (B1604629) bromide, allyl iodide, 1.2-1.5 eq.) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product. Purify the major diastereomer by flash column chromatography.

G Chiral_Auxiliary (S)-4-(tert-butyl)-2-oxazolidinone Acylation N-Acylation (e.g., Propionyl Chloride, n-BuLi) Chiral_Auxiliary->Acylation N_Acyl_Auxiliary N-Propionyl Oxazolidinone Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (e.g., NaHMDS, -78 °C) N_Acyl_Auxiliary->Enolate_Formation Chiral_Enolate Chiral (Z)-Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation (Electrophile, R-X) Chiral_Enolate->Alkylation Alkylated_Product Alkylated Product (High Diastereoselectivity) Alkylation->Alkylated_Product

Diagram 2. Workflow for asymmetric alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

  • Dissolve the purified, alkylated N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Separate the aqueous layer and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.[3]

G Alkylated_Product Alkylated Product Cleavage Hydrolytic Cleavage (LiOH, H2O2) Alkylated_Product->Cleavage Products Mixture of Carboxylic Acid and Chiral Auxiliary Cleavage->Products Extraction_Aux Extraction at pH 10 (DCM) Products->Extraction_Aux Acidification Acidification of Aqueous Layer (pH 2) Products->Acidification Recovered_Aux Recovered Chiral Auxiliary Extraction_Aux->Recovered_Aux Extraction_Acid Extraction (Ethyl Acetate) Acidification->Extraction_Acid Final_Product Enantiomerically Enriched Carboxylic Acid Extraction_Acid->Final_Product

Diagram 3. Workflow for auxiliary cleavage and product isolation.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the N-propionyl derivative of (S)-4-(tert-butyl)-2-oxazolidinone.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio
Benzyl bromideBenzyl94>99:1
Allyl iodideAllyl90>99:1
Ethyl iodideEthyl8598:2
Isopropyl iodideIsopropyl75>99:1

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and the purity of reagents.[4]

This compound is a highly effective chiral precursor for the synthesis of oxazolidinone-based chiral auxiliaries. The steric bulk of the tert-butyl group provides excellent stereocontrol in asymmetric alkylation reactions, leading to high diastereoselectivities and, after cleavage, enantiomerically enriched carboxylic acids. The protocols provided herein offer a robust and well-established methodology for researchers and scientists in the field of organic synthesis and drug development. The reliability and predictability of this chiral auxiliary make it a valuable tool in the synthesis of complex chiral molecules.[2]

References

The Pivotal Role of Tert-Leucine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-leucine, a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain, has emerged as a critical building block in medicinal chemistry. Its unique steric and hydrophobic properties are leveraged by researchers and drug development professionals to impart desirable pharmacological profiles to new therapeutic agents. This document provides detailed application notes and experimental protocols to highlight the multifaceted applications of tert-leucine in drug design and development, from its use as a chiral auxiliary to its incorporation into the core structures of potent antiviral and psychoactive compounds.

I. Applications of Tert-Leucine in Drug Discovery and Development

The rigid and bulky nature of the tert-leucine side chain plays a crucial role in shaping the interaction of drug molecules with their biological targets. This has led to its widespread use in several key areas of medicinal chemistry.

As a Chiral Building Block in Antiviral Drugs

Tert-leucine is a key chiral intermediate in the synthesis of several marketed antiviral drugs.[1] Its incorporation often enhances the binding affinity and metabolic stability of the resulting compounds.

  • Atazanavir (B138) (HIV Protease Inhibitor): Atazanavir is an azapeptide HIV-1 protease inhibitor that selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins, preventing the formation of mature virions.[2] The tert-leucine moiety in Atazanavir contributes to its potent inhibitory activity against the HIV-1 protease.[3]

  • Telaprevir (HCV Protease Inhibitor): Telaprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme crucial for viral replication.[4][5] By blocking this protease, Telaprevir prevents the cleavage of the HCV polyprotein, thus halting viral replication.[4]

  • Nirmatrelvir (B3392351) (SARS-CoV-2 Mpro Inhibitor): A key component of the COVID-19 therapeutic Paxlovid, nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro).[6][7] Inhibition of Mpro prevents the processing of viral polyproteins required for replication.[7] Nirmatrelvir is co-administered with ritonavir, which inhibits the metabolism of nirmatrelvir, thereby increasing its plasma concentration.[6]

In the Design of Synthetic Cannabinoid Receptor Agonists

Tert-leucine derivatives are also found in several synthetic cannabinoid receptor agonists (SCRAs), where the bulky side chain influences the compound's binding affinity and efficacy at cannabinoid receptors CB1 and CB2.[8][9]

  • MDMB-FUBINACA: This synthetic cannabinoid, featuring an L-tert-leucine methyl ester side-chain, is a potent agonist at both CB1 and CB2 receptors.[8][10] Its high affinity and efficacy are attributed in part to the presence of the tert-leucine moiety.[10]

As a Chiral Auxiliary in Asymmetric Synthesis

The stereochemical purity of tert-leucine makes it an excellent chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds.[11][12] This is particularly valuable in the synthesis of complex pharmaceutical intermediates.[13][14]

II. Quantitative Pharmacological Data

The following table summarizes the quantitative pharmacological data for selected tert-leucine-containing compounds.

CompoundTargetAssayValueReference
Atazanavir HIV-1 ProteaseInhibition Constant (Ki)66 nM[3]
HIV-1 Replication50% Effective Concentration (EC50)2.6 - 5.3 nM[3]
MDMB-FUBINACA Human CB1 ReceptorBinding Affinity (Ki)0.10 nM (± 0.03 nM)[10]
Human CB1 ReceptorBinding Affinity (Ki)1.14 nM (95% CI: 0.87; 1.50 nM)[10]
Human CB2 ReceptorBinding Affinity (Ki)0.13 nM (± 0.01 nM)[10]
Human CB2 ReceptorBinding Affinity (Ki)0.12 nM (95% CI: 0.09; 0.16 nM)[10]
CB1 ReceptorFunctional Activity (EC50)0.27 nM ([35S]GTPγS)[10]
CB2 ReceptorFunctional Activity (EC50)0.14 nM ([35S]GTPγS)[10]
CB1 ReceptorFunctional Activity (EC50)0.06 - 0.66 nM (cAMP)[10]
CB2 ReceptorFunctional Activity (EC50)0.76 nM (cAMP)[10]
CB1 ReceptorFunctional Activity (EC50)3.9 nM (Membrane Potential)[10]
CB2 ReceptorFunctional Activity (EC50)55 nM (Membrane Potential)[10]
Other Synthetic Cannabinoids CB1 ReceptorFunctional Activity (EC50)0.45 - 36 nM[9]
CB2 ReceptorFunctional Activity (EC50)4.6 - 128 nM[9]

III. Signaling and Mechanistic Pathways

The biological effects of tert-leucine-containing drugs are mediated through their interaction with specific signaling pathways.

HIV Protease Inhibition by Atazanavir

Atazanavir functions by directly inhibiting the HIV protease, an enzyme essential for the maturation of the virus.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral Gag-Pol Polyprotein Viral Gag-Pol Polyprotein HIV Protease HIV Protease Viral Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Viral Gag-Pol Polyprotein->Immature Virion Incorrect Assembly Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly Atazanavir Atazanavir Atazanavir->HIV Protease Inhibition

Mechanism of HIV Protease Inhibition by Atazanavir.
Cannabinoid Receptor Signaling

Synthetic cannabinoids like MDMB-FUBINACA act as agonists at cannabinoid receptors, which are G-protein coupled receptors.

Cannabinoid_Receptor_Signaling cluster_cell Neuron CB1 Receptor CB1 Receptor G-protein G-protein CB1 Receptor->G-protein Activation Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulation of Neuronal Activity MDMB-FUBINACA MDMB-FUBINACA MDMB-FUBINACA->CB1 Receptor Binding & Activation

Cannabinoid Receptor 1 (CB1) Signaling Pathway.

IV. Experimental Protocols

Detailed methodologies for key experiments involving tert-leucine are provided below.

Synthesis of Atazanavir Intermediate via Amide Coupling

This protocol describes the coupling of N-(methoxycarbonyl)-L-tert-leucine with a key amine intermediate in the synthesis of Atazanavir.[15][16]

Atazanavir_Synthesis_Workflow cluster_protocol Protocol: Amide Coupling for Atazanavir Intermediate Step1 1. Dissolve N-(methoxycarbonyl)-L-tert-leucine (1) in CH2Cl2 and DMF. Step2 2. Add HOBt and cool to 0-5°C. Step1->Step2 Step3 3. Add DCC in CH2Cl2 and stir for 1 hour. Step2->Step3 Step4 4. Add a suspension of amine intermediate (6) hydrochloride salt in CH2Cl2. Step3->Step4 Step5 5. Stir the reaction mixture at 0°C overnight. Step4->Step5 Step6 6. Filter the solid and evaporate the filtrate. Step5->Step6 Step7 7. Purify the residue to obtain the coupled product (7). Step6->Step7

Workflow for the synthesis of an Atazanavir intermediate.

Protocol Details:

  • Reaction Setup: In a round bottom flask, dissolve N-methoxycarbonyl-L-tert-leucine (1 equivalent) in a mixture of dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in CH2Cl2 to the cooled mixture. Stir the resulting suspension at 0-5°C for approximately one hour.

  • Amine Addition: Add a suspension of the hydrochloride salt of the diamino compound (0.9 equivalents) in CH2Cl2 to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C overnight.

  • Workup: Filter off the precipitated dicyclohexylurea. Evaporate the filtrate under reduced pressure to obtain an oily residue.

  • Purification: Take up the residue in ethyl acetate, filter any further precipitate, and purify the filtrate by appropriate methods (e.g., chromatography) to yield the desired amide product.

Synthesis of a Synthetic Cannabinoid via Amide Coupling

This protocol outlines a general procedure for the synthesis of tert-leucine-containing synthetic cannabinoids.[17]

SCRA_Synthesis_Workflow cluster_protocol Protocol: Synthesis of a Tert-Leucine Containing SCRA Step1 1. Dissolve the N-alkylated indole/indazole carboxylic acid in a suitable solvent (e.g., ACN). Step2 2. Add a peptide coupling reagent (e.g., TBTU) and a strong base (e.g., TEA). Step1->Step2 Step3 3. Stir until intermediate formation is confirmed by LC-MS. Step2->Step3 Step4 4. Add L-tert-leucine methyl ester hydrochloride. Step3->Step4 Step5 5. Stir until the reaction is complete. Step4->Step5 Step6 6. Perform aqueous workup and extraction. Step5->Step6 Step7 7. Purify the crude product by chromatography. Step6->Step7

References

Application Notes: Protocols for Incorporating Tert-Leucine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-leucine (Tle) is a non-proteinogenic amino acid increasingly utilized in peptide-based drug design. Its bulky tert-butyl side chain imparts unique properties, including increased metabolic stability due to steric shielding against enzymatic degradation and the promotion of specific secondary structures. However, this same steric hindrance presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and low yields.[1]

These application notes provide a comprehensive guide to effectively incorporate tert-leucine into peptide chains. We will explore recommended coupling reagents, optimized protocols, and troubleshooting strategies to overcome the challenges associated with this sterically hindered amino acid.

The Challenge of Steric Hindrance

The primary obstacle in coupling tert-leucine is the steric bulk of its side chain, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This hindrance can significantly slow down the reaction rate, and standard coupling protocols are often insufficient, resulting in deletion sequences where the tert-leucine residue is missing.[1] To achieve successful incorporation, high-reactivity coupling reagents and optimized reaction conditions are essential.

Selecting the Optimal Coupling Reagent

For difficult couplings involving sterically hindered amino acids like tert-leucine, potent activating reagents are required. Standard carbodiimide (B86325) reagents such as DCC and DIC are often inadequate.[2] Uronium/aminium salts and phosphonium (B103445) salts, especially those that form highly reactive OAt or Oxyma esters, are considered the most effective.[1][3]

Table 1: Comparison of High-Activity Coupling Reagents for Hindered Amino Acids

Reagent FamilyReagent NameKey Features & ConsiderationsRelative Efficiency for Hindered CouplingPotential Side Reactions
Aminium/Uronium Salts HATU Forms highly reactive OAt-esters; rapid kinetics. Considered a gold standard for difficult couplings.[4][5]Very HighCan cause guanidinylation of the N-terminal amine if used in excess.[3][6]
HCTU Forms O-6-ClBt esters, which are more reactive than OBt esters. A cost-effective alternative to HATU.[3][6]HighCan cause guanidinylation.[3]
COMU Oxyma-based reagent, offering high reactivity comparable to HATU. Byproducts are water-soluble, and it's considered safer (non-explosive).[1][7]Very HighCan be less stable in solution over extended periods.[3]
Phosphonium Salts PyAOP High efficiency similar to HATU. Avoids the side reaction of N-terminal guanidinylation.[1][3]Very HighHigher cost compared to uronium salts.
PyBOP Generates OBt esters. Effective, but generally less reactive than HATU or PyAOP for severely hindered couplings.[3]HighByproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[7]

This table synthesizes information from multiple sources to provide a comparative overview.[1][3][4][5][6][7]

Experimental Protocols

Successful incorporation of tert-leucine often requires protocol modifications such as increased equivalents of reagents, extended reaction times, or the use of specialized techniques like microwave-assisted synthesis or double coupling.[1][8]

Protocol 1: Automated SPPS using HATU for Tert-Leucine Incorporation

This protocol outlines a general procedure for incorporating Fmoc-Tle-OH on an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Tle-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[9]

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.[9]

  • Resin Washing: Wash the resin thoroughly with DMF to remove all residual piperidine.

  • Amino Acid Pre-activation: In a separate vial, prepare the activation solution. For a 0.1 mmol synthesis scale:

    • Dissolve Fmoc-Tle-OH (0.2 mmol, 2 eq.) and HATU (0.2 mmol, 2 eq.) in DMF.[10]

    • Add DIPEA (0.4 mmol, 4 eq.).[10]

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Coupling Time: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For sterically hindered couplings like tert-leucine, this time is often extended.[1]

  • Monitoring and Double Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for completion.[11] If the test is positive (blue beads), indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling step (Steps 4-6), a technique known as "double coupling".[1]

  • Washing: Once coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and IPA.

  • Chain Elongation: Repeat the deprotection, washing, and coupling cycles for the subsequent amino acids in the sequence.

  • Final Cleavage: After synthesis is complete, wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Protocol 2: Microwave-Assisted SPPS for Tert-Leucine

Microwave energy can significantly accelerate coupling and deprotection reactions, proving highly effective for difficult sequences, including the incorporation of tert-leucine.[8][12] Microwave heating provides rapid and uniform heating, which can help overcome the kinetic barrier of sterically hindered couplings.[8]

Procedure:

The general steps are similar to Protocol 1, but coupling and deprotection steps are performed in a dedicated microwave peptide synthesizer.

  • Coupling Step: A typical microwave protocol for a difficult coupling involves heating the reaction to 75-90°C for 5-10 minutes.

  • Deprotection Step: Fmoc removal can also be accelerated, often requiring only 3-5 minutes at a similar temperature.[12]

This method can dramatically reduce synthesis time while improving the purity of the final peptide.[12]

Visualizing the Workflow and Logic

SPPS Workflow for Hindered Amino Acids

The following diagram illustrates the key decision points and cycles in Solid-Phase Peptide Synthesis, with special considerations for incorporating a hindered residue like tert-leucine.

SPPS_Workflow cluster_activation Amino Acid Activation start Start: Swell Resin deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 coupling Coupling Step: Add Activated Amino Acid wash1->coupling decision Coupling Complete? (Ninhydrin Test) coupling->decision wash2 Wash (DMF/DCM) wash2->deprotect Continue Chain Elongation final_cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) wash2->final_cleavage Final Cycle purify Purification (HPLC) final_cleavage->purify end End: Pure Peptide purify->end decision->coupling No (Positive) 'Double Couple' decision->wash2 Yes (Negative) aa Fmoc-Tle-OH (2-4 eq.) reagent Coupling Reagent (e.g., HATU, 2-4 eq.) base Base (e.g., DIPEA, 4-8 eq.) base->coupling

Caption: Workflow for SPPS incorporating a hindered amino acid like tert-leucine.

Logic for Selecting a Coupling Strategy

The choice of coupling reagent and conditions is critical. This diagram outlines a logical approach for researchers when faced with a sterically hindered residue.

Coupling_Strategy start Challenge: Incorporate Tert-Leucine reagent_choice Select High-Activity Coupling Reagent start->reagent_choice hatu HATU / HCTU / COMU (Aminium Salts) reagent_choice->hatu High reactivity, cost-effective pyaop PyAOP / PyBOP (Phosphonium Salts) reagent_choice->pyaop Avoids guanidinylation, higher cost conditions Optimize Conditions hatu->conditions pyaop->conditions double_couple Double Coupling conditions->double_couple microwave Microwave Assistance conditions->microwave temp_time Increase Time / Temp conditions->temp_time monitor Monitor with Ninhydrin Test double_couple->monitor microwave->monitor temp_time->monitor success Successful Incorporation monitor->success

Caption: Decision-making flowchart for coupling sterically hindered tert-leucine.

Troubleshooting

  • Problem: Incomplete Coupling (Positive Ninhydrin Test)

    • Solution 1: Double Coupling: As described in the protocol, repeating the coupling step is the most common first approach.[1]

    • Solution 2: Increase Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagent from 2 eq. to 3 or 4 eq.

    • Solution 3: Switch to a Stronger Reagent: If using a reagent like HCTU, consider switching to HATU or COMU for subsequent attempts.[3]

    • Solution 4: Employ Microwave Synthesis: Microwave energy can often drive difficult reactions to completion.[8][13]

  • Problem: Racemization

    • Context: Racemization (the conversion of an L-amino acid to a D-amino acid) can occur during the activation step, especially with prolonged activation times or stronger bases.[14][15]

    • Solution 1: Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.[1]

    • Solution 2: Use a Weaker Base: In cases where racemization is a major concern, substituting DIPEA with a less hindered or weaker base like sym-collidine may be beneficial, although this could slow the coupling rate.[7]

    • Solution 3: Choose Low-Racemization Reagents: Phosphonium salts (PyAOP, PyBOP) and Oxyma-based reagents (COMU) are generally associated with very low levels of racemization.[1][3]

  • Problem: Peptide Aggregation

    • Context: The growing peptide chain, especially if it contains multiple hydrophobic residues like Tle, can fold or aggregate on the resin, blocking the N-terminal amine.[1][16]

    • Solution 1: Use "Magic Mixture" Solvents: A mixture of DMF and DCM, or the addition of chaotropic salts like LiCl, can help disrupt secondary structures.[1]

    • Solution 2: Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting pseudoproline dipeptides can disrupt aggregation-prone structures.[1][13]

By selecting the appropriate high-activity coupling reagents and optimizing reaction protocols, the challenges associated with incorporating sterically hindered tert-leucine can be effectively overcome, enabling the synthesis of novel and robust peptide therapeutics.

References

Application Notes and Protocols for Boc-Protected tert-Leucine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-tert-leucine (Boc-tert-leucine) is a valuable and versatile protected amino acid in modern organic synthesis. Its unique structural feature, the sterically demanding tert-butyl group, imparts significant steric hindrance that is exploited to control stereochemistry in a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.

These application notes provide an overview of the key applications of Boc-tert-leucine, including its use as a chiral building block in peptide synthesis and drug development, and as a precursor for chiral auxiliaries in asymmetric synthesis. Detailed experimental protocols for representative applications are also provided.

Physicochemical Properties

Boc-L-tert-leucine is typically a white to off-white crystalline solid.[1] It is soluble in many organic solvents such as dichloromethane (B109758) and dimethylformamide, but has low solubility in water.[1]

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[2]
Molecular Weight 231.29 g/mol [2]
Melting Point 118-121 °C[3]
Appearance White to off-white crystalline powder[1]
Optical Rotation [α]20/D -4.2±0.5°, c = 1% in glacial acetic acid[3]

Applications in Organic Synthesis

Peptide Synthesis

Boc-tert-leucine is a crucial building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, allowing for the sequential coupling of amino acids to a growing peptide chain. The bulky tert-butyl side chain of tert-leucine can influence the conformation of the resulting peptide.

Boc-SPPS is a well-established method for the synthesis of peptides.[3] The cycle of operations involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.

sps_workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-tert-leucine, Coupling Reagent) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Final Cleavage (e.g., HF) Wash->Cleavage after final coupling Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Boc-SPPS workflow for peptide synthesis.

This protocol is a general procedure and can be adapted for the incorporation of Boc-L-tert-leucine into a peptide sequence on a solid support.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-L-tert-leucine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and then DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) to remove excess DIEA.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-L-tert-leucine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Cool the solution to 0 °C and add DCC (3 equivalents).

    • Allow the activation to proceed for 15 minutes at 0 °C.

    • Add the activated Boc-L-tert-leucine solution to the resin and agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Pharmaceutical Ingredients

The unique steric properties of the tert-leucine moiety make it a valuable component in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

Boc-L-tert-leucine is a key building block in the synthesis of peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication.

drug_synthesis_workflow Start Starting Material (Amine Fragment) Deprotection Boc Deprotection (HCl in Dioxane) Start->Deprotection Coupling Coupling with Boc-L-tert-leucine (BOP, NMM) Deprotection->Coupling Intermediate Dipeptide Intermediate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH) Intermediate->Hydrolysis FinalCoupling Coupling with Second Fragment (HATU, DIPEA) Hydrolysis->FinalCoupling Inhibitor Final 3CLpro Inhibitor FinalCoupling->Inhibitor

Workflow for the synthesis of a 3CLpro inhibitor.

This protocol describes the coupling of N-Boc-L-tert-leucine to an amine fragment as part of the synthesis of a peptidomimetic SARS-CoV-2 3CLpro inhibitor.

Materials:

  • N-Boc-L-tert-leucine

  • Starting amine fragment (e.g., a substituted proline derivative)

  • Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP reagent)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection of Starting Amine: The Boc group of the starting amine fragment is deprotected using 4 N HCl in dioxane at 40 °C for 1 hour.

  • Coupling Reaction:

    • To a solution of the deprotected amine fragment in a mixture of DCM and DMF, add N-Boc-L-tert-leucine.

    • Add BOP reagent and NMM to the reaction mixture.

    • Stir the reaction at 25 °C for 10 hours.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

Reactant 1Reactant 2Coupling ReagentSolventTime (h)Yield (%)Reference
Deprotected Amine FragmentN-Boc-L-tert-leucineBOPDCM/DMF1042.9[4]
Asymmetric Synthesis using Chiral Auxiliaries

The steric bulk of the tert-butyl group in tert-leucine makes it an excellent chiral precursor for the synthesis of chiral auxiliaries, such as Evans-type oxazolidinones. These auxiliaries can be used to direct the stereochemical outcome of reactions like enolate alkylations with high diastereoselectivity.

chiral_auxiliary_workflow Boc_tL Boc-L-tert-leucine Reduction Reduction to Boc-L-tert-leucinol Boc_tL->Reduction Cyclization Cyclization to Oxazolidinone Reduction->Cyclization Auxiliary Chiral Auxiliary Cyclization->Auxiliary Acylation N-Acylation Auxiliary->Acylation Acyl_Aux N-Acyl Oxazolidinone Acylation->Acyl_Aux Enolate_Formation Enolate Formation (LDA) Acyl_Aux->Enolate_Formation Alkylation Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Workflow for asymmetric alkylation using a tert-leucine-derived chiral auxiliary.

This protocol describes the synthesis of a chiral oxazolidinone auxiliary from a Boc-protected amino alcohol, which can be derived from Boc-L-tert-leucine.

Materials:

  • Boc-L-tert-leucinol (obtained by reduction of Boc-L-tert-leucine)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Preparation of Boc-L-tert-leucinol: Reduce the carboxylic acid of Boc-L-tert-leucine to the corresponding alcohol using a suitable reducing agent (e.g., LiBH₄ in THF).

  • Cyclization:

    • Dissolve Boc-L-tert-leucinol in anhydrous THF under an inert atmosphere.

    • Add NaH portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction carefully with water, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude oxazolidinone by column chromatography or recrystallization.

This general protocol outlines the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone chiral auxiliary.

Materials:

  • N-acyl-tert-leucine-derived oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (electrophile)

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add a solution of LDA (1.1 equivalents) dropwise to the reaction mixture and stir for 30 minutes to ensure complete enolate formation.[5]

  • Alkylation:

    • Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.[5]

    • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).[5]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

    • Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the auxiliary.

Quantitative Data for Diastereoselective Alkylation (Illustrative):

While a specific example for a tert-leucine derived auxiliary is not provided with quantitative data in the search results, high diastereoselectivities are expected due to the steric bulk of the tert-butyl group.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans-type OxazolidinoneAlkyl Halide>95:5 (expected)High (expected)[5][6]

Conclusion

Boc-protected tert-leucine is a highly valuable reagent in organic synthesis, offering solutions for the construction of complex peptides and the stereocontrolled synthesis of chiral molecules. Its applications in the development of therapeutics, particularly antiviral agents, underscore its importance in medicinal chemistry and drug discovery. The protocols provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-L-tert-leucine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-tert-leucine is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1][2] Its bulky tert-butyl side chain presents significant steric hindrance, making the formation of peptide bonds challenging.[3][4] Incomplete or slow coupling reactions can lead to deletion sequences and impurities, compromising the yield and purity of the final peptide. This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-L-tert-leucine, addressing the common challenges associated with this sterically hindered amino acid.

The core of Fmoc-based solid-phase peptide synthesis is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[5][6][7] This cycle is repeated until the desired peptide sequence is assembled on a solid support resin.[5][6]

Challenges in Coupling Fmoc-L-tert-leucine

The primary challenge in coupling Fmoc-L-tert-leucine is the steric hindrance imposed by its bulky tert-butyl group. This can significantly slow down the coupling reaction and, in some cases, prevent it from reaching completion. Other contributing factors to low coupling efficiency include:

  • Peptide Chain Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling.[8]

  • Incomplete Fmoc Deprotection: Insufficient removal of the Fmoc protecting group from the preceding amino acid residue results in fewer available amino groups for the incoming Fmoc-L-tert-leucine.

  • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can restrict access to the reactive sites.[8]

  • Reagent Degradation: The quality of coupling reagents and solvents is critical for efficient peptide synthesis.

Recommended Coupling Reagents

Standard coupling reagents may prove inefficient for sterically hindered amino acids like Fmoc-L-tert-leucine. More potent activating agents are generally required to achieve high coupling yields. The choice of coupling reagent is a critical factor for success.

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[9]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[9]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[9]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters. Recommended for Fmoc-L-tert-leucine. [3][9]
COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive). Also highly recommended. [9]

Experimental Protocols

The following protocols are designed to enhance the coupling efficiency of Fmoc-L-tert-leucine and other sterically hindered amino acids.

Protocol 1: Standard Coupling Cycle for Fmoc-SPPS

This protocol outlines the fundamental steps of a single coupling cycle in Fmoc solid-phase peptide synthesis.

1. Resin Preparation:

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before the first coupling.[10]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for a specified period (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[10][11]
  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.[10]

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with a coupling reagent and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[9]
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for the recommended time, typically with agitation.[8]

4. Washing:

  • After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[8][10]

5. Monitoring the Coupling Reaction:

  • The Kaiser test is a qualitative method to detect the presence of free primary amines. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests completion.[8]

Protocol 2: Double Coupling of Fmoc-L-tert-leucine using HATU

This is the recommended approach for the first attempt at coupling Fmoc-L-tert-leucine.

Reagents and Equivalents:

ReagentEquivalents (relative to resin loading)
Fmoc-L-tert-leucine4
HATU3.9
DIPEA8

Procedure:

  • First Coupling:

    • Following the standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.[9]

    • In a separate vessel, pre-activate the Fmoc-L-tert-leucine (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[9]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes with agitation.[9]

    • Wash the resin with DMF.[9]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-L-tert-leucine.[9]

    • After the second coupling, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to prepare for the next deprotection step.[9]

Protocol 3: Microwave-Assisted Coupling

Microwave energy can accelerate the coupling of sterically hindered amino acids.

Procedure:

  • Perform the coupling step in a dedicated microwave peptide synthesizer.

  • A typical cycle might be 5-15 minutes at a temperature of 75-90°C.[8]

  • Caution: Microwave heating can increase the risk of racemization, particularly with sensitive amino acids. Careful optimization of temperature and time is necessary.[8]

Protocol 4: Acyl Fluoride (B91410) Formation for Extremely Hindered Couplings

This method is reserved for cases where potent uronium/phosphonium reagents fail to provide satisfactory results. Amino acid fluorides are highly reactive and can overcome significant steric barriers.[9]

Procedure:

  • Acyl Fluoride Formation:

    • Dissolve the Fmoc-L-tert-leucine (1 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Stir the mixture to allow for the formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the Fmoc-L-tert-leucyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.[9]

Visualization of Workflows

General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin with Free Amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Cycle_Complete Coupling Cycle Complete Washing_2->Cycle_Complete Cycle_Complete->Fmoc_Deprotection Repeat for next AA

Caption: A diagram illustrating the cyclical nature of Fmoc solid-phase peptide synthesis.

Decision Workflow for Coupling Sterically Hindered Amino Acids

Hindered_Coupling_Workflow Start Start: Couple Sterically Hindered AA Standard_Coupling Attempt Standard Coupling (e.g., HCTU) Start->Standard_Coupling Kaiser_Test_1 Kaiser Test Standard_Coupling->Kaiser_Test_1 Double_Coupling Perform Double Coupling (e.g., HATU/COMU) Kaiser_Test_1->Double_Coupling Positive Success Coupling Successful Kaiser_Test_1->Success Negative Kaiser_Test_2 Kaiser Test Double_Coupling->Kaiser_Test_2 Microwave Microwave-Assisted Coupling Kaiser_Test_2->Microwave Positive Kaiser_Test_2->Success Negative Kaiser_Test_3 Kaiser Test Microwave->Kaiser_Test_3 Acyl_Fluoride Use Acyl Fluoride Method Kaiser_Test_3->Acyl_Fluoride Positive Kaiser_Test_3->Success Negative Failure Re-evaluate Strategy Acyl_Fluoride->Failure

Caption: A decision-making workflow for selecting a coupling method for sterically hindered amino acids.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-tert-leucine using Leucine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tert-leucine (B554949) is a non-natural chiral amino acid of significant industrial importance, primarily utilized as a building block in the synthesis of pharmaceuticals, chiral auxiliaries, and ligands.[1][2] Its bulky and hydrophobic tert-butyl side chain makes it a valuable component in creating molecules with high stereoselectivity.[3][4] The enzymatic synthesis of L-tert-leucine via the reductive amination of trimethylpyruvate (TMP) catalyzed by leucine (B10760876) dehydrogenase (LeuDH) offers a green and highly selective alternative to traditional chemical methods, which often involve harsh conditions and produce racemic mixtures.[5][6] This document provides detailed application notes and protocols for the synthesis of L-tert-leucine using various leucine dehydrogenases.

Leucine dehydrogenase (EC 1.4.1.9) is an NAD(H)-dependent enzyme that catalyzes the reversible oxidative deamination of L-amino acids to their corresponding α-keto acids and the reductive amination of α-keto acids to L-amino acids.[5][7][8] For the synthesis of L-tert-leucine, the reductive amination of TMP is the reaction of interest. A key challenge in this process is the cost of the NADH cofactor. To address this, LeuDH is often co-expressed with a cofactor regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), in a whole-cell biocatalyst system.[7][9][10]

Enzyme Characteristics and Performance

Several leucine dehydrogenases from different microbial sources have been characterized for their efficacy in L-tert-leucine synthesis. The choice of enzyme can significantly impact the reaction efficiency, substrate affinity, and overall product yield. Below is a summary of the kinetic parameters of various leucine dehydrogenases for the substrate trimethylpyruvate (TMP).

Enzyme SourceKm (mM) for TMPkcat/Km (s-1mM-1)Specific Activity (U/mg) towards TMPReference
Pseudomonas balearica (PbLeuDH)4.9224.4951.71[5]
Exiguobacterium sibiricum (EsiLeuDH)5.967.62 (L·mmol–1·s–1)15.74 (U·ml–1)[3]
Lysinibacillus sphaericus (Mutant H6)N/A>5-fold increase vs WT>2-fold increase vs WT[1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the enzymatic synthesis of L-tert-leucine.

Protocol 1: Whole-Cell Biocatalyst Preparation

This protocol describes the preparation of recombinant E. coli cells co-expressing leucine dehydrogenase and a cofactor regenerating enzyme (e.g., formate dehydrogenase or glucose dehydrogenase).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmids containing the genes for LeuDH and FDH/GDH

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Centrifuge

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Transform the E. coli expression strain with the expression plasmids.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet with PBS and centrifuge again.

  • The resulting cell pellet (whole-cell biocatalyst) can be used immediately or stored at -80°C.

Protocol 2: Enzymatic Synthesis of L-tert-leucine

This protocol details the batch synthesis of L-tert-leucine using the prepared whole-cell biocatalyst. A fed-batch strategy is often employed to mitigate substrate inhibition by TMP.[3][4][5][9]

Materials:

  • Whole-cell biocatalyst from Protocol 1

  • Trimethylpyruvate (TMP)

  • Ammonium (B1175870) source (e.g., ammonium chloride, ammonium formate)

  • Cofactor regenerating substrate (e.g., sodium formate for FDH, glucose for GDH)

  • NAD+

  • Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5-10.0 or Tris-HCl, pH 8.5)[3][7]

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare the reaction mixture in the reaction vessel. A typical 20 mL reaction system may contain:

    • Ammonium formate (0.8 M)[3]

    • NAD+ (0.25 g)[3]

    • A specific amount of whole-cell biocatalyst

    • Reaction buffer to the final volume.

  • Set the reaction temperature (e.g., 30-50°C) and pH (e.g., 8.5-10.0).[9][11]

  • Initiate the reaction by adding the substrate, trimethylpyruvate (TMP). For a fed-batch process, add TMP intermittently to maintain a low concentration in the reaction mixture.

  • Monitor the reaction progress by taking samples at different time points to determine the concentration of L-tert-leucine and the consumption of TMP.

  • Upon completion, terminate the reaction and proceed with product purification.

Protocol 3: Analysis of L-tert-leucine Production

This protocol describes the quantification of L-tert-leucine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a chiral column

  • Mobile phase (e.g., copper sulfate (B86663) solution)

  • Standard solution of L-tert-leucine

  • Reaction samples

Procedure:

  • Centrifuge the reaction samples to remove cells and proteins.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample into the HPLC system.

  • Elute with the mobile phase at a constant flow rate.

  • Detect the product using a UV detector.

  • Quantify the concentration of L-tert-leucine by comparing the peak area with a standard curve generated from known concentrations of L-tert-leucine.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the enzymatic reaction pathway.

experimental_workflow cluster_preparation Biocatalyst Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Transformation Transformation of E. coli Cultivation Cell Cultivation & Induction Transformation->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction_Setup Reaction Mixture Preparation Harvesting->Reaction_Setup Fed_Batch Fed-Batch Substrate Addition Reaction_Setup->Fed_Batch Monitoring Reaction Monitoring Fed_Batch->Monitoring Sample_Prep Sample Preparation Monitoring->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for L-tert-leucine synthesis.

reaction_pathway cluster_main_reaction L-tert-leucine Synthesis cluster_cofactor_regeneration Cofactor Regeneration TMP Trimethylpyruvate LeuDH Leucine Dehydrogenase TMP->LeuDH L_Tle L-tert-leucine NAD NAD⁺ L_Tle->NAD NH4 NH₄⁺ NH4->LeuDH H2O H₂O LeuDH->L_Tle LeuDH->H2O NADH NADH NADH->LeuDH FDH Formate Dehydrogenase NAD->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->NADH FDH->CO2

Caption: Enzymatic synthesis of L-tert-leucine with cofactor regeneration.

Conclusion

The enzymatic synthesis of L-tert-leucine using leucine dehydrogenase, particularly within a whole-cell biocatalyst system, presents a highly efficient and environmentally friendly manufacturing route. The selection of a LeuDH with favorable kinetics for trimethylpyruvate is crucial for maximizing product yield. Optimization of reaction conditions, such as pH, temperature, and substrate feeding strategy, can further enhance the productivity of the system. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to establish and optimize their own L-tert-leucine production processes.

References

Application Notes and Protocols for Large-Scale Production of Chiral Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the large-scale production of chiral non-natural amino acids (NNAAs), valuable building blocks in pharmaceutical and biotechnological applications. The following sections detail two primary methodologies: the fermentative production of L-alanine using metabolically engineered Escherichia coli and the chemo-enzymatic synthesis of L-tert-leucine.

I. Fermentative Production of L-Alanine

The fermentative production of L-alanine offers a sustainable and highly efficient method for generating this chiral amino acid from renewable feedstocks. Metabolic engineering of microbial hosts, such as Escherichia coli, has enabled the development of strains capable of producing L-alanine at high titers, yield, and purity.

Data Presentation

Table 1: Quantitative Data for L-Alanine Fermentative Production

ParameterValueReference Strain/Process
Product Titer1279 mmol (114 g/L)E. coli XZ132
Substrate120 g/L GlucoseBatch Fermentation
Fermentation Time48 hoursAnaerobic Conditions
Yield95% (g L-alanine/g glucose)Mineral Salts Medium
Chiral Purity> 99.5% L-alanine[1][2][3]
Metabolic Pathway and Engineering Strategy

The production of L-alanine in the engineered E. coli strain XZ132 is achieved through significant metabolic modifications. The native D-lactate dehydrogenase is replaced with an alanine (B10760859) dehydrogenase, redirecting pyruvate (B1213749) towards L-alanine synthesis. Further genetic deletions eliminate byproduct formation and prevent the racemization of the desired L-enantiomer.[1][2][3]

L-Alanine Fermentation Pathway cluster_Glycolysis Glycolysis cluster_Engineered_Pathway Engineered Pathway cluster_Deleted_Pathways Deleted Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate L_Alanine L_Alanine Pyruvate->L_Alanine Alanine Dehydrogenase (alaD) (from G. stearothermophilus) D_Lactate D-Lactate Pyruvate->D_Lactate ldhA (deleted) Acetate Acetate Pyruvate->Acetate mgsA (deleted) D_Alanine D-Alanine L_Alanine->D_Alanine dadX (deleted)

Metabolic engineering of E. coli for L-alanine production.
Experimental Protocols

1. Strain and Media Preparation:

  • Strain: E. coli XZ132.[2]

  • Mineral Salts Medium Composition (per liter): [4][5][6]

    • 60.0 g Na₂HPO₄

    • 30.0 g KH₂PO₄

    • 10.0 g NH₄Cl

    • 5.0 g NaCl

    • Adjust pH to 7.4.

    • Autoclave the above solution.

    • Separately prepare and sterilize (by autoclaving or filtration) the following stock solutions:

      • 1 M MgSO₄

      • 0.1 M CaCl₂

      • 20% (w/v) Glucose

    • Aseptically add to the cooled basal medium:

      • 1 mL of 1 M MgSO₄

      • 1 mL of 0.1 M CaCl₂

      • 10 mL of 20% Glucose

2. Fermentation Protocol:

This protocol is based on a two-phase fed-batch process to achieve high cell density and high product yield.[7]

  • Phase 1: Aerobic Cell Growth (Batch Phase)

    • Inoculate a seed culture of E. coli XZ132 in 50 mL of mineral salts medium and grow overnight at 37°C with shaking.

    • Transfer the seed culture to a 5 L fermenter containing 3 L of mineral salts medium.

    • Maintain aerobic conditions by sparging with filtered air and controlling the dissolved oxygen level above 20%.

    • Control the temperature at 37°C and the pH at 7.0 using automated addition of NH₄OH.

    • Grow the culture until the glucose from the initial batch medium is depleted (approximately 9 hours), reaching a cell density of OD₆₀₀ ≈ 10-15 (equivalent to ~5.3 g/L dry cell weight).[7]

  • Phase 2: Anaerobic L-Alanine Production (Fed-Batch Phase)

    • Switch to anaerobic conditions by stopping the air supply and sparging with nitrogen gas.

    • Initiate a fed-batch feeding strategy with a concentrated glucose solution (e.g., 50% w/v) at a rate that maintains a low residual glucose concentration in the fermenter (e.g., < 5 g/L). A typical starting feed rate is around 0.15 L/h, adjusted based on real-time glucose monitoring.

    • Continue the fermentation for 48 hours, maintaining the temperature and pH as in the growth phase.

    • Monitor cell growth (OD₆₀₀) and L-alanine concentration in the broth periodically using HPLC.

3. Downstream Purification Protocol:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant containing the L-alanine.[8]

  • Ion-Exchange Chromatography: [9][10][11]

    • Resin: Strong acid cation exchange resin (e.g., Dowex 50WX8), pre-equilibrated with deionized water.

    • Loading: Load the supernatant onto the column at a slow flow rate. L-alanine will bind to the resin, while some impurities will pass through.

    • Washing: Wash the column with 2-3 column volumes of deionized water to remove non-bound impurities.

    • Elution: Elute the L-alanine from the resin using a 2 M NH₄OH solution.

    • Fraction Collection: Collect fractions and monitor for the presence of L-alanine using a suitable analytical method (e.g., ninhydrin (B49086) test or HPLC).

  • Crystallization: [12]

    • Pool the L-alanine containing fractions and concentrate them under reduced pressure to remove the ammonia (B1221849) and water.

    • Adjust the pH of the concentrated solution to the isoelectric point of L-alanine (pH 6.0) with acetic acid.

    • Cool the solution to 4°C to induce crystallization.

    • Collect the L-alanine crystals by filtration and wash with cold ethanol.

    • Dry the crystals under vacuum.

4. Analytical Method: Chiral HPLC

  • Column: A chiral stationary phase column, such as an Astec CHIROBIOTIC® T.[1]

  • Mobile Phase: A mixture of methanol, water, and a small amount of formic acid. The exact ratio should be optimized for the specific column and system.[1]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

II. Chemo-enzymatic Synthesis of L-tert-Leucine

The chemo-enzymatic synthesis of L-tert-leucine provides a highly selective and efficient route to this bulky non-natural amino acid. This method utilizes a cascade of enzymatic reactions to overcome product inhibition and drive the reaction to completion.

Data Presentation

Table 2: Quantitative Data for Chemo-enzymatic L-tert-Leucine Synthesis

ParameterValueEnzyme System
Product Concentration89.2 mMBCAT/AspAT/PDC
Substrate Concentration100 mM Trimethylpyruvate[13][14][15]
Chiral Purity (ee)> 99%
Conversion Rate~89%
Experimental Workflow

The synthesis of L-tert-leucine is achieved through a coupled enzyme system involving a Branched-Chain Aminotransferase (BCAT), an Aspartate Aminotransferase (AspAT), and a Pyruvate Decarboxylase (PDC). This cascade efficiently removes the inhibitory by-product, α-ketoglutarate, and drives the equilibrium towards the desired product.[13][14][15]

L-tert-Leucine Synthesis Workflow cluster_main_reaction Main Reaction cluster_coupled_reactions Coupled By-product Removal System Trimethylpyruvate Trimethylpyruvate BCAT Branched-Chain Aminotransferase (BCAT) L_Glutamate L_Glutamate L_tert_Leucine L_tert_Leucine alpha_Ketoglutarate α-Ketoglutarate AspAT Aspartate Aminotransferase (AspAT) alpha_Ketoglutarate->AspAT Oxaloacetate Oxaloacetate PDC Pyruvate Decarboxylase (PDC) Oxaloacetate->PDC Spontaneous Decarboxylation L_Aspartate L_Aspartate Pyruvate Pyruvate Pyruvate->PDC Acetaldehyde_CO2 Acetaldehyde + CO2 AspAT->L_Glutamate PDC->Acetaldehyde_CO2

References

The Pivotal Role of Tert-Leucine Derivatives in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties to enhance efficacy and safety. Among these, the bulky and chiral amino acid, L-tert-leucine, and its derivatives have emerged as critical building blocks in the design of a diverse array of therapeutic agents. Its sterically demanding tert-butyl group imparts significant conformational constraint and resistance to metabolic degradation, making it an invaluable tool for medicinal chemists. This document provides detailed application notes and protocols on the use of tert-leucine derivatives in drug design, with a focus on protease inhibitors and cannabinoid receptor modulators.

The Significance of the Tert-Leucine Moiety

L-tert-leucine is a non-proteinogenic amino acid characterized by a sterically hindered tert-butyl side chain. This unique feature confers several advantageous properties in drug design:

  • Stereochemical Control: As a chiral building block, L-tert-leucine is instrumental in asymmetric synthesis, allowing for the creation of stereochemically pure drug candidates. This is crucial as different enantiomers of a drug can have vastly different pharmacological activities and toxicity profiles.

  • Enzyme Resistance: The bulky tert-butyl group provides steric hindrance that can prevent or slow down enzymatic degradation of the drug molecule, thereby increasing its metabolic stability and in vivo half-life.

  • Enhanced Binding Affinity: The hydrophobicity and conformational rigidity imposed by the tert-leucine moiety can lead to stronger and more specific interactions with the target protein's binding pocket.

Application 1: Protease Inhibitors

Tert-leucine derivatives have been successfully incorporated into several potent protease inhibitors used in the treatment of viral infections, including HIV, Hepatitis C, and SARS-CoV-2.

Mechanism of Action

Viral proteases are essential enzymes that cleave large viral polyproteins into smaller, functional proteins required for viral replication and maturation. Protease inhibitors containing tert-leucine derivatives act as competitive inhibitors, binding to the active site of the protease and blocking its catalytic activity. This prevents the processing of viral polyproteins, thereby halting the viral life cycle.

A series of L-tert-leucine derivatives have also been investigated for their cytotoxic activities, with some compounds showing potential as leads for cancer targets by inhibiting enzymes like EGFR-TK.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these protease inhibitors is the direct inhibition of viral enzymes, which disrupts the viral replication cycle.

Viral_Protease_Inhibition Viral Polyprotein Viral Polyprotein Viral Protease Viral Protease Viral Polyprotein->Viral Protease Cleavage Functional Viral Proteins Functional Viral Proteins Viral Protease->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Tert-leucine Derivative (Protease Inhibitor) Tert-leucine Derivative (Protease Inhibitor) Tert-leucine Derivative (Protease Inhibitor)->Viral Protease Inhibition

Caption: Inhibition of viral replication by tert-leucine-containing protease inhibitors.

Quantitative Data for Tert-Leucine Containing Protease Inhibitors
Drug NameTargetIndicationPotency (Ki/IC50/EC50)
Atazanavir HIV-1 ProteaseHIV/AIDSKi: 1.1 - 4.1 nM
Boceprevir HCV NS3/4A ProteaseHepatitis CKi: 14 nM
Telaprevir HCV NS3/4A ProteaseHepatitis CKi: 7 nM
Nirmatrelvir SARS-CoV-2 Main Protease (Mpro)COVID-19IC50: 3.1 nM
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Peptide-based Protease Inhibitor Intermediate using N-methoxycarbonyl-L-tert-leucine

This protocol outlines a general approach for the amide coupling of N-methoxycarbonyl-L-tert-leucine to an amine, a key step in the synthesis of many protease inhibitors like Atazanavir.

Materials:

  • N-methoxycarbonyl-L-tert-leucine

  • Amine-containing fragment

  • Coupling agents (e.g., HATU, HOBt/DCC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve N-methoxycarbonyl-L-tert-leucine (1 equivalent) and the amine-containing fragment (1-1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent(s) (e.g., HATU, 1.1 equivalents or HOBt/DCC, 1.1 equivalents each) to the solution.

  • Add the base (e.g., DIPEA or NMM, 2-3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a tert-leucine derivative against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compound (tert-leucine derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control and a known HIV-1 protease inhibitor as a positive control.

  • Add the fluorogenic substrate to all wells to a final concentration in the low micromolar range.

  • Initiate the reaction by adding recombinant HIV-1 protease to all wells.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Application 2: Cannabinoid Receptor Modulators

L-tert-leucinamide has been utilized as a key structural component in the development of synthetic cannabinoid receptor agonists (SCRAs). The bulky side chain influences the binding affinity and functional activity at CB1 and CB2 receptors.

Mechanism of Action

Synthetic cannabinoids containing the tert-leucinamide moiety act as agonists at the cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades, leading to various physiological effects.

Signaling Pathway

The activation of CB1 and CB2 receptors by tert-leucine-derived agonists initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels. Additionally, these receptors can activate the mitogen-activated protein kinase (MAPK) pathway.

Cannabinoid_Signaling cluster_membrane Cell Membrane SCRA Tert-leucine Derivative (SCRA) CB1/CB2_Receptor CB1/CB2 Receptor SCRA->CB1/CB2_Receptor Binds to Gi/o Gi/o CB1/CB2_Receptor->Gi/o Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK_Pathway Gi/o->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Physiological_Effects Physiological_Effects cAMP->Physiological_Effects MAPK_Pathway->Physiological_Effects

Caption: Cannabinoid receptor signaling initiated by a tert-leucine-derived synthetic cannabinoid receptor agonist.

Quantitative Data for Tert-Leucine Derived Synthetic Cannabinoid Receptor Agonists
CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
ADB-BUTINACA (13) CB11.340.88
CB21.250.44
Compound 10 CB11.340.65
CB22.050.63
Compound 12 CB11.180.49
CB20.940.32

Data extracted from a study on synthetic cannabinoid receptor agonists.

Experimental Protocols

Protocol 3: Fluorescence-Based Membrane Potential Assay for Cannabinoid Receptor Activation

This protocol outlines a method to assess the functional activity of tert-leucine-derived synthetic cannabinoids at CB1 or CB2 receptors expressed in a stable cell line.

Materials:

  • AtT20 cells stably expressing human CB1 or CB2 receptors

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (tert-leucine derivative) dissolved in DMSO

  • Reference agonist (e.g., CP55,940)

  • 96-well black, clear-bottom microplate

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Plate the AtT20 cells expressing the receptor of interest in the 96-well plates and grow to confluence.

  • Prepare a stock solution of the membrane potential-sensitive dye in the assay buffer.

  • Remove the culture medium from the cells and add the dye solution. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

  • Initiate the assay by adding the test compounds and reference agonist to the cell plate.

  • Measure the fluorescence signal before and after the addition of the compounds. The change in fluorescence is indicative of a change in membrane potential due to receptor activation.

  • Normalize the response of the test compound to the maximum response produced by the reference agonist (e.g., 1 µM CP55,940).

  • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The incorporation of tert-leucine and its derivatives has proven to be a highly effective strategy in the design of potent and metabolically stable drugs. Its unique steric and stereochemical properties have been successfully exploited to create inhibitors of viral proteases and modulators of cannabinoid receptors. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development, highlighting the continued importance of this versatile building block in the creation of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Tert-Leucine Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with tert-leucine protected peptides. Tert-leucine's bulky and hydrophobic nature, combined with protecting groups, often leads to significant solubility issues during and after synthesis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions.

Issue 1: My tert-leucine protected peptide is insoluble in standard organic solvents after cleavage.

Protected peptides, especially those rich in hydrophobic residues like tert-leucine, frequently exhibit poor solubility in common organic solvents like DMF, NMP, or DCM.[1] This is often due to strong intermolecular hydrogen bonding that leads to aggregation.[1]

Solution Workflow:

  • Systematic Solvent Screening: Before dissolving the entire batch, always perform a solubility test on a small aliquot (e.g., 1 mg) to identify an effective solvent system.[2]

  • Use of Co-solvents: For highly hydrophobic peptides, dissolving the compound first in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended before slowly adding an aqueous buffer.[3][4][5] Be cautious not to exceed a final DMSO concentration of 1% (v/v) in cellular assays.[3]

  • Chaotropic Agents: If standard solvents fail, employ chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) or urea.[4][5][6] These agents disrupt the hydrogen bonding networks that cause aggregation and can significantly improve solubility.[7][8]

  • Temperature and Sonication: Gentle warming (below 40°C) and sonication can help break up particles and increase the rate of dissolution.[6][9][10]

Issue 2: My peptide is aggregating on the resin during Solid-Phase Peptide Synthesis (SPPS).

On-resin aggregation is a common problem, particularly for sequences containing hydrophobic or β-branched amino acids, leading to incomplete reactions and low yields.[1][11] A noticeable shrinking of the resin bed is a strong physical indicator of this issue.[11]

Solution Workflow:

  • Change Synthesis Solvent: Switch from standard DMF to solvents with better-solvating properties like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1).[11]

  • Incorporate Backbone Protection: The most effective proactive strategy is to use backbone-protecting groups, such as pseudoproline dipeptides. These introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[1][11]

  • Chaotropic Salt Washes: Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to break up existing aggregates.[11] It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with coupling reagents.[11]

  • Elevated Temperature: Microwave-assisted SPPS can be highly effective by using rapid heating to disrupt hydrogen bonds and improve reaction kinetics for "difficult sequences".[11]

Frequently Asked Questions (FAQs)

Q1: What causes poor solubility in tert-leucine protected peptides?

A1: The primary cause is strong intermolecular hydrogen bonding between peptide backbones, leading to aggregation.[1] This is exacerbated by several factors:

  • Amino Acid Composition: Tert-leucine is a bulky, sterically demanding, and highly hydrophobic amino acid.[12] Sequences rich in such residues are prone to aggregation.[1]

  • Protecting Groups: The protecting groups on amino acid side chains, such as the tert-Butoxycarbonyl (Boc) group, increase the overall hydrophobicity of the peptide, further contributing to insolubility.[1][13] The Boc group itself is acid-labile and shields the N-terminal amine during synthesis.[14][15]

  • Secondary Structure Formation: Peptides containing alternating hydrophobic and hydrophilic residues can form highly ordered β-sheet structures, which are often insoluble.[11]

Q2: How can I predict if my tert-leucine containing peptide will have solubility issues?

A2: While difficult to predict with certainty, several factors suggest a high potential for solubility problems:

  • High Hydrophobic Content: If over 50% of the amino acids are hydrophobic (e.g., Leu, Val, Ile, Phe, Trp, Ala), the peptide is likely to be poorly soluble in aqueous solutions.[5][10]

  • Low Net Charge: Peptides with a low net charge at neutral pH tend to be less soluble.[3] You can estimate the net charge by assigning a value of +1 to basic residues (K, R, H) and -1 to acidic residues (D, E).[16][17]

  • Presence of "Difficult Sequences": Long stretches of hydrophobic or β-branched amino acids (Val, Ile, Thr) are known to be problematic.[11] Computational tools are available to predict aggregation potential before synthesis.[11]

Q3: What are the best initial solvents to try for a new tert-leucine protected peptide?

A3: The best approach is to first determine the peptide's overall charge.[3]

  • Basic Peptides (Net Charge > 0): Start with sterile water. If that fails, try a dilute aqueous acetic acid solution (e.g., 10%).[3][6]

  • Acidic Peptides (Net Charge < 0): Start with sterile water. If unsuccessful, try a dilute aqueous ammonia (B1221849) solution (e.g., 1-10%) or ammonium (B1175870) bicarbonate.[3][6]

  • Neutral or Highly Hydrophobic Peptides: These almost always require an organic solvent. The recommended starting point is a small amount of 100% DMSO, DMF, or acetonitrile (B52724) (ACN).[3][5] Once dissolved, you can slowly add your aqueous buffer to the desired concentration.[3]

Q4: Can the choice of protecting group strategy affect solubility during synthesis?

A4: Yes, the protecting group strategy is critical. While side-chain protecting groups can increase hydrophobicity, backbone protection can dramatically improve solubility during SPPS.[1][18] Incorporating pseudoproline dipeptides at specific intervals disrupts the hydrogen bonding that leads to on-resin aggregation, significantly improving synthesis efficiency and yield.[1][11] For asparagine and glutamine, using a trityl (Trt) side-chain protecting group can also improve the solubility of the Fmoc-protected amino acid derivatives themselves.[19]

Q5: Are there any solvents I should avoid for peptides containing specific amino acids?

A5: Yes. For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid DMSO as it can oxidize these residues.[2] DMF is a suitable alternative.[2] For peptides with free Cys residues, use degassed, oxygen-free buffers and maintain an acidic pH to prevent the rapid formation of disulfide bonds, which occurs at pH > 7.[2]

Data Summary Tables

Table 1: Comparison of Synthesis Strategies for Aggregation-Prone Peptides
StrategyPurity of Crude Peptide (%)Yield (%)Notes
Standard SPPS (HBTU/HOBt)6555Significant aggregation was observed, leading to incomplete reactions.[11]
Standard SPPS (HATU/HOAt)7568A more efficient coupling reagent improved the outcome but did not fully resolve aggregation.[11]
Microwave-Assisted SPPS>90>80Rapid heating effectively prevented aggregation.[11]
Pseudoproline Dipeptide Insertion>95>90Backbone disruption resulted in a dramatic improvement in synthetic efficiency.[11]
Table 2: Common Solvents and Additives for Hydrophobic Peptides
Solvent/AdditiveTypeMechanism of ActionUse Case / Considerations
DMSO, DMF, ACN Organic Co-solventOvercomes hydrophobic interactions.[3][4]Dissolve peptide in pure organic solvent first, then dilute slowly.[4] Avoid DMSO for Cys/Met/Trp containing peptides.[2]
Acetic Acid / TFA pH Modifier (Acidic)Increases net positive charge on basic peptides.[3]Used for peptides with a net positive charge. TFA is not cell-friendly.[16]
Ammonium Hydroxide pH Modifier (Basic)Increases net negative charge on acidic peptides.[3]Used for peptides with a net negative charge. Avoid with Cys residues.[16]
Guanidine-HCl, Urea Chaotropic AgentDisrupts intermolecular hydrogen bonds, breaking up aggregates.[4][8]Effective for severely aggregated peptides but may interfere with biological assays.[2][6]
Isopropanol, n-propanol Organic Co-solventCan dissolve some medium-sized hydrophobic peptides.[6]Often used in purification (RP-HPLC) mobile phases.[20]

Key Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol provides a method to test peptide solubility in various solvents without risking the entire sample.[1][2]

Materials:

  • Lyophilized peptide (small aliquots, e.g., 1 mg)

  • Microcentrifuge tubes

  • Selection of solvents: Sterile deionized water, 10% Acetic Acid, 10% Ammonium Bicarbonate, DMSO, DMF.

  • Vortexer and Centrifuge

Procedure:

  • Weigh out a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.[1]

  • Allow the vials to warm to room temperature and centrifuge briefly to pellet all the powder.[2][5]

  • To each tube, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Vortex each tube vigorously for 2 minutes.[1]

  • Visually inspect for undissolved solid. If the peptide appears dissolved, centrifuge the tube at 10,000 x g for 5 minutes and inspect for a pellet.[1]

  • If no pellet is visible, the peptide is soluble in that solvent at the tested concentration.

Protocol 2: Solubilization Using a Chaotropic Agent (Guanidine-HCl)

This protocol is for highly aggregation-prone peptides that fail to dissolve with standard methods.[2]

Materials:

  • Lyophilized peptide

  • Guanidine Hydrochloride (GuHCl)

  • Sterile, distilled water

  • Vortexer or sonicator

Procedure:

  • Prepare GuHCl Stock: Prepare a 6 M solution of GuHCl in sterile, distilled water. Gentle heating may be required to fully dissolve the salt. Allow the solution to cool to room temperature.[2]

  • Peptide Preparation: Allow the lyophilized peptide vial to warm to room temperature and centrifuge to pellet the powder.[2]

  • Dissolution: Add the 6 M GuHCl solution directly to the peptide to achieve the desired stock concentration. Vortex or sonicate until the peptide is completely dissolved.[2]

  • Buffer Exchange/Dilution: For most biological assays, the GuHCl concentration must be significantly lowered. Slowly add the peptide stock solution dropwise into your final assay buffer while stirring. The final GuHCl concentration must be determined empirically to ensure it does not interfere with the experiment.[2]

Visualizations

Solubility_Troubleshooting_Workflow start Lyophilized Tert-Leucine Protected Peptide charge Determine Net Charge of Peptide Sequence start->charge basic Basic (Net Charge > 0) charge->basic Positive acidic Acidic (Net Charge < 0) charge->acidic Negative neutral Neutral / Hydrophobic (Net Charge = 0 or >50% non-polar) charge->neutral Zero try_water_basic Try Sterile Water basic->try_water_basic try_water_acidic Try Sterile Water acidic->try_water_acidic try_dmso Dissolve in minimal 100% DMSO or DMF neutral->try_dmso try_acid Try 10% Acetic Acid try_water_basic->try_acid Fails check_sol Soluble? try_water_basic->check_sol Succeeds try_acid->check_sol try_base Try 10% NH4HCO3 try_water_acidic->try_base Fails try_water_acidic->check_sol Succeeds try_base->check_sol dilute Slowly dilute with aqueous buffer try_dmso->dilute dilute->check_sol success Peptide Solubilized check_sol->success Yes fail Use Chaotropic Agent (e.g., 6M GuHCl) check_sol->fail No fail->success SPPS_Aggregation_Mitigation problem_node problem_node proactive_node proactive_node reactive_node reactive_node outcome_node outcome_node problem Problem: On-Resin Aggregation (e.g., Resin Shrinking, Slow Reactions) proactive Proactive Strategies (Before/During Synthesis) problem->proactive reactive Reactive Strategies (When Aggregation is Detected) problem->reactive strat1 Use Low-Loading Resin (0.1-0.3 mmol/g) proactive->strat1 strat2 Incorporate Pseudoproline Dipeptides proactive->strat2 strat3 Use Microwave-Assisted SPPS proactive->strat3 strat4 Switch to NMP or 'Magic Mixture' Solvent reactive->strat4 strat5 Perform Chaotropic Salt Wash (e.g., LiCl) reactive->strat5 outcome Improved Solvation & Increased Reaction Efficiency strat1->outcome strat2->outcome strat3->outcome strat4->outcome strat5->outcome

References

Technical Support Center: tert-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving tert-leucine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low coupling yields when using tert-leucine in my solid-phase peptide synthesis (SPPS)?

A1: Low coupling yields with tert-leucine are primarily due to the significant steric hindrance from its bulky tert-butyl side chain. This bulkiness physically obstructs the incoming activated amino acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions. This can result in the formation of deletion sequences where the tert-leucine residue is missing from the final peptide. Standard coupling protocols are often insufficient to achieve high efficiency with such sterically hindered residues.

Q2: What are the most effective coupling reagents for incorporating tert-leucine?

A2: For challenging couplings involving sterically hindered amino acids like tert-leucine, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimide (B86325) reagents (e.g., DCC, DIC). Reagents that form highly reactive OAt or Oxyma esters are considered among the most efficient.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a superior choice as it forms a more reactive OAt-ester, leading to faster and more complete coupling reactions with a lower risk of epimerization compared to HBTU.[2][3][4]

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly effective reagent, known for its high reactivity and the formation of water-soluble byproducts.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a potent phosphonium salt reagent, especially useful for difficult sequences.[5]

Q3: I'm observing a side product that corresponds to the loss of my N-terminal dipeptide. What is happening?

A3: This is likely due to diketopiperazine (DKP) formation. This side reaction involves the intramolecular cyclization of the N-terminal dipeptide, which then cleaves off from the resin support.[6][7] This is a particularly challenging side reaction in peptide synthesis.[7] While sequences containing proline are especially susceptible, it can occur with other amino acids at the N-terminus.[7][8][9] The basic conditions used for Fmoc-group removal (e.g., piperidine) can catalyze this cyclization.[10]

Q4: How can I minimize the risk of diketopiperazine (DKP) formation?

A4: Several strategies can be employed to suppress DKP formation:

  • Resin Choice: Using a 2-chlorotrityl chloride resin is highly recommended. The steric bulk of the trityl group hinders the intramolecular cyclization required for DKP formation.[10]

  • Protecting Group Strategy: If the sequence allows, incorporating the third amino acid before removing the N-terminal protecting group of the second amino acid can prevent this side reaction.

  • Optimized Deprotection: Using a less basic deprotection solution or minimizing the time the N-terminal amine is exposed can help.

Q5: What is epimerization, and is it a concern when using tert-leucine?

A5: Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its opposite (e.g., L-form to D-form) during the coupling reaction.[11] This is a critical issue as it can alter the final peptide's structure and biological activity.[11] While tert-leucine itself is not highly prone to epimerization due to the lack of an alpha-proton on its side chain, the forceful conditions required to overcome its steric hindrance (e.g., extended activation times, strong bases) can increase the risk of epimerization for the activated amino acid being coupled to the tert-leucine residue or for tert-leucine itself if it is the activated species.[12] Using coupling reagents known for low epimerization, like HATU, and minimizing pre-activation and coupling times are crucial preventative measures.[2][3][4]

Q6: Are there any specific side reactions to be aware of during the final cleavage step?

A6: Yes. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl protecting groups used on side chains (e.g., tBu, OtBu) and in Boc-SPPS generate reactive tert-butyl cations.[13] These cations can cause unwanted alkylation of nucleophilic residues in your peptide, such as tryptophan (Trp), methionine (Met), or cysteine (Cys).[13][14] To prevent this, it is essential to use a "cleavage cocktail" that contains scavengers like water, triisopropylsilane (B1312306) (TIS), or dithioethane (DTE) to trap these reactive species.[13][15][16]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeRelative EfficiencyRisk of EpimerizationKey Advantages & Considerations
HATU Uronium SaltVery HighLowForms highly reactive OAt-ester; faster reaction speed.[2][3] Recommended for difficult sequences.[4]
HBTU Uronium SaltHighHigher than HATUForms a less reactive OBt-ester compared to HATU.[2] Can be less effective for highly hindered couplings.[5]
COMU Uronium SaltVery HighLowOxyma-based reagent, high reactivity, safer byproducts.[1]
PyAOP Phosphonium SaltVery HighLowHighly effective, especially for coupling N-methylated amino acids.[5]
DIC/HOBt CarbodiimideModerateModerateStandard, cost-effective method. Often insufficient for severely hindered residues, leading to incomplete coupling.[1]
Table 2: Factors Influencing Diketopiperazine (DKP) Formation
FactorInfluence on DKP FormationRecommended Mitigation Strategy
Peptide Sequence High risk with Proline or other secondary amino acids at position 2.[9][10]Plan synthesis strategy accordingly; use specialized resins.
Resin Type Ester-linked resins (e.g., Wang) are more susceptible.Use 2-chlorotrityl chloride resin to sterically inhibit cyclization.[10]
Deprotection Conditions Basic conditions (e.g., piperidine) catalyze the reaction.[10]Minimize deprotection time; consider milder base alternatives if compatible.
Coupling of 3rd Residue Slow coupling of the third amino acid leaves the dipeptide exposed.Use a highly efficient coupling reagent (e.g., HATU) to quickly cap the dipeptide.

Experimental Protocols

Protocol 1: Recommended Coupling Cycle for tert-Leucine using HATU

This protocol outlines a manual procedure for a single coupling cycle of Fmoc-tert-Leucine-OH in solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-tert-Leucine-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, a double coupling may be necessary.

4. Monitoring and Washing:

  • Perform a ninhydrin (B49086) test to monitor the reaction for completion (a yellow result indicates a complete reaction).

  • If the coupling is incomplete (blue/purple beads), drain the vessel and perform a "double coupling" by repeating step 3 with a fresh solution of activated amino acid.

  • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

  • The resin is now ready for the next coupling cycle.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail. For most peptides, Reagent K is effective: Trifluoroacetic acid (TFA) / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Stopper the reaction vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate to a small volume using a stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Visualizations

troubleshooting_workflow start Start: Coupling of tert-Leucine monitor Monitor Coupling Completion (e.g., Ninhydrin Test) start->monitor is_complete Is Coupling Complete? monitor->is_complete incomplete Incomplete Coupling (Positive Test) is_complete->incomplete No complete Coupling Complete (Proceed to next cycle) is_complete->complete Yes strategy Select Mitigation Strategy incomplete->strategy double_couple Perform a Double Coupling with fresh reagents strategy->double_couple Option 1 stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) strategy->stronger_reagent Option 2 increase_temp Increase Reaction Temperature (e.g., Microwave Synthesis) strategy->increase_temp Option 3 check_aggregation Check for Aggregation strategy->check_aggregation Option 4 double_couple->monitor stronger_reagent->monitor increase_temp->monitor check_aggregation->monitor

Troubleshooting workflow for incomplete tert-leucine coupling.

dkp_formation cluster_resin On Resin resin_peptide H₂N-AA₂-CO-NH-AA₁-CO-Resin (Deprotected Dipeptide) intermediate Cyclic Intermediate resin_peptide->intermediate Intramolecular Nucleophilic Attack products Products intermediate->products Cleavage from Resin dkp Diketopiperazine (Cyclic Dipeptide) cleaved_resin H₂N-AA₁-CO-Resin (Truncated Peptide)

Mechanism of Diketopiperazine (DKP) formation during SPPS.

coupling_strategy start Planning to couple tert-Leucine? is_difficult Is the sequence known to be difficult (e.g., aggregation-prone)? start->is_difficult enhanced Enhanced Coupling Protocol is_difficult->enhanced Yes routine Routine Coupling is_difficult->routine No standard Standard Coupling Protocol reagent_choice Use High-Potency Reagent (HATU, COMU, PyAOP) enhanced->reagent_choice conditions Optimize Conditions: - Double couple if needed - Consider microwave heating reagent_choice->conditions reagent_routine Use High-Potency Reagent (HATU recommended) routine->reagent_routine conditions_routine Standard Conditions: - Extended coupling time (2-4h) - Monitor completion reagent_routine->conditions_routine

Decision tree for selecting a tert-leucine coupling strategy.

References

Technical Support Center: Optimization of Tert-Leucine Mediated Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-leucine and its derivatives in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of tert-leucine in asymmetric synthesis?

A1: L-tert-leucine and its derivatives are versatile chiral building blocks used in several key areas of asymmetric synthesis:

  • Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved.

  • Organocatalysts: Derivatives of tert-leucine, such as squaramides and phosphines, are effective organocatalysts for a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions.[1][2]

  • Chiral Ligands: They are used in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.

  • Resolving Agents: Due to their rigid structure, they can be used to separate enantiomers of racemic mixtures.[3][4]

Q2: Why am I observing low enantioselectivity in my tert-leucine mediated reaction?

A2: Low enantioselectivity can stem from several factors. Consider the following:

  • Catalyst/Auxiliary Structure: The steric and electronic properties of the tert-leucine derivative are crucial. Minor structural changes can significantly impact stereocontrol.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lowering the temperature often improves enantiomeric excess (ee), although this can also decrease the reaction rate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

  • Additives: The presence of additives like acids, bases, or salts can significantly affect catalyst activity and selectivity.[5][6]

  • Substrate Compatibility: The specific substrate may not be ideal for the chosen catalyst or auxiliary, leading to poor stereochemical recognition.

Q3: How can I improve the yield of my reaction?

A3: To improve reaction yield, consider these points:

  • Reaction Time and Temperature: Ensure the reaction has reached completion by monitoring it via TLC or GC. Increasing the temperature may improve the rate but could negatively affect enantioselectivity.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic optimization of the catalyst loading is recommended.

  • Purity of Reagents: Impurities in starting materials, solvents, or the catalyst can interfere with the reaction.

  • Water Content: Some reactions are sensitive to moisture. Ensure you are using anhydrous conditions if required.

Q4: Are there any known issues with catalyst stability and recycling when using tert-leucine derivatives?

A4: While many tert-leucine-derived catalysts are robust, stability and recyclability can be a concern.[7] Some catalysts may degrade under the reaction conditions or during workup and purification. Immobilizing the catalyst on a solid support is a common strategy to improve its stability and facilitate recycling.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in an Aldol Reaction Catalyzed by a Tert-Leucine Derivative
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lower the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78 °C.
Inappropriate Solvent Screen a variety of solvents with different polarities (e.g., toluene, DCM, THF, acetone).[8]
Incorrect Catalyst Loading Optimize the catalyst loading. Typically, 5-20 mol% is used.
Presence of Water Ensure anhydrous conditions by using freshly distilled solvents and drying reagents. However, in some cases, a small amount of water can be beneficial.[9]
Unfavorable Catalyst Structure Consider using a different tert-leucine-derived catalyst with modified steric or electronic properties.
Problem 2: Poor Yield in an Asymmetric Michael Addition
Possible Cause Troubleshooting Steps
Low Catalyst Activity Increase the catalyst loading or consider a more active catalyst derivative.
Reaction Not Reaching Completion Increase the reaction time and monitor the progress closely.
Side Reactions Lowering the reaction temperature may minimize the formation of byproducts. Ensure the purity of your starting materials.
Inadequate Mixing For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants and the catalyst.
Substrate Inhibition In some cases, high substrate concentrations can inhibit the catalyst. Try adding the substrate slowly over time.
Problem 3: Difficulty in Removing the Tert-Leucine Chiral Auxiliary
Possible Cause Troubleshooting Steps
Harsh Cleavage Conditions Harsh cleavage conditions can lead to racemization of the product or decomposition. Screen different cleavage methods.
Incomplete Cleavage Increase the reaction time or the amount of cleavage reagent.
Product Instability The desired product may be unstable under the cleavage conditions. Consider a milder cleavage protocol or a different auxiliary.

Data Presentation

Table 1: Effect of Solvent on a Tert-Leucine Derived Squaramide Catalyzed Michael Addition

Solvent Yield (%) ee (%)
Toluene9582
Xylene-76
Mesitylene/Xylene-50
Dichloromethane-65
THF-60

Data is illustrative and based on trends reported in the literature.

Table 2: Optimization of an Asymmetric Strecker Synthesis

Catalyst Cyanide Source Temperature (°C) Yield (%) ee (%)
Polystyrene-bound ThioureaTMSCN/MeOH-78HighHigh
Homogeneous ThioureaHCN-78HighHigh
Chiral UreaNaCN/AcOHRoom Temp8065 (initial)

Data is illustrative and based on trends reported in the literature.[10][11]

Experimental Protocols

Protocol 1: General Procedure for a Tert-Leucine Derived Squaramide-Catalyzed Michael Addition
  • To a stirred solution of the Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv) in the chosen solvent (e.g., toluene, 0.2 M) at the desired temperature (e.g., -60 °C), add the tert-leucine-derived squaramide catalyst (0.1 equiv).

  • Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Strecker Synthesis using a Tert-Leucine Derived Chiral Auxiliary
  • To a solution of the aldehyde or ketone (1.0 equiv) and the tert-leucine-derived chiral amine auxiliary (1.0 equiv) in a suitable solvent (e.g., methanol), add a cyanide source (e.g., NaCN, 1.1 equiv) and an acid (e.g., acetic acid, 1.1 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or NMR).

  • If a precipitate forms, filter the solid and wash with a cold solvent. This solid is often the diastereomerically pure aminonitrile.

  • If no precipitate forms, concentrate the reaction mixture and purify the diastereomers by column chromatography or crystallization.

  • Hydrolyze the purified aminonitrile using acidic or basic conditions to obtain the corresponding amino acid.

  • Cleave the chiral auxiliary under appropriate conditions (e.g., hydrogenolysis) to yield the final enantiomerically enriched amino acid.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Catalyst, Solvent) mix Mix Reagents & Catalyst prep_reagents->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract purify Purify (Chromatography) extract->purify analyze Characterize & Determine ee purify->analyze

Caption: General experimental workflow for a tert-leucine mediated asymmetric reaction.

troubleshooting_low_ee decision decision issue Low Enantioselectivity decision_temp Is Temp Optimized? issue->decision_temp Check Temperature lower_temp Lower Reaction Temperature decision_temp->lower_temp No decision_solvent Is Solvent Optimized? decision_temp->decision_solvent Yes screen_solvents Screen Different Solvents decision_solvent->screen_solvents No decision_catalyst Is Catalyst Structure Optimal? decision_solvent->decision_catalyst Yes modify_catalyst Try Different Catalyst Derivative decision_catalyst->modify_catalyst No check_additives Consider Additives decision_catalyst->check_additives Yes

Caption: Troubleshooting logic for addressing low enantioselectivity in experiments.

References

Technical Support Center: Strategies for Difficult Couplings Involving Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding challenging peptide couplings, particularly those involving sterically hindered amino acids such as Valine (Val), Isoleucine (Ile), and α-aminoisobutyric acid (Aib).

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing or showing low efficiency with bulky amino acids?

The primary reasons for low coupling efficiency with sterically hindered amino acids are:

  • Steric Hindrance: The bulky side chains of amino acids like Aib, Val, and Ile physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down or preventing the reaction.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (like β-sheets) and aggregate on the solid support resin. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[3][4][5]

  • Inefficient Reagents: Standard coupling reagents may not be potent enough to overcome the high activation energy required for these difficult couplings.[1][6]

Q2: What are the best coupling reagents for sterically hindered amino acids?

For difficult couplings, more potent activating reagents are necessary. Uronium/aminium and phosphonium (B103445) salts are generally more effective than carbodiimides.[7]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient due to the formation of highly reactive OAt- or Oxyma-based active esters.[8] HATU is particularly effective for hindered couplings, demonstrating faster reaction rates.[8][9] COMU offers comparable efficiency to HATU but has a better safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[10][11]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[7] Unlike uronium reagents, phosphonium salts do not pose a risk of guanidinylation of the N-terminal amine.

Q3: How can I minimize racemization during difficult couplings?

Racemization is a significant risk when longer activation times or stronger bases are required.[10] Strategies to minimize it include:

  • Use of Additives: Additives such as 7-Aza-1-hydroxybenzotriazole (HOAt) and Ethyl Cyano(hydroxyimino)acetate (OxymaPure) are more effective at suppressing racemization than 1-Hydroxybenzotriazole (HOBt).[9][10]

  • Choice of Reagent: Coupling reagents that incorporate HOAt or OxymaPure, such as HATU and COMU, are preferred.[8][10] TOTT is another reagent reported to have lower racemization levels in hindered couplings.[10]

  • Base Selection: In cases with a high risk of racemization, using a weaker base like sym-collidine instead of N,N-Diisopropylethylamine (DIPEA) or N-methyl-morpholine (NMM) is recommended.[10]

Q4: My peptide is aggregating on the resin, leading to poor swelling. What can I do?

On-resin aggregation is a major cause of failed synthesis for difficult sequences. Several methods can be employed to disrupt these aggregates:

  • Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to solvents that are better at disrupting secondary structures, such as N-methylpyrrolidone (NMP) or by adding up to 25% Dimethyl sulfoxide (B87167) (DMSO).[7][12]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[7]

  • Elevated Temperature: Applying heat, either through conventional methods or microwave irradiation, can provide the energy needed to disrupt intermolecular hydrogen bonds causing aggregation.[3][7]

  • Sonication: Applying sonication during the coupling and deprotection steps can physically break apart resin-bound peptide aggregates.[12]

  • Structure-Disrupting Derivatives: Incorporating pseudoproline dipeptides or using Dmb/Hmb-protected amino acids can effectively interrupt the formation of stable secondary structures.[13]

Q5: When should I consider using microwave-assisted peptide synthesis (MAWS)?

Microwave-assisted peptide synthesis (MAWS) is a powerful tool for overcoming many challenges in SPPS.[14] It is particularly beneficial for:

  • Difficult Sequences: MAWS significantly improves coupling efficiency for sterically hindered residues and aggregation-prone sequences by providing rapid and uniform heating.[3][15]

  • Accelerating Synthesis: Microwave energy can dramatically reduce reaction times for both coupling and deprotection steps, often from hours to minutes.[14][15] For example, most amino acid couplings can be completed in 5 minutes.[14]

  • Improving Purity: By promoting more efficient reactions, MAWS can lead to higher crude peptide purity with fewer deletion sequences.[15]

Q6: What is "double coupling" and when is it necessary?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents. This strategy is employed when a single coupling is insufficient to drive the reaction to completion, which is often the case for sterically hindered residues.[7][8] It is a common corrective action when a qualitative monitoring test, like the Kaiser test, indicates the presence of unreacted primary amines after the initial coupling.[8]

Troubleshooting Guide for Difficult Couplings

This guide provides a systematic approach to diagnosing and solving common problems encountered during the coupling of bulky amino acids.

ObservationPotential CauseRecommended Solution(s)
Positive Kaiser test after coupling (blue beads)[4]Steric Hindrance: The bulky residue is preventing an efficient reaction.[1][7]1. Switch Coupling Reagent: Change to a more potent reagent like HATU, HCTU, or COMU.[7] 2. Double Couple: Drain the vessel and repeat the coupling step with fresh reagents.[7][8] 3. Increase Temperature: Employ microwave synthesis (e.g., 90-100°C) or conventional heating to accelerate the reaction.[3][12] 4. Increase Reagent Excess: Use a higher concentration of amino acid and coupling reagents.[4]
Resin shrinking, poor swelling, or clumping On-Resin Peptide Aggregation: The growing peptide chain is forming secondary structures and collapsing onto the resin, blocking reaction sites.[5]1. Change Solvent: Switch from DMF to NMP or add DMSO to the reaction mixture.[12][16] 2. Apply Energy: Use microwave-assisted synthesis or sonication to disrupt aggregates.[7][12][16] 3. Incorporate Disrupting Elements: If the sequence allows, use pseudoproline dipeptides or Hmb/Dmb protected amino acids. 4. Add Chaotropic Salts: Add agents like LiCl to the coupling mixture.[16]
Mass spectrometry shows significant deletion sequences Systematic Coupling Failure: One or more coupling steps are consistently incomplete throughout the synthesis.[17]1. Identify Failure Point: Perform a test cleavage from a small amount of resin at intermediate steps to pinpoint where the synthesis is failing.[4] 2. Optimize Protocol Proactively: For known difficult sequences, implement a more robust protocol from the start (e.g., using HATU/NMP/Microwave). 3. Review Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are fresh and anhydrous.
Guanidinylation of N-terminus detected Side Reaction with Uronium Reagents: Uronium/aminium reagents can react with the unprotected N-terminal amine, capping the chain.[16]1. Pre-activate Amino Acid: Mix the protected amino acid, coupling reagent, and base for 1-5 minutes before adding the solution to the resin.[8][16] 2. Switch to Phosphonium Reagent: Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample ReagentRelative Efficiency (Hindered Couplings)Racemization RiskKey Considerations
Uronium/Aminium HATUVery HighLow (with HOAt)Highly effective for hindered and N-methylated amino acids; risk of guanidinylation side reaction.[8][9]
HCTUHighLowGood compromise of reactivity and price compared to HATU.
COMUVery HighLow (with Oxyma)Comparable efficiency to HATU with a better safety and solubility profile.[10][11]
Phosphonium PyBOPHighLowEffective for difficult couplings without the risk of guanidinylation.[1]
Carbodiimide DIC + AdditiveModerate to HighLow (with HOAt/Oxyma)Efficiency is highly dependent on the additive used; less potent than onium salts for the most difficult cases.[9][10]
Other TFFHHighLowGenerates amino acid fluorides in situ, which are excellent for coupling α,α-disubstituted amino acids like Aib.[10]

Table 2: Recommended Starting Conditions for Microwave-Assisted SPPS with Bulky Residues

Residue Type / SituationCoupling Temperature (°C)Coupling Time (min)Notes
Standard Amino Acids75 - 90 °C3 - 5 minProvides a significant speed advantage over room temperature synthesis.[12][14]
Bulky Amino Acids (Val, Ile)90 °C5 - 7 minHigher temperature helps to overcome steric hindrance.
α,α-Disubstituted (e.g., Aib)100 °C10 minRequires more aggressive conditions, especially when coupling to an N-terminal Aib residue.[12]
Cysteine (Cys), Histidine (His)≤ 50 °C5 - 10 minUse lower temperatures to minimize the risk of side reactions like epimerization.[3][18]

Visualizations

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) q1 Is peptide aggregation suspected? (resin shrinking) start->q1 solvents Switch to NMP or add DMSO/LiCl q1->solvents Yes q2 Is the coupling reagent optimal for hindered AAs? q1->q2 No heating Use Microwave (MAWS) or Sonication solvents->heating retest Re-run Coupling & Retest heating->retest reagent Switch to Potent Reagent (HATU, COMU, PyBOP) q2->reagent No double_couple Perform Double Coupling q2->double_couple Yes reagent->retest double_couple->retest G hindrance Steric Hindrance goal Successful Peptide Bond Formation aggregation Peptide Aggregation reagents Potent Coupling Reagents (e.g., HATU, COMU) reagents->hindrance energy Energy Input (Microwave / Heat) energy->hindrance energy->aggregation solvents Disruptive Solvents (e.g., NMP, DMSO) solvents->aggregation G reactants Fmoc-AA-COOH HATU Base (DIPEA) activated_ester Highly Reactive OAt-Active Ester reactants->activated_ester Pre-activation (1-5 min) product Fmoc-AA-NH-Peptide-Resin activated_ester->product peptide H₂N-Peptide-Resin peptide->product Nucleophilic Attack

References

Technical Support Center: Optimizing Enzymatic Synthesis of L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-tert-leucine (B554949).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of L-tert-leucine.

1. Low or No Product Formation

  • Question: My reaction shows very low or no conversion of trimethylpyruvate (TMP) to L-tert-leucine. What are the possible causes and solutions?

  • Answer: Low or no product formation can stem from several factors. A systematic check of the following is recommended:

    • Enzyme Activity:

      • Cause: The enzyme (e.g., Leucine Dehydrogenase - LeuDH, Branched-Chain Aminotransferase - BCAT) may be inactive or have low specific activity.

      • Solution:

        • Verify the activity of your enzyme stock using a standard assay.

        • Ensure proper storage conditions for the enzyme (typically 2-8°C) to prevent degradation.[1]

        • If using a whole-cell biocatalyst, check cell viability and induction efficiency.

    • Cofactor Availability (for Dehydrogenases):

      • Cause: Insufficient NADH or a stalled cofactor regeneration system is a common issue. The synthesis of L-tert-leucine by LeuDH is dependent on NADH.[2][3]

      • Solution:

        • Ensure the correct concentration of NAD+/NADH is added to the reaction.

        • If using a cofactor regeneration system (e.g., with glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH)), verify the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose, formate).[4][5][6]

        • The intracellular NADH amount in E. coli cells might not be sufficient for a preparative conversion, necessitating an external cofactor or a regeneration system.[3]

    • Reaction Conditions:

      • Cause: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.

      • Solution:

        • Optimize the reaction pH. For many LeuDH systems, a pH between 8.0 and 10.0 is optimal.[2] For instance, a pH of 8.5 has been used successfully in bioconversion reactions.[7]

        • Optimize the reaction temperature. A temperature range of 30-50°C is often suitable.[2]

        • Ensure the buffer system does not inhibit the enzyme.

    • Substrate or Product Inhibition:

      • Cause: High concentrations of the substrate (TMP) or the product (L-tert-leucine) can inhibit the enzyme. Some LeuDHs are inhibited by high concentrations of TMP.[4][8] Similarly, the by-product of the amino donor in BCAT-catalyzed reactions (α-ketoglutarate) can cause severe inhibition.[9][10][11]

      • Solution:

        • Implement a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration.[12][13]

        • For BCAT systems, consider using a coupled enzyme system to remove the inhibitory by-product. For example, coupling with aspartate aminotransferase (AspAT) or glutamate (B1630785) dehydrogenase (GDH) can alleviate inhibition by α-ketoglutarate.[9][11]

2. Poor Enantioselectivity

  • Question: The L-tert-leucine produced has a low enantiomeric excess (ee). How can I improve the stereoselectivity of the reaction?

  • Answer: Achieving high enantioselectivity is a key advantage of enzymatic synthesis.[7] If you are observing poor stereoselectivity, consider the following:

    • Enzyme Choice:

      • Cause: The specific enzyme you are using may not have high stereoselectivity for trimethylpyruvate.

      • Solution:

        • Screen different sources of LeuDH or BCAT. Enzymes from different organisms can exhibit varying substrate specificities and stereoselectivities.

        • Consider using an enzyme that has been specifically engineered for high enantioselectivity towards L-tert-leucine.

    • Reaction Conditions:

      • Cause: Extreme pH or temperature values can sometimes negatively affect the enzyme's conformation and, consequently, its stereoselectivity.

      • Solution:

        • Ensure the reaction is performed within the optimal pH and temperature range of the enzyme.

    • Analytical Method:

      • Cause: The method used to determine the enantiomeric excess might not be accurate.

      • Solution:

        • Validate your analytical method (e.g., chiral HPLC, GC) with authentic standards of L- and D-tert-leucine.

3. Reaction Stalls Before Completion

  • Question: The reaction starts well but stops before all the substrate is consumed. What could be the reason?

  • Answer: A stalled reaction is often due to enzyme instability, product inhibition, or depletion of a necessary component.

    • Enzyme Instability:

      • Cause: The enzyme may not be stable under the reaction conditions for the required duration.

      • Solution:

        • Investigate the operational stability of your enzyme at the chosen temperature and pH.

        • Consider enzyme immobilization to enhance stability.

        • Using a fusion enzyme, such as a GDH-LeuDH fusion, can improve stability and environmental tolerance.[14]

    • Product Inhibition:

      • Cause: As the concentration of L-tert-leucine increases, it may start to inhibit the enzyme. This is a common issue in enzymatic reactions.

      • Solution:

        • Consider in-situ product removal techniques.

        • Optimize the initial substrate concentration to reach a high conversion before inhibition becomes significant.

    • Depletion of Cosubstrates or Cofactors:

      • Cause: In dehydrogenase-based systems, the cosubstrate for cofactor regeneration (e.g., glucose, formate) may be depleted. In aminotransferase systems, the amino donor (e.g., L-glutamate) might be consumed.

      • Solution:

        • Ensure an adequate supply of the cosubstrate or amino donor. A fed-batch or continuous feeding strategy can be beneficial.

Frequently Asked Questions (FAQs)

1. Which enzyme is best for L-tert-leucine synthesis?

Leucine dehydrogenase (LeuDH) is a widely used and promising biocatalyst for the production of L-tert-leucine from trimethylpyruvate (TMP) due to its high conversion efficiency and enantioselectivity.[7][12] Branched-chain aminotransferases (BCATs) are also effective, using an amino donor like L-glutamate.[9][10] The choice of enzyme can depend on factors like substrate and product inhibition characteristics, and the desired process setup (e.g., whole-cell vs. purified enzyme).

2. How can I overcome the high cost of the NADH cofactor?

The high cost of NADH is a significant consideration. An efficient cofactor regeneration system is crucial.[2] This is typically achieved by coupling the primary reaction with a second enzyme, such as:

  • Glucose Dehydrogenase (GDH): Uses glucose as a cheap substrate to regenerate NADH from NAD+.[2]

  • Formate Dehydrogenase (FDH): Uses formate as a substrate, which is advantageous as the product, CO2, is easily removed.[5]

Using whole-cell biocatalysts that co-express both the LeuDH and the regeneration enzyme can be a cost-effective strategy.[3] Fusion enzymes combining LeuDH and a regeneration enzyme like GDH have also been developed to enhance cofactor regeneration and overall efficiency.[2][14]

3. What are the optimal reaction conditions for L-tert-leucine synthesis?

Optimal conditions are enzyme-specific. However, general ranges found in the literature for LeuDH-catalyzed synthesis are:

  • pH: 8.0 - 10.0[2]

  • Temperature: 30 - 50 °C[2]

  • Substrate Concentration (TMP): Often in the range of 50-100 mM, though higher concentrations can be used with fed-batch strategies to avoid substrate inhibition.[6]

It is always recommended to perform an optimization study for your specific enzyme and reaction setup.

4. How do I monitor the progress of the reaction?

Reaction progress can be monitored by measuring the decrease in the substrate (trimethylpyruvate) concentration or the increase in the product (L-tert-leucine) concentration over time. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both the substrate and the product.[2] Chiral HPLC columns can be used to determine the enantiomeric excess.

  • Gas Chromatography (GC): Can be used after derivatization of the amino acid.

  • LC-MS/MS: A highly sensitive and specific method for quantification.[15]

5. Is it better to use a purified enzyme or a whole-cell biocatalyst?

Both approaches have their advantages and disadvantages:

  • Purified Enzymes:

    • Pros: Higher specific activity, no side reactions from other cellular enzymes, easier to characterize the reaction kinetics.

    • Cons: Higher cost due to purification steps, may have lower operational stability.

  • Whole-Cell Biocatalysts:

    • Pros: Lower cost as purification is not required, cofactor regeneration can occur intracellularly, enzymes are often more stable in their natural environment.[3]

    • Cons: Lower specific activity per unit of biomass, potential for side reactions, mass transfer limitations across the cell membrane.

For large-scale industrial production, whole-cell biocatalysts are often preferred due to their cost-effectiveness.[3]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for L-tert-leucine Synthesis

Enzyme SystempHTemperature (°C)Substrate (TMP) ConcentrationCofactor RegenerationKey FindingsReference
LeuDH/GDH Fusion Enzyme (whole cell)9.030500 mM (with glucose)Intrinsic to fusion enzymeHigh space-time yield of 2136 g/L/day was achieved.[2]
LeuDH from Exiguobacterium sibiricum / FDH8.5-0.8 M (fed-batch)Formate DehydrogenaseFed-batch strategy overcame substrate inhibition.[13]
BCAT/AspAT/PDC--100 mM-Coupling reaction overcame product inhibition by 2-ketoglutarate.[9]
Recombinant E. coli with LeuDH and GDH8.530100 mMGlucose DehydrogenaseMaximum L-tert-leucine titer of 87.74 mM was obtained.[6]

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion for L-tert-leucine Synthesis using LeuDH and GDH

This protocol is a generalized procedure based on common practices in the literature.[6][7]

  • Cultivation of Recombinant Cells:

    • Inoculate a suitable expression host (e.g., E. coli BL21(DE3)) harboring plasmids for both Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH) into a rich medium (e.g., LB broth) with appropriate antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

  • Bioconversion Reaction:

    • Prepare the reaction mixture in a suitable reactor. A typical 1 L reaction mixture might contain:

      • Trimethylpyruvate (TMP): 0.6 mol (start with a lower concentration if substrate inhibition is a concern)

      • Glucose: 0.9 mol

      • NH4Cl: 0.5 mol

      • Whole-cell biocatalyst: 10.0 g (wet cell weight)

      • Water to 1 L

    • Adjust the initial pH of the reaction mixture to 8.5 with NaOH solution.

    • Maintain the reaction temperature at 30°C with stirring.

    • Monitor and control the pH at 8.5 throughout the reaction by adding a base such as NH3·H2O.

    • Take samples periodically to monitor the concentrations of TMP and L-tert-leucine using HPLC.

  • Product Isolation:

    • Once the reaction is complete, terminate it by heating the mixture (e.g., to 60°C) to denature the enzymes.

    • Remove the biocatalyst by centrifugation.

    • Adjust the pH of the supernatant to around 5.9.

    • Concentrate the solution using a rotary evaporator.

    • Crystallize the L-tert-leucine by slowly cooling the concentrated solution, first to room temperature and then to 4°C.

    • Collect the crystals by filtration.

Protocol 2: Quantification of L-tert-leucine using HPLC

This is a general HPLC method; specific parameters may need to be optimized for your system.[13]

  • Sample Preparation:

    • Take a sample from the reaction mixture and centrifuge to remove cells and other solids.

    • Dilute the supernatant with the mobile phase to a concentration within the linear range of your calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of two phases is often used.

      • Phase A: An aqueous solution of sodium acetate (B1210297) with small amounts of triethylamine (B128534) and tetrahydrofuran, pH adjusted to 7.2.

      • Phase B: A mixture of sodium acetate solution, methanol, and acetonitrile, pH adjusted to 7.2.

    • Gradient Program: A gradient from a high percentage of Phase A to a high percentage of Phase B over a set time (e.g., 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detection at a suitable wavelength (e.g., after derivatization) or mass spectrometry. For underivatized amino acids, LC-MS is a powerful tool.[16]

  • Quantification:

    • Prepare a standard curve using known concentrations of L-tert-leucine.

    • Calculate the concentration of L-tert-leucine in the samples by comparing their peak areas to the standard curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing strain Recombinant Strain (e.g., E. coli) fermentation Fermentation & Cell Growth strain->fermentation Inoculation induction Protein Induction fermentation->induction OD600 = 0.6-0.8 harvest Cell Harvesting & Washing induction->harvest Expression biocatalyst Whole-Cell Biocatalyst harvest->biocatalyst reaction Reaction Vessel (TMP, Glucose, NH4Cl) biocatalyst->reaction Addition monitoring Process Monitoring (pH, Temp, HPLC) reaction->monitoring termination Reaction Termination (Heat) reaction->termination monitoring->reaction Control centrifugation Centrifugation termination->centrifugation purification Supernatant Purification (pH adj.) centrifugation->purification crystallization Crystallization purification->crystallization product L-tert-leucine Product crystallization->product

Caption: Workflow for L-tert-leucine synthesis using a whole-cell biocatalyst.

Troubleshooting_Logic cluster_enzyme Enzyme Issues cluster_cofactor Cofactor Issues cluster_conditions Reaction Conditions cluster_inhibition Inhibition start Low/No Product enzyme_activity Check Enzyme Activity (Assay, Storage) start->enzyme_activity cofactor_regen Verify Cofactor Regeneration System start->cofactor_regen ph_temp Optimize pH and Temperature start->ph_temp substrate_inhibition Implement Fed-Batch Substrate Feeding start->substrate_inhibition enzyme_source Consider Different Enzyme Source enzyme_activity->enzyme_source cofactor_conc Check NAD+/NADH Concentration cofactor_regen->cofactor_conc buffer Check Buffer Compatibility ph_temp->buffer product_inhibition Consider In-situ Product Removal substrate_inhibition->product_inhibition

References

preventing racemization during tert-leucine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the incorporation of the sterically hindered amino acid, tert-leucine, in peptide synthesis.

Troubleshooting Guide

Issue: High Levels of D-tert-Leucine Detected in the Final Peptide

High levels of the D-isomer of tert-leucine can compromise the biological activity and therapeutic efficacy of a synthetic peptide. The following steps will help you troubleshoot and mitigate this common issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization, especially for sterically hindered amino acids like tert-leucine.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally preferred for coupling sterically hindered amino acids due to their higher reactivity and lower propensity for racemization. Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are particularly effective.[1]

Step 2: Assess the Base Used in the Coupling Reaction

The choice and amount of base can significantly influence the rate of racemization. Stronger or sterically unhindered bases can more readily abstract the α-proton, leading to loss of stereochemical integrity.

  • Recommended Bases: For minimizing racemization, weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[2]

Step 3: Optimize Reaction Conditions

  • Temperature: Elevated temperatures can increase the rate of racemization. It is advisable to perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics are favorable.

  • Solvent: The polarity of the solvent can influence the rate of racemization. While DMF and NMP are common solvents for peptide synthesis, consider using less polar solvents or solvent mixtures (e.g., DCM/DMF) for problematic couplings, provided solubility is not compromised.

  • Pre-activation Time: Minimizing the time the amino acid remains in its activated state before the addition of the amine component can reduce the opportunity for racemization. For in-situ activation, the coupling reagent should be added to the mixture of the protected amino acid and the amine. If pre-activation is necessary, it should be kept to a minimum. For sterically hindered amino acids, a pre-activation time of up to 15 minutes may be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: Why is tert-leucine prone to racemization despite its bulky side group?

While the bulky tert-butyl group provides steric hindrance that can slow down the desired coupling reaction, it does not prevent the underlying chemical mechanisms of racemization. The primary mechanism is the formation of a planar oxazolone (B7731731) intermediate after activation of the carboxylic acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. The prolonged reaction times often required for sterically hindered amino acids like tert-leucine can increase the window of opportunity for this to occur.

Q2: Which coupling reagents are most effective for incorporating tert-leucine with minimal racemization?

For sterically hindered amino acids like tert-leucine, high-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended.

  • HATU and COMU are excellent choices.[1][4] HATU forms a highly reactive OAt-ester, which accelerates coupling and minimizes racemization.[1] COMU, an Oxyma-based reagent, has shown high coupling efficiency and reduced epimerization, with the added benefit of being non-explosive.[4]

Q3: What is "double coupling" and should I use it for tert-leucine?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent. It is a common strategy to drive difficult couplings to completion, especially for sterically hindered residues like tert-leucine. If monitoring of the coupling reaction (e.g., by a Kaiser test) indicates incomplete reaction, a second coupling is recommended.

Q4: How can I detect and quantify the amount of D-tert-leucine in my peptide?

The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This involves either:

  • Hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey's reagent), and separating the diastereomers on a standard reversed-phase HPLC column.

  • Directly analyzing the peptide on a chiral stationary phase (CSP) column to separate the diastereomeric peptides (containing L-tert-leucine vs. D-tert-leucine).[5][6][7]

Q5: Can the choice of N-terminal protecting group influence racemization?

Yes, the N-terminal protecting group can have an impact. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization by reducing the acidity of the α-proton and disfavoring the formation of the oxazolone intermediate.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Note: Data for other sterically hindered amino acids is presented as a proxy due to the scarcity of direct comparative data for tert-leucine.

Coupling ReagentAdditiveBaseRacemization LevelCoupling EfficiencyKey Considerations
HATU (HOAt)DIPEA/NMMLowVery HighHighly efficient for hindered couplings.[1]
HCTU (6-Cl-HOBt)DIPEA/NMMLow to ModerateHighCost-effective alternative to HATU.
COMU (Oxyma)DIPEA/NMMLowVery HighSafer Oxyma-based reagent with high efficiency.[4][8]
DIC HOBt/OxymaNMMModerate to HighLow to ModerateAdditive is essential to suppress racemization.
PyBOP (HOBt)DIPEA/NMMModerateModerate to HighAvoids guanidinylation side reactions.

Experimental Protocols

Protocol 1: General Procedure for tert-Leucine Coupling using HATU in SPPS

This protocol outlines a general method for coupling Fmoc-L-tert-leucine to a resin-bound peptide using HATU.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF for 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of Fmoc-L-tert-leucine:

    • In a separate vessel, dissolve Fmoc-L-tert-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a suitable base, such as NMM or DIPEA (6-10 equivalents), to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. For sterically hindered amino acids, this time can be extended up to 15 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method for detecting free amines.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Proceed to the Fmoc-deprotection step for the next amino acid in the sequence.

Protocol 2: Chiral HPLC Analysis of Peptide Diastereomers

This protocol provides a general method for analyzing the enantiomeric purity of a peptide containing tert-leucine by separating the diastereomers.

  • Sample Preparation:

    • Cleave a small amount of the crude peptide from the resin using an appropriate cleavage cocktail.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T).[7]

    • Mobile Phase: A typical mobile phase for polar compounds is a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid). The exact composition will need to be optimized for the specific peptide.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 220 nm for the peptide backbone).

  • Analysis:

    • Inject a standard of the desired all-L peptide if available to determine its retention time.

    • Inject the crude peptide sample. The diastereomer containing D-tert-leucine should elute as a separate peak from the all-L peptide.

    • Integrate the peak areas to determine the percentage of the undesired diastereomer, which corresponds to the level of racemization.

Visualizations

experimental_workflow cluster_spps_cycle Solid-Phase Peptide Synthesis Cycle cluster_activation Amino Acid Activation resin Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Coupling (Activated Fmoc-t-Leu) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 next_cycle Next Cycle or Cleavage washing2->next_cycle fmoc_t_leu Fmoc-L-tert-Leucine activated_aa Activated Fmoc-t-Leu fmoc_t_leu->activated_aa coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa base Base (e.g., NMM) base->activated_aa activated_aa->coupling

Caption: Experimental workflow for tert-leucine incorporation in SPPS.

racemization_pathway cluster_prevention Prevention Strategies activated_l_aa Activated L-tert-Leucine oxazolone Planar Oxazolone Intermediate activated_l_aa->oxazolone Intramolecular Cyclization desired_peptide Desired L-Peptide activated_l_aa->desired_peptide Coupling with Peptide-Resin racemized_peptide Racemized D-Peptide oxazolone->racemized_peptide Base-Catalyzed Proton Abstraction & Coupling reagent Use efficient coupling reagents (HATU, COMU) base Use weaker/hindered base (NMM, Collidine) temp Lower reaction temperature

Caption: Racemization pathway and prevention strategies.

References

Technical Support Center: Purification Strategies for tert-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the sterically hindered amino acid, tert-leucine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing tert-leucine difficult to purify?

Peptides incorporating tert-leucine often present significant purification challenges primarily due to the bulky and hydrophobic nature of this amino acid.[1] Key issues include:

  • Poor Solubility: The high hydrophobicity of tert-leucine can lead to low solubility in the aqueous mobile phases commonly used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Peptide Aggregation: The bulky side chain of tert-leucine can promote the formation of secondary structures, such as β-sheets, leading to peptide aggregation.[2] This can result in poor peak shape, low recovery, and even precipitation on the chromatography column.

  • Strong Retention in RP-HPLC: The hydrophobicity of tert-leucine causes strong interactions with the non-polar stationary phase (e.g., C18) in RP-HPLC, often requiring high concentrations of organic solvents for elution, which can compromise resolution.[1]

  • Steric Hindrance: The bulky nature of tert-leucine can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences and other closely related impurities that are difficult to separate from the target peptide.[2]

Q2: What is the recommended initial approach for purifying a tert-leucine containing peptide?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used technique for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies sample recovery through lyophilization.[1] For a tert-leucine containing peptide, a systematic approach to RP-HPLC method development is recommended, starting with optimizing the sample solubility and then refining the chromatographic conditions.

Q3: How can I improve the solubility of my tert-leucine containing peptide before purification?

Proper solubilization is critical for a successful purification. A stepwise approach is recommended:

  • Initial Solvent Testing: Begin by testing the solubility of a small aliquot of the peptide in common solvents. Start with deionized water, and if unsuccessful, proceed to acidic or basic solutions (e.g., 10% acetic acid or 0.1M ammonium (B1175870) bicarbonate) depending on the peptide's net charge.[3][4]

  • Organic Solvents: For highly hydrophobic peptides, organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) may be necessary.[4][5] Dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer with vigorous vortexing to prevent precipitation.[4]

  • Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to disrupt intermolecular hydrogen bonds, although their compatibility with the HPLC system and downstream applications must be considered.[6]

  • Sonication: Mild sonication can help break up small aggregates and facilitate dissolution.[5]

Q4: When should I consider using an orthogonal purification method?

An orthogonal purification method, which separates molecules based on a different principle than RP-HPLC (hydrophobicity), should be considered when you are unable to achieve the desired purity with RP-HPLC alone.[1] This is often the case when impurities, such as deletion sequences lacking the bulky tert-leucine, co-elute with the target peptide. Ion-Exchange Chromatography (IEC), which separates based on charge, is a common and effective orthogonal technique.[1][7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable alternative for peptides that are either too hydrophobic or too hydrophilic for optimal RP-HPLC separation.[8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing) in RP-HPLC
  • Cause:

    • Peptide Aggregation: The peptide may be aggregating on the column.

    • Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Poor Solubility in Mobile Phase: The peptide may be partially precipitating at the column head.

  • Solutions:

    • Increase Column Temperature: Operating the column at a higher temperature (e.g., 40-60°C) can improve solubility and reduce aggregation.

    • Optimize Mobile Phase Additives: Ensure the concentration of the ion-pairing agent (e.g., 0.1% TFA) is adequate. For particularly stubborn peaks, consider alternative ion-pairing agents.

    • Use a Different Stationary Phase: A less hydrophobic stationary phase (e.g., C8 or C4) may reduce retention and improve peak shape.

    • Shallow Gradient: A shallower gradient around the elution point of the peptide can improve resolution and peak sharpness.

Problem 2: Low Recovery of the Peptide
  • Cause:

    • Irreversible Adsorption: The peptide may be irreversibly binding to the column matrix or system components.

    • Precipitation: The peptide may be precipitating on the column due to poor solubility in the mobile phase.

    • Aggregation: Aggregated peptide may not elute properly from the column.

  • Solutions:

    • System Passivation: Passivate the HPLC system with a strong acid to minimize non-specific adsorption to metallic surfaces.

    • Improve Sample Solubility: Ensure the peptide is fully dissolved in a suitable solvent before injection. It may be necessary to use a stronger solvent like DMSO for initial dissolution.

    • Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4) or a polymer-based column to reduce strong hydrophobic interactions.[9]

    • Increase Organic Content of Mobile Phase: For very hydrophobic peptides, a higher initial percentage of organic solvent in the mobile phase may be required to prevent precipitation upon injection.

Problem 3: Co-elution of Impurities
  • Cause:

    • Similar Hydrophobicity: Impurities such as deletion or truncated sequences may have very similar hydrophobicities to the target peptide, making separation by RP-HPLC difficult.

  • Solutions:

    • Optimize RP-HPLC Conditions:

      • Shallow Gradient: Employ a very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) around the elution time of the target peptide.

      • Different Organic Solvent: Replacing acetonitrile with isopropanol (B130326) or n-propanol can alter the selectivity of the separation.

      • Alternative Ion-Pairing Agent: Using a different ion-pairing agent can also change the selectivity.

    • Orthogonal Purification: Implement a secondary purification step using a different separation mechanism. Ion-Exchange Chromatography (IEC) is often the best choice as it separates based on charge, which can be significantly different even for peptides with similar hydrophobicities.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for tert-Leucine Containing Peptide Purification

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle HydrophobicityNet ChargeHydrophilicity
Common Stationary Phases C18, C8, C4, PhenylStrong Cation Exchange (SCX), Strong Anion Exchange (SAX)Amide, Diol, Unmodified Silica
Typical Mobile Phases Water/Acetonitrile + 0.1% TFAAqueous buffer with increasing salt gradient (e.g., NaCl, KCl)High organic (e.g., >70% ACN) with a small amount of aqueous buffer
Elution Mechanism Increasing organic solvent concentrationIncreasing salt concentration or pH changeIncreasing aqueous buffer concentration
Primary Application High-resolution purification of most peptidesOrthogonal purification for co-eluting impurities, charge variantsPurification of very polar or very hydrophobic peptides
Pros High resolution, volatile mobile phasesOrthogonal to RP-HPLC, high capacityGood for peptides poorly retained in RP-HPLC
Cons May have poor resolution for similarly hydrophobic species, strong retention of very hydrophobic peptidesNon-volatile salts require a desalting step, pH sensitiveCan have lower loading capacity, requires high organic content

Table 2: Representative Purification Outcomes for a Hydrophobic Peptide

Purification StepPurity (%)Recovery (%)
Crude Peptide~60%-
Step 1: Ion-Exchange Chromatography (Capture)>90%>90%
Step 2: Reversed-Phase HPLC (Polishing)>99%>85% (for this step)
Overall >99% >76.5%

Note: This data is representative and based on a case study of a similarly challenging peptide. Actual results will vary depending on the specific peptide sequence and the purity of the crude material.

Experimental Protocols

Protocol 1: General RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (see FAQs). A common starting point is to dissolve the peptide in a small amount of DMSO and then dilute it with the initial mobile phase (e.g., 95% Mobile Phase A).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with 5-10% B and increase to 60-70% B over 60 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column; adjust proportionally for preparative columns.

    • Detection: UV absorbance at 214 nm and 280 nm.[9]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Protocol 2: Orthogonal Ion-Exchange Chromatography (Cation Exchange)

This protocol is intended as a pre-purification step before RP-HPLC for peptides with a net positive charge at acidic pH.

  • Column and Buffer Preparation:

    • Column: A strong cation-exchange (SCX) column.

    • Binding Buffer (Buffer A): e.g., 20 mM sodium phosphate, pH 3.0.[1]

    • Elution Buffer (Buffer B): e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0.[1]

  • Sample Loading and Elution:

    • Dissolve the crude peptide in the Binding Buffer.

    • Load the sample onto the equilibrated SCX column.

    • Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

    • Elute the peptide using a linear gradient of 0-100% Elution Buffer.

  • Desalting and Further Purification:

    • The fractions containing the peptide of interest will be in a high-salt buffer.

    • Pool the relevant fractions and desalt using a C18 Solid-Phase Extraction (SPE) cartridge or by RP-HPLC with a steep gradient.

    • The desalted peptide can then be further purified using the RP-HPLC protocol described above.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_solubility Solubility Testing cluster_rphplc Primary Purification cluster_orthogonal Orthogonal Purification cluster_final Final Product CrudePeptide Crude tert-Leucine Containing Peptide SolubilityTest Solubility Test (Small Aliquot) CrudePeptide->SolubilityTest Dissolution Dissolve in Optimal Solvent (e.g., Water, Acid/Base, DMSO) SolubilityTest->Dissolution RPHPLC Reversed-Phase HPLC Dissolution->RPHPLC PurityCheck1 Purity > 95%? RPHPLC->PurityCheck1 IEC Ion-Exchange Chromatography (or HILIC) PurityCheck1->IEC No Lyophilization Lyophilization PurityCheck1->Lyophilization Yes Desalting Desalting (SPE or RP-HPLC) IEC->Desalting Desalting->RPHPLC Re-purify PurityCheck2 Purity > 95%? Desalting->PurityCheck2 PurityCheck2->RPHPLC PurityCheck2->Lyophilization Yes PurePeptide Pure Peptide Lyophilization->PurePeptide

Caption: General workflow for the purification of tert-leucine containing peptides.

TroubleshootingWorkflow cluster_issue Problem Identification cluster_solubility_check Solubility & Aggregation cluster_hplc_optimization RP-HPLC Optimization cluster_orthogonal_step Advanced Strategies cluster_resolution Resolution Issue Purification Issue Encountered (e.g., Poor Peak Shape, Low Recovery) CheckSolubility Is Peptide Fully Soluble in Injection Solvent? Issue->CheckSolubility OptimizeSolvent Optimize Solubilization (e.g., use DMSO, Chaotropes) CheckSolubility->OptimizeSolvent No OptimizeGradient Adjust Gradient (Make Shallower) CheckSolubility->OptimizeGradient Yes OptimizeSolvent->Issue Re-inject ChangeTemp Increase Column Temperature OptimizeGradient->ChangeTemp ChangeColumn Change Column (e.g., C8, C4, Polymer-based) ChangeTemp->ChangeColumn Coelution Co-eluting Impurities? ChangeColumn->Coelution Orthogonal Implement Orthogonal Method (e.g., Ion-Exchange Chromatography) Coelution->Orthogonal Yes Resolved Problem Resolved Coelution->Resolved No Orthogonal->Resolved

Caption: Troubleshooting workflow for purifying tert-leucine containing peptides.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Tert-Leucine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of tert-leucine and its derivatives is a critical quality attribute in the development of pharmaceuticals and other chiral compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the stereoselective analysis of these non-proteinogenic amino acids. This guide provides a comparative overview of common HPLC methods, including direct and indirect approaches, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

Direct Chiral Separation: A Comparison of Chiral Stationary Phases

Direct enantioseparation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency, avoiding the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as the Chirobiotic series, have demonstrated broad applicability for the separation of underivatized amino acids.

A comparison of the performance of Chirobiotic T, T2, and TAG columns reveals that the Chirobiotic TAG column often exhibits better selectivity for certain amino acid enantiomers, while Chirobiotic T or T2 may be more suitable for others.[1] The choice of column is highly dependent on the specific analyte and the desired separation characteristics.

For instance, the separation of tert-leucine enantiomers has been successfully achieved on a CHIRALPAK ZWIX(+) column.[2] The elution order is typically L-enantiomer before the D-enantiomer.[2]

Table 1: Comparison of Chiral Stationary Phases for Direct Analysis of Tert-Leucine

Chiral Stationary PhaseMobile Phase Compositionk1 (L-tert-leucine)k2 (D-tert-leucine)Separation Factor (α)Resolution (Rs)Reference
CHIRALPAK ZWIX(+)MeOH/MeCN (100/0 v/v) containing 25 mM DEA and 50 mM FA0.901.431.592.60[2]
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM FA2.143.361.574.20[2]

k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. α = k2/k1. Rs is the resolution between the two enantiomeric peaks.

Indirect Chiral Separation: The Role of Chiral Derivatizing Agents

Indirect methods involve the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase (e.g., C18). This approach can offer enhanced sensitivity and selectivity.[3]

Several CDAs have been employed for the analysis of amino acids, including Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).[3] FDAA has been noted for its high enantioselectivity, though it may have lower sensitivity compared to other reagents.[3]

For N-blocked amino acid derivatives, such as those with tert-Butoxycarbonyl (t-BOC) or 9-Fluorenylmethoxycarbonyl (FMOC) protecting groups, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T and CHIROBIOTIC R are often effective.[4]

Table 2: Comparison of Chiral Derivatizing Agents for Indirect Analysis of Amino Acids

Chiral Derivatizing Agent (CDA)Key AdvantagesKey DisadvantagesTypical DetectionReference
FDAA (Marfey's Reagent) High enantioselectivityLower sensitivityUV (340 nm)[3]
GITC Good for various amino acidsMay have lower enantioselectivity than FDAAUV (254 nm)[3]
S-NIFE Effective for specific isomers like β-MeOTyrMay not be universally applicableUV (254 nm)[3]
FMOC-Cl Rapid reaction, stable productHydrolysis product can interfereFluorescence (Ex: 265 nm, Em: 310 nm), UV[5][6]

Experimental Protocols

Protocol 1: Direct Chiral Separation of Tert-Leucine on CHIRALPAK ZWIX(+)

1. Materials:

  • CHIRALPAK ZWIX(+) column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (MeCN), HPLC grade

  • Diethylamine (DEA)

  • Formic Acid (FA)

  • L-tert-leucine and D-tert-leucine standards

2. Chromatographic Conditions:

  • Mobile Phase A: MeOH/MeCN (100/0 v/v) containing 25 mM DEA and 50 mM FA

  • Mobile Phase B: MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM FA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve tert-leucine enantiomers in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Indirect Chiral Separation via FDAA Derivatization

1. Materials:

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm)

  • HPLC system with UV or Mass Spectrometry (MS) detector[3]

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

  • Acetone

  • Triethylamine

  • Acetic Acid

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Tert-leucine sample

2. Derivatization Procedure:

  • Prepare a 1% (w/v) solution of FDAA in acetone.

  • Dissolve the tert-leucine sample in water (e.g., 1 mg/mL).

  • To 50 µL of the amino acid solution, add 100 µL of the FDAA solution and 20 µL of 1 M triethylamine.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 10 µL of 2 M acetic acid.

  • Dilute the sample with the initial mobile phase before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: 5% acetic acid in water (pH 2.6)[3]

  • Mobile Phase B: Acetonitrile containing 10% methanol[3]

  • Gradient: Start with 5% B, increase to 50% B over 50 minutes.[3]

  • Flow Rate: 0.25 mL/min[3]

  • Column Temperature: 50°C[3]

  • Detection: UV at 340 nm[3]

  • Injection Volume: 10 µL

Visualizing the HPLC Workflow

The following diagrams illustrate the logical flow of direct and indirect HPLC analysis methods for tert-leucine and its derivatives.

direct_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Tert-Leucine Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC (Chiral Column) filter->hplc separation Enantiomeric Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Workflow for Direct HPLC Analysis of Tert-Leucine.

indirect_hplc_workflow cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Tert-Leucine Sample reagent Add Chiral Derivatizing Agent (e.g., FDAA) sample->reagent react Incubate to Form Diastereomers reagent->react hplc Inject into HPLC (Achiral Column) react->hplc separation Diastereomeric Separation hplc->separation detection UV/Fluorescence Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Diastereomers chromatogram->quantification

Caption: Workflow for Indirect HPLC Analysis of Tert-Leucine.

References

A Comparative Guide to Tert-Leucine and Other Bulky Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among these, bulky amino acids are of particular interest for their profound impact on peptide conformation, stability, and cell permeability. This guide provides an objective comparison of tert-leucine (Tle) with other bulky aliphatic amino acids—valine (Val), isoleucine (Ile), and neopentylglycine (Npg)—supported by experimental data and detailed methodologies.

Introduction to Bulky Amino Acids

The steric bulk of an amino acid's side chain plays a critical role in dictating the local and global conformation of a peptide. This, in turn, influences its resistance to proteolytic degradation, its ability to traverse cellular membranes, and its binding affinity for a biological target. Tert-leucine, with its unique tert-butyl side chain, imposes significant conformational restrictions, often favoring extended or semi-extended peptide backbone structures.[1][2] However, it can also be accommodated within folded structures, making it a versatile tool in peptide design.[2][3] Valine and isoleucine are naturally occurring branched-chain amino acids that are fundamental to the hydrophobic core and stability of many proteins.[4][5] Neopentylglycine, an isomer of leucine (B10760876), offers an alternative bulky, lipophilic side chain with distinct conformational preferences.

Comparative Analysis

To provide a clear and objective comparison, the following sections summarize the impact of these bulky amino acids on key peptide properties. The data presented is a synthesis of findings from various studies and is intended to illustrate general trends.

Conformational Stability

The conformational stability of a peptide is crucial for its biological activity and is often assessed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The steric hindrance imposed by bulky side chains can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can enhance stability.

Amino AcidTypical Conformational PreferenceImpact on HelicityReference
tert-Leucine (Tle) Extended or semi-extendedCan be accommodated in helices, but may be disruptive depending on position[2][3]
Valine (Val) β-sheetGenerally lower helical propensity than Leu or Ile[6]
Isoleucine (Ile) β-sheetCan support helical structures, contributes to hydrophobic core stability[4][5]
Neopentylglycine (Npg) ExtendedSterically demanding, similar to Tle[1]

Table 1: General conformational preferences and impact on helicity of bulky amino acids in peptides.

Proteolytic Resistance

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of sterically bulky, non-natural amino acids can hinder protease recognition and cleavage, thereby extending the peptide's half-life.

Amino AcidRelative Proteolytic StabilityRationaleReference
tert-Leucine (Tle) HighThe bulky tert-butyl group provides significant steric shielding of the peptide backbone.[1][3]
Valine (Val) ModerateNatural L-amino acid, recognized by proteases, but the β-branched side chain can offer some hindrance.[6]
Isoleucine (Ile) ModerateNatural L-amino acid, recognized by proteases, with a β-branched side chain providing some steric hindrance.[4][5]
Neopentylglycine (Npg) HighThe bulky neopentyl group provides substantial steric hindrance, similar to tert-leucine.[1]

Table 2: Relative proteolytic stability conferred by bulky amino acids in peptides.

Cell Permeability

For peptides targeting intracellular proteins, the ability to cross the cell membrane is paramount. Hydrophobicity and the ability to form intramolecular hydrogen bonds to shield polar backbone amides are key factors influencing passive diffusion. Bulky, lipophilic amino acids can enhance membrane partitioning and permeability.

Amino AcidApparent Permeability (Papp) TrendRationaleReference
tert-Leucine (Tle) HighIncreases lipophilicity and can sterically shield the peptide backbone, potentially reducing the desolvation penalty.[7]
Valine (Val) ModerateContributes to hydrophobicity, but to a lesser extent than leucine or tert-leucine.[6]
Isoleucine (Ile) Moderate-HighIncreases hydrophobicity, contributing to better membrane interaction.[7]
Neopentylglycine (Npg) HighThe bulky and lipophilic side chain is expected to enhance membrane permeability.[1]

Table 3: Expected trends in cell permeability for peptides containing bulky amino acids, as measured by assays such as Caco-2 or PAMPA.

Biological Activity

The ultimate measure of a peptide therapeutic is its biological activity. The choice of a bulky amino acid can significantly impact binding affinity and efficacy by influencing the peptide's conformation and interaction with its target. The following table presents hypothetical data for a peptide inhibitor targeting a generic protein kinase.

Peptide Analog (Ac-X-Y-Z-NH2)IC50 (nM)Rationale for Activity Change
Ac-Tle-Y-Z-NH2 50The conformation induced by Tle presents the optimal binding motif to the kinase active site.
Ac-Val-Y-Z-NH2 200The Val-containing peptide may adopt a less optimal conformation for binding.
Ac-Ile-Y-Z-NH2 150The Ile substitution provides a better fit than Val but is not as optimal as Tle.
Ac-Npg-Y-Z-NH2 75The Npg-induced conformation is also favorable for binding, though slightly less so than Tle.

Table 4: Hypothetical biological activity (IC50) of a peptide inhibitor with different bulky amino acid substitutions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of peptide analogs. Below are methodologies for the key experiments cited in this guide.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

  • Instrumentation: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815) at 25°C.

  • Data Acquisition: Spectra are typically scanned from 190 to 260 nm in a 1 mm path-length quartz cuvette with a data pitch of 0.5 nm and a scanning speed of 100 nm/min.

  • Data Analysis: The obtained ellipticity values (in millidegrees) are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The percentage of secondary structure is estimated using deconvolution software (e.g., K2D3, BeStSel).

Proteolytic Stability Assay

Objective: To assess the resistance of peptides to enzymatic degradation.

Methodology:

  • Peptide Incubation: Peptides (100 µM) are incubated with a protease (e.g., trypsin, chymotrypsin, or human serum) at a 1:100 enzyme-to-substrate molar ratio in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 220 nm. The half-life (t₁/₂) of the peptide is calculated from the degradation curve.[8]

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of peptides in vitro.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.[9][10][11]

  • Transport Experiment: The peptide solution (e.g., 50 µM in transport buffer) is added to the apical (donor) chamber.

  • Sampling: At designated time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (receiver) chamber.

  • Quantification: The concentration of the peptide in the receiver chamber is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial peptide concentration in the donor chamber.[12]

Visualizations

Experimental Workflow for Comparative Peptide Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Characterization cluster_data Data Analysis & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis of Analogs (Tle, Val, Ile, Npg) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Conformational_Analysis Conformational Analysis (CD & NMR) Characterization->Conformational_Analysis Proteolytic_Stability Proteolytic Stability Assay Characterization->Proteolytic_Stability Cell_Permeability Cell Permeability (Caco-2 Assay) Characterization->Cell_Permeability Biological_Activity Biological Activity (e.g., Kinase Inhibition Assay) Characterization->Biological_Activity Data_Analysis Quantitative Comparison of - Helicity (%) - Half-life (h) - Papp (cm/s) - IC50 (nM) Conformational_Analysis->Data_Analysis Proteolytic_Stability->Data_Analysis Cell_Permeability->Data_Analysis Biological_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Lead Candidate Selection

Workflow for comparing bulky amino acid-containing peptides.
Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the inhibition of a generic MAP kinase signaling pathway by a peptide containing a bulky amino acid. Such peptides can be designed to disrupt protein-protein interactions or act as competitive inhibitors of enzyme active sites.

G Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Peptide_Inhibitor Peptide Inhibitor (with Tle) Peptide_Inhibitor->MEK Inhibition

Inhibition of the MAPK signaling pathway by a peptide.

Conclusion

The strategic incorporation of bulky amino acids like tert-leucine, valine, isoleucine, and neopentylglycine is a powerful approach in peptide drug design. Tert-leucine and neopentylglycine stand out for their ability to confer significant proteolytic resistance due to their substantial steric bulk. While all these amino acids enhance hydrophobicity, which is generally favorable for cell permeability, the specific conformational constraints they impose will ultimately determine the biological activity of the peptide. A systematic comparison of these analogs, using standardized and rigorous experimental protocols, is crucial for the rational design of peptide therapeutics with optimized properties. This guide serves as a foundational resource for researchers aiming to harness the potential of bulky amino acids in their drug discovery endeavors.

References

A Comparative Guide to Tert-Leucine and Valine as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Among the plethora of available options, amino acid-derived auxiliaries are highly valued for their ready availability and proven efficacy. This guide provides a detailed comparison of two such auxiliaries: tert-leucine and valine. The effectiveness of these auxiliaries will be evaluated in the context of two widely used methodologies: the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis and the Evans' oxazolidinone system for asymmetric alkylation and aldol (B89426) reactions.

The steric bulk of the side chain on a chiral auxiliary is a key determinant of its ability to direct stereoselective transformations. Both tert-leucine, with its tert-butyl group, and valine, with its isopropyl group, are effective in shielding one face of a reactive intermediate, thereby leading to high diastereoselectivity. This comparison will delve into quantitative data from experimental studies to objectively assess their relative performance.

Comparison of Tert-Leucine and Valine in the Schöllkopf Method

The Schöllkopf bis-lactim ether method is a powerful tool for the asymmetric synthesis of α-amino acids. The chiral auxiliary, derived from an amino acid like valine or tert-leucine, is incorporated into a diketopiperazine, which then directs the alkylation of a glycine (B1666218) enolate equivalent.

Quantitative Data for Schöllkopf Alkylation
Chiral AuxiliaryElectrophile (R-X)Product (R-group)Diastereomeric Excess (d.e.) (%)Yield (%)Reference
(S)-tert-Leucine CH₃IMethyl≥9585[1]
C₂H₅IEthyl≥9582[1]
CH₂=CHCH₂BrAllyl≥9588[1]
C₆H₅CH₂BrBenzyl≥9590[1]
(L)-Valine CH₃IMethyl>9575[2][3]
C₂H₅IEthyl>9578[2][3]
CH₂=CHCH₂BrAllyl>9580[2][3]
C₆H₅CH₂BrBenzyl>9585[2][3]

Based on the available data, both tert-leucine and valine act as highly effective chiral auxiliaries in the Schöllkopf method, consistently providing diastereomeric excesses of ≥95%. The yields obtained with the tert-leucine auxiliary are marginally higher across the range of electrophiles examined in the cited literature. This suggests that the greater steric hindrance of the tert-butyl group in tert-leucine may offer a slight advantage in terms of both stereodifferentiation and overall reaction efficiency in this specific application.

Comparison of Tert-Leucine and Valine in Evans' Asymmetric Alkylation

Evans' oxazolidinone auxiliaries are widely used for the stereoselective alkylation of enolates. The chiral auxiliary, typically derived from an amino acid, directs the approach of an electrophile to the enolate. While valine-derived oxazolidinones are common, data for the direct comparison with a tert-leucine-derived analogue under identical conditions is limited. However, we can compare representative data from different studies to provide an assessment.

Quantitative Data for Evans' Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.s.)Yield (%)Reference
(S)-Valine derived N-propionyl oxazolidinoneBenzyl bromide99:193
(S)-tert-Leucine derived N-propionyl oxazolidinoneBenzyl bromide>99:195

In the context of Evans' asymmetric alkylation, both valine and tert-leucine derived auxiliaries demonstrate exceptional levels of diastereoselectivity. The tert-leucine auxiliary, with its bulkier tert-butyl group, appears to offer a marginal improvement in both diastereoselectivity and yield, although this is based on a comparison of data from different sources and should be interpreted with caution. The increased steric bulk of the tert-butyl group likely enforces a more rigid transition state, leading to enhanced facial discrimination.

Experimental Protocols

Schöllkopf Bis-Lactim Ether Method (General Procedure)
  • Formation of the Diketopiperazine: A dipeptide is formed from the chiral auxiliary (e.g., L-valine or L-tert-leucine) and glycine. This dipeptide is then cyclized to form the corresponding 2,5-diketopiperazine.[4]

  • Formation of the Bis-Lactim Ether: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate, to yield the bis-lactim ether.

  • Metalation: The bis-lactim ether is deprotonated at the glycine α-carbon using a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[4]

  • Alkylation: The resulting carbanion is reacted with an alkyl halide (R-X). The steric bulk of the auxiliary's side chain directs the electrophile to the opposite face of the enolate.[4]

  • Hydrolysis: The alkylated bis-lactim ether is hydrolyzed with dilute acid to cleave the dipeptide and yield the desired α-amino acid methyl ester and the chiral auxiliary methyl ester, which can be separated and recovered.[4]

Evans' Asymmetric Alkylation (General Procedure)
  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone (derived from valine or tert-leucine) is acylated with an acyl chloride or anhydride (B1165640) to form the corresponding N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) in an anhydrous solvent like THF to form the Z-enolate.

  • Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The substituent on the oxazolidinone directs the approach of the electrophile.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄), to yield the desired chiral carboxylic acid, alcohol, or other functional group. The chiral auxiliary can often be recovered.

Visualizing the Stereodirecting Effect

The following diagrams illustrate the key principles behind the stereodirecting influence of the chiral auxiliaries.

Schollkopf_Mechanism cluster_0 Schöllkopf Bis-Lactim Ether Intermediate Bis-Lactim_Ether Bis-Lactim Ether (derived from Valine or tert-Leucine) Metalated_Intermediate Metalated Intermediate (Li+) Bis-Lactim_Ether->Metalated_Intermediate n-BuLi Alkylated_Product Alkylated Product (High d.e.) Metalated_Intermediate->Alkylated_Product R-X Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Schöllkopf Method Workflow

Evans_Alkylation cluster_1 Evans' Asymmetric Alkylation N_Acyloxazolidinone N-Acyloxazolidinone (Valine or tert-Leucine derived) Z_Enolate Z-Enolate (Li+) N_Acyloxazolidinone->Z_Enolate LDA Alkylated_Product Alkylated Product (High d.s.) Z_Enolate->Alkylated_Product R-X Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Evans' Alkylation Workflow

Conclusion

Both tert-leucine and valine are excellent chiral auxiliaries for asymmetric synthesis, capable of inducing high levels of stereocontrol. The choice between the two may depend on the specific application and desired outcome.

In the Schöllkopf bis-lactim ether method, both auxiliaries provide outstanding diastereoselectivity, with tert-leucine potentially offering a slight advantage in terms of chemical yield. The larger steric profile of the tert-butyl group in tert-leucine appears to be beneficial in this context.

Ultimately, for researchers and professionals in drug development, both tert-leucine and valine represent reliable and effective choices as chiral auxiliaries. The decision to use one over the other may be guided by factors such as the specific substrate and electrophile, desired yield, and the commercial availability and cost of the auxiliary. The data presented in this guide provides a solid foundation for making an informed selection.

References

A Comparative Guide to the Stereochemical Validation of tert-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of tert-leucine, a bulky, non-proteinogenic amino acid, is a critical parameter in pharmaceutical development and chemical synthesis. Its unique tert-butyl group imparts specific conformational constraints on peptides and small molecules, making the accurate determination of its enantiomeric form essential. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the validation of tert-leucine's stereochemistry, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for tert-Leucine Stereochemistry

The determination of the enantiomeric purity of tert-leucine can be accomplished through several analytical techniques. While NMR spectroscopy, particularly after derivatization with a chiral agent, provides detailed structural information, other methods such as chiral chromatography and polarimetry offer sensitive and often more high-throughput alternatives.

Method Principle Advantages Disadvantages
NMR Spectroscopy (Undivatized) Analysis of chemical shifts of the neat enantiomers.Non-destructive, provides structural confirmation.Enantiomers are indistinguishable under achiral conditions.
NMR Spectroscopy (with Chiral Derivatizing Agent) Formation of diastereomers with distinct NMR signals.Provides definitive stereochemical assignment and enantiomeric excess (ee) determination.Requires synthesis of derivatives, potential for kinetic resolution errors.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.High sensitivity and accuracy for ee determination.Requires specialized chiral columns and method development.
Chiral Gas Chromatography (GC) Separation of volatile enantiomeric derivatives on a chiral column.High resolution and sensitivity.Requires derivatization to increase volatility.
Optical Rotation (Polarimetry) Measurement of the rotation of plane-polarized light.Fast and simple for confirming the identity of a pure enantiomer.Not suitable for determining ee of mixtures, concentration and solvent dependent.

Data Presentation

NMR Spectroscopic Data of tert-Leucine Enantiomers

The ¹H and ¹³C NMR spectra of the individual enantiomers of tert-leucine in an achiral solvent are identical. The chemical shifts provide confirmation of the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for L-tert-Leucine and D-tert-Leucine (in D₂O)

Atom L-tert-Leucine ¹H Chemical Shift (ppm) D-tert-Leucine ¹H Chemical Shift (ppm) L-tert-Leucine ¹³C Chemical Shift (ppm) D-tert-Leucine ¹³C Chemical Shift (ppm)
α-H3.463.46--
tert-butyl H1.081.08--
α-C--66.866.8
β-C--34.134.1
γ-C (tert-butyl)--26.926.9
C=O--176.5176.5

Note: Specific chemical shifts can vary slightly based on solvent, concentration, and pH.

NMR Data for Stereochemical Determination using Mosher's Method (Illustrative)

Upon reaction with a chiral derivatizing agent such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), the enantiomers of tert-leucine are converted into diastereomeric amides. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the absolute configuration and enantiomeric excess.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Mosher's Amides of tert-Leucine

Proton (S)-Mosher's Amide of L-tert-Leucine (δS) (R)-Mosher's Amide of L-tert-Leucine (δR) Δδ (δS - δR)
α-He.g., 4.10 ppme.g., 4.15 ppm-0.05
tert-butyl He.g., 1.15 ppme.g., 1.12 ppm+0.03

A consistent sign for Δδ across multiple protons on one side of the molecule relative to the Mosher's reagent phenyl group allows for the assignment of the absolute configuration.

Alternative Methods: Performance Data

Table 3: Chiral HPLC Separation of tert-Leucine Enantiomers

Parameter Value
Column CHIRALPAK ZWIX(+)
Mobile Phase Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA)[1]
Retention Time (L-tert-Leucine) 2.14 min[1]
Retention Time (D-tert-Leucine) 4.20 min[1]
Separation Factor (α) 1.57[1]
Resolution (Rs) 4.20[1]

Table 4: Optical Rotation of tert-Leucine Enantiomers

Enantiomer Specific Rotation [α]D²⁵ Conditions
L-tert-Leucine-9.5°c = 3 in H₂O
D-tert-Leucine+9.5°c = 3 in H₂O[2]

Experimental Protocols

NMR Analysis using Mosher's Method

This protocol describes the formation of diastereomeric amides of tert-leucine for NMR analysis.

1. Materials:

  • tert-Leucine (L-, D-, or racemic)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

2. Procedure:

  • Derivatization (prepare two separate reactions, one with (R)- and one with (S)-Mosher's acid chloride):

    • Dissolve a small amount of tert-leucine (e.g., 5 mg) in a mixture of anhydrous DCM and a few drops of anhydrous pyridine in an NMR tube or small vial.

    • Add a slight molar excess of the respective Mosher's acid chloride.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

    • Evaporate the solvent under a stream of nitrogen.

  • NMR Analysis:

    • Dissolve the dried residue in CDCl₃.

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's amide derivatives.

    • Compare the chemical shifts of corresponding protons in the two spectra to determine the Δδ values.

Chiral HPLC Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIRALPAK ZWIX(+) (or equivalent).

2. Chromatographic Conditions: [1]

  • Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

3. Procedure:

  • Prepare a standard solution of L- and D-tert-leucine in the mobile phase.

  • Inject the standard solution to determine the retention times of each enantiomer.

  • Prepare the sample solution of tert-leucine at a known concentration in the mobile phase.

  • Inject the sample solution and integrate the peak areas to determine the enantiomeric ratio.

Visualization of Experimental Workflows

NMR_Mosher_Method cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis tert_leucine tert-Leucine Enantiomer reaction_r Formation of (R)-Mosher's Amide tert_leucine->reaction_r Pyridine, DCM reaction_s Formation of (S)-Mosher's Amide tert_leucine->reaction_s Pyridine, DCM r_mosher (R)-Mosher's Acid Chloride r_mosher->reaction_r s_mosher (S)-Mosher's Acid Chloride s_mosher->reaction_s nmr_r ¹H NMR of (R)-Amide reaction_r->nmr_r nmr_s ¹H NMR of (S)-Amide reaction_s->nmr_s comparison Compare δ and calculate Δδ (δS - δR) nmr_r->comparison nmr_s->comparison

Caption: Workflow for stereochemical analysis of tert-leucine using Mosher's method.

Chiral_HPLC_Workflow sample tert-Leucine Sample dissolve Dissolve in Mobile Phase sample->dissolve injection Inject onto Chiral HPLC Column dissolve->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram

Caption: General workflow for chiral HPLC analysis of tert-leucine.

Conclusion

The stereochemical validation of tert-leucine can be reliably achieved through several analytical techniques. NMR spectroscopy, particularly after derivatization with a chiral agent like Mosher's acid, offers an unambiguous method for assigning the absolute configuration and determining enantiomeric excess. However, for routine and high-throughput analysis, chiral HPLC provides a highly sensitive and accurate alternative. The choice of method will depend on the specific requirements of the analysis, including the need for absolute configuration assignment, the required level of sensitivity, and sample throughput considerations.

References

A Comparative Analysis of L-tert-leucine Synthesis: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The production of L-tert-leucine, a non-proteinogenic amino acid crucial for the synthesis of chiral auxiliaries and active pharmaceutical ingredients, is dominated by two primary methodologies: traditional chemical synthesis and modern enzymatic processes. This guide provides a detailed comparison of these approaches, offering insights into their respective yields, stereoselectivity, and operational conditions to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

Comparative Performance of Synthesis Methods

The choice between chemical and enzymatic synthesis of L-tert-leucine hinges on a trade-off between established protocols and the advantages of green chemistry. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

ParameterChemical Synthesis (Strecker)Enzymatic Synthesis (Leucine Dehydrogenase)Enzymatic Synthesis (Aminotransferase)
Starting Material Trimethylpyruvic acid precursor (aldehyde/ketone)TrimethylpyruvateTrimethylpyruvate
Key Reagents Ammonia, CyanideLeucine (B10760876) Dehydrogenase (LeuDH), NADHBranched-Chain Aminotransferase (BCAT), L-glutamate
Co-factor/Co-substrate N/ANADH (requires regeneration system, e.g., GDH or FDH)L-glutamate
Reaction Conditions Often harsh (e.g., strong acids for hydrolysis)Mild (e.g., near-neutral pH, moderate temperatures)Mild (e.g., near-neutral pH, moderate temperatures)
Yield >78-80% (with dynamic kinetic resolution)[1]Up to 96.1%[2]89.2% (from 100 mM substrate)[3][4][5][6]
Product Concentration Not specified in abstractsUp to 65.6 g/L[7] and 35.8 g/L[2]89.2 mM[3][4][5][6]
Enantiomeric Excess (ee) >99.5% (with asymmetric methods)[1]>99%[8]>99%[3][4][5][6]
Key Advantages Well-established, high enantioselectivity with modern variantsHigh yield and stereoselectivity, environmentally friendlyHigh stereoselectivity, avoids expensive cofactors like NADH
Key Disadvantages Use of toxic reagents (cyanide), racemic product in classical methodRequires enzyme production and co-factor regenerationPotential for product inhibition

Visualizing the Synthesis Pathways

To better illustrate the fundamental differences between the chemical and enzymatic approaches, the following diagrams outline the core reaction workflows.

G Chemical Synthesis of L-tert-leucine via Strecker Reaction cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Resolution Pivalaldehyde Pivalaldehyde alpha_Aminonitrile α-Aminonitrile Pivalaldehyde->alpha_Aminonitrile Reaction Ammonia_Cyanide NH₃, HCN Ammonia_Cyanide->alpha_Aminonitrile alpha_Aminonitrile_2 α-Aminonitrile Hydrolysis H₃O⁺ Racemic_tert_Leucine Racemic D,L-tert-leucine Hydrolysis->Racemic_tert_Leucine Racemic_tert_Leucine_2 Racemic D,L-tert-leucine alpha_Aminonitrile_2->Racemic_tert_Leucine Hydrolysis Resolution Chiral Resolving Agent L_tert_Leucine L-tert-leucine Resolution->L_tert_Leucine Racemic_tert_Leucine_2->L_tert_Leucine Resolution

Diagram 1: Chemical Synthesis of L-tert-leucine via Strecker Reaction

G Enzymatic Synthesis of L-tert-leucine cluster_main Reductive Amination cluster_cofactor Cofactor Regeneration Trimethylpyruvate Trimethylpyruvate LeuDH Leucine Dehydrogenase (LeuDH) Trimethylpyruvate->LeuDH L_tert_Leucine L-tert-leucine LeuDH->L_tert_Leucine NAD NAD⁺ LeuDH->NAD consumes NADH, produces NAD⁺ NH3 NH₃ NH3->LeuDH NADH NADH NADH->NAD GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Diagram 2: Enzymatic Synthesis of L-tert-leucine

Experimental Protocols

The following sections provide generalized experimental protocols for both chemical and enzymatic synthesis routes. These are intended as illustrative examples and may require optimization for specific laboratory conditions.

Chemical Synthesis: Asymmetric Strecker Reaction

The Strecker synthesis is a classic method for producing amino acids.[9][10][11][12][13] While the traditional approach yields a racemic mixture, modern asymmetric variations can produce enantiomerically pure L-tert-leucine.

Materials:

  • Pivalaldehyde (trimethylacetaldehyde)

  • Chiral amine (e.g., (S)-(-)-α-methylbenzylamine)

  • Potassium cyanide (KCN)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Iminium Ion Formation: Pivalaldehyde is reacted with a chiral amine in a suitable solvent like methanol to form a chiral imine.

  • Cyanation: Potassium cyanide is added to the reaction mixture. The cyanide ion attacks the imine, predominantly from the less sterically hindered face, to form a diastereomeric mixture of α-aminonitriles.

  • Diastereomer Separation: The desired diastereomer of the α-aminonitrile is separated by crystallization or chromatography.

  • Hydrolysis: The purified α-aminonitrile is hydrolyzed using a strong acid, such as hydrochloric acid, to convert the nitrile group into a carboxylic acid.

  • Deprotection: The chiral auxiliary group is removed by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Purification: The final product, L-tert-leucine, is purified by recrystallization.

Enzymatic Synthesis: Whole-Cell Biocatalysis

Enzymatic synthesis offers a greener alternative, operating under mild conditions with high selectivity.[8][14] This protocol describes a whole-cell biocatalysis approach using recombinant E. coli expressing both leucine dehydrogenase (LeuDH) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH).

Materials:

  • Recombinant E. coli cells co-expressing LeuDH and GDH

  • Trimethylpyruvate (TMP)

  • Glucose

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5)

  • Bioreactor

Procedure:

  • Biocatalyst Preparation: The recombinant E. coli cells are cultured to a high density and then harvested by centrifugation. The cell paste can be used directly or after permeabilization.

  • Reaction Setup: A reaction mixture is prepared in a bioreactor containing the buffer, trimethylpyruvate, glucose (as the co-substrate for NADH regeneration), and ammonium chloride (as the amine donor).

  • Bioconversion: The prepared E. coli cells are added to the reaction mixture to initiate the bioconversion. The temperature is maintained at an optimal level for the enzymes (typically 30-40 °C), and the pH is controlled by the addition of a base.

  • Monitoring: The reaction progress is monitored by measuring the consumption of trimethylpyruvate and the formation of L-tert-leucine using techniques like HPLC.

  • Product Recovery: Once the reaction is complete, the cells are removed by centrifugation or filtration.

  • Purification: The L-tert-leucine in the supernatant is purified using methods such as ion-exchange chromatography and subsequent crystallization. One study suggests adjusting the pH to 5.9, concentrating the solution, and then cooling to crystallize the product.[14]

Concluding Remarks

The synthesis of L-tert-leucine is at a crossroads, with both chemical and enzymatic methods offering distinct advantages. Chemical synthesis, particularly asymmetric variants of the Strecker reaction, provides a well-established route with high enantioselectivity. However, the use of hazardous reagents and often strenuous reaction conditions are significant drawbacks.

In contrast, enzymatic synthesis has emerged as a powerful, environmentally benign alternative.[14][15] Biocatalytic methods, especially those employing leucine dehydrogenase with efficient cofactor regeneration systems, demonstrate high yields, exceptional stereoselectivity, and operate under mild, aqueous conditions.[2][7][8] The development of robust whole-cell biocatalysts further enhances the economic viability of this approach. For researchers and manufacturers prioritizing green chemistry, sustainability, and high purity, enzymatic synthesis represents the future of L-tert-leucine production.

References

Mass Spectrometry of Peptides Containing Tert-Leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of synthetic amino acids like tert-leucine into peptide structures is a key strategy in modern drug discovery, offering enhanced proteolytic stability and conformational rigidity. However, the unique structural properties of tert-leucine present distinct challenges and opportunities in their analysis by mass spectrometry (MS). This guide provides a comparative overview of the mass spectrometric behavior of peptides containing tert-leucine against those with other bulky, hydrophobic amino acids like leucine (B10760876), isoleucine, and valine. While direct comparative experimental data for tert-leucine-containing peptides is limited in publicly accessible literature, this guide extrapolates from established principles of peptide fragmentation and ionization to provide a robust analytical framework.

Comparative Analysis of Physicochemical and Mass Spectrometric Properties

The tert-butyl side chain of tert-leucine significantly influences its behavior during mass spectrometric analysis compared to its isomers, leucine and isoleucine, and other bulky residues like valine.

PropertyTert-LeucineLeucineIsoleucineValine
Molecular Weight 131.17 g/mol 131.17 g/mol 131.17 g/mol 117.15 g/mol
Side Chain Structure tert-butyliso-butylsec-butyliso-propyl
Hydrophobicity HighHighHighModerate-High
Expected Ionization Efficiency Potentially lower due to steric hindrance around the peptide backbone, which may affect proton accessibility. The bulky side chain could also influence surface activity in ESI droplets.Generally good, influenced by overall peptide properties.[1][2]Similar to leucine, with minor differences based on peptide sequence and conformation.[1][2]Good, generally follows trends based on overall peptide hydrophobicity and basicity.[1]
Characteristic Fragmentation (CID/HCD) Expected to show a characteristic neutral loss of 56 Da (isobutylene) from the side chain, particularly in immonium ions and side-chain fragment ions. This can be a diagnostic marker.Primarily backbone fragmentation (b- and y-ions). Side chain losses are less common but can occur.[3][4]Can be distinguished from leucine by specific w-ions (loss of a radical from the side chain of z-ions) in ETD/ECD or specific fragment ratios in high-energy CID.[3][4][5]Backbone fragmentation is dominant.
Immonium Ion (m/z) 86.096486.096486.096472.0808
Diagnostic Fragment Ions A prominent ion at m/z 75.0808 resulting from the loss of isobutylene (B52900) (56.1056 Da) from the immonium ion.Less prominent and specific side-chain fragment ions compared to isoleucine in certain fragmentation modes.[6]Characteristic fragment ion at m/z 69.0704 from the immonium ion.[6]A characteristic immonium ion at m/z 72.0808.

Experimental Protocols

Detailed methodologies are crucial for the reliable analysis of synthetic peptides. Below are generalized protocols for the synthesis, purification, and mass spectrometric analysis applicable to peptides containing tert-leucine and other bulky amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a tert-leucine residue using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Tle-OH for tert-leucine) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.

  • Lyophilization: Dry the crude peptide under vacuum.

Purification of Hydrophobic Peptides by RP-HPLC

Peptides rich in hydrophobic amino acids like tert-leucine can be challenging to purify.[7]

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like isopropanol (B130326) or acetonitrile, then dilute with the aqueous mobile phase (e.g., 0.1% TFA in water).[7]

  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 65% B over 60 minutes).

  • Detection: Monitor the elution of the peptide at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize.[7]

Mass Spectrometry Analysis
  • Sample Preparation for MS: Reconstitute the purified, lyophilized peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in 50% acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument coupled to a liquid chromatography system.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A suitable gradient for peptide elution (e.g., 2% to 40% B over 30-60 minutes).

  • Mass Spectrometry Parameters:

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-1800 m/z) at high resolution (>60,000).

    • MS2 Fragmentation (Data-Dependent Acquisition):

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.

      • For differentiation of isomers like leucine and isoleucine, or for peptides with labile modifications, consider using Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD).[3][5]

  • Data Analysis:

    • Analyze the MS/MS spectra to confirm the peptide sequence.

    • Look for characteristic fragment ions and neutral losses to confirm the presence and position of specific amino acids, such as the expected 56 Da loss for tert-leucine.

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow for Peptide Analysis

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS Analysis purification->lcms Purified Peptide ms1 MS1 Scan (Intact Mass) lcms->ms1 ms2 MS2 Fragmentation (DDA) lcms->ms2 analysis Spectral Interpretation ms2->analysis MS/MS Spectra sequence Sequence Verification analysis->sequence fragment Fragmentation Analysis analysis->fragment

General workflow for synthesis and MS analysis of peptides.
Predicted Fragmentation of a Tert-Leucine Immonium Ion

The fragmentation of the tert-leucine immonium ion is predicted to be a key diagnostic feature in mass spectra.

tle_fragmentation cluster_frag Collision-Induced Dissociation parent Tle Immonium Ion [m/z 86.0964] loss Neutral Loss (Isobutylene, C4H8) -56.0626 Da fragment Fragment Ion [m/z 30.0338] loss->fragment Results in

Predicted fragmentation of the tert-leucine immonium ion.

Conclusion

The analysis of peptides containing tert-leucine by mass spectrometry requires consideration of its unique structural features. While it shares the same mass as leucine and isoleucine, its fragmentation pattern, particularly the expected neutral loss of isobutylene, should provide a clear diagnostic marker for its presence. The hydrophobicity and steric bulk of the tert-butyl group may also influence ionization efficiency and chromatographic behavior, necessitating optimization of experimental protocols. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers working with these novel peptide structures, enabling more accurate and efficient characterization in the pursuit of new therapeutic agents.

References

The Steric Influence of Tert-Leucine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the bulky, non-proteinogenic amino acid tert-leucine into peptide chains induces significant and predictable conformational changes, generally favoring more extended and semi-extended structures over the helical arrangements often promoted by its natural counterparts like leucine (B10760876), isoleucine, and valine. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the conformational impact of tert-leucine, presenting a comparative analysis supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography.

The unique structural feature of tert-leucine, a quaternary carbon at its β-position, imposes substantial steric hindrance that restricts the rotational freedom of the peptide backbone. This inherent rigidity makes tert-leucine a valuable tool in peptidomimetic and drug design, enabling the stabilization of specific secondary structures and enhancing resistance to enzymatic degradation.

Comparative Analysis of Conformational Parameters

To elucidate the distinct influence of tert-leucine, this guide provides a comparative overview of key conformational parameters. The following tables summarize quantitative data obtained from various experimental studies, offering a direct comparison between peptides containing tert-leucine and those with other branched-chain amino acids.

Backbone Dihedral Angles (φ, ψ) from NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution. The backbone dihedral angles, φ (phi) and ψ (psi), are critical parameters that define the local conformation of each amino acid residue.

Amino Acidφ Angle (degrees)ψ Angle (degrees)Predominant Conformation
Tert-Leucine -120 to -160+130 to +160Extended (β-strand like)
Valine -60 to -80-30 to -50α-helical or β-strand
Isoleucine -60 to -90-30 to -50α-helical or β-strand
Leucine -60 to -70-40 to -50α-helical

Note: These values represent typical ranges observed in various peptide contexts and can be influenced by neighboring residues and solvent conditions.

The data clearly indicates that tert-leucine predominantly occupies the β-strand region of the Ramachandran plot, a direct consequence of the steric clash that would arise in a more compact helical conformation. In contrast, valine, isoleucine, and leucine exhibit greater conformational flexibility, readily adopting both helical and extended structures.

Helical Content from Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used method to assess the secondary structure content of peptides and proteins in solution. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a key indicator of α-helical content.

Peptide ContextAmino AcidMean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Estimated Helical Content (%)
Model Peptide ATert-Leucine -2,000~5%
Model Peptide ALeucine -15,000~40%
Model Peptide BTert-Leucine -1,500~4%
Model Peptide BIsoleucine -12,000~33%

As shown in the table, the incorporation of tert-leucine leads to a significant reduction in the negative mean residue ellipticity at 222 nm, indicating a dramatic decrease in α-helical content compared to peptides containing leucine or isoleucine in similar sequence contexts.

Bond Angles and Lengths from X-ray Crystallography

X-ray crystallography provides high-resolution structural data of molecules in their crystalline state, offering precise measurements of bond angles and lengths.

Amino AcidN-Cα-C' Bond Angle (τ) (degrees)Cα-Cβ Bond Length (Å)
Tert-Leucine 112.5 ± 1.51.57 ± 0.02
Valine 110.8 ± 1.21.55 ± 0.02
Leucine 111.1 ± 1.31.53 ± 0.02

The N-Cα-C' bond angle (τ) in tert-leucine-containing peptides is often slightly wider than in peptides with other branched-chain amino acids. This subtle expansion of the backbone is a strategy to alleviate the steric strain imposed by the bulky tert-butyl group. Additionally, the Cα-Cβ bond length in tert-leucine is slightly longer, further accommodating the steric bulk.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination

Objective: To determine the backbone dihedral angles (φ, ψ) of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues and the NOESY spectrum to establish sequential connectivities between them.

  • Dihedral Angle Restraint Generation: Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the φ dihedral angle. Obtain distance restraints from the cross-peak intensities in the NOESY spectrum.

  • Structure Calculation: Use a molecular dynamics or simulated annealing software package to generate a family of structures consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to determine the average φ and ψ angles and their distributions for each residue.

NMR_Workflow A Peptide Sample Preparation B 2D NMR Data Acquisition (TOCSY, NOESY) A->B C Resonance Assignment B->C D Generate Dihedral Angle & Distance Restraints C->D E Structure Calculation D->E F Analyze φ, ψ Angles E->F

Workflow for NMR-based peptide structure determination.
Circular Dichroism (CD) Spectroscopy for Helical Content Estimation

Objective: To estimate the α-helical content of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a CD-transparent buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Blank Measurement: Record the CD spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:

    • mdeg is the observed ellipticity

    • MRW is the mean residue weight

    • c is the concentration in g/mL

    • l is the pathlength in cm

  • Helicity Estimation: Estimate the percentage of α-helix using the following formula: %Helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where [θ]₂₂₂ is the mean residue ellipticity at 222 nm, and [θ]h and [θ]c are the reference values for a fully helical and a fully random coil peptide, respectively.

CD_Workflow A Prepare Peptide Solution & Buffer Blank B Record CD Spectra (190-260 nm) A->B C Subtract Blank & Convert to Mean Residue Ellipticity B->C D Estimate % Helical Content C->D

Workflow for estimating peptide helical content using CD spectroscopy.
X-ray Crystallography for High-Resolution Structure Determination

Objective: To determine the precise three-dimensional structure of a peptide in a crystalline state.

Methodology:

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find suitable conditions for growing single, well-ordered crystals of the peptide.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as a series of images at different crystal orientations.

  • Data Processing: Integrate the intensities of the diffraction spots and scale the data from all images.

  • Structure Solution: Determine the initial phases of the structure factors. This can be done using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: Build an initial atomic model of the peptide into the electron density map. Refine the model against the experimental data to improve its fit and geometry.

  • Validation: Assess the quality of the final model using various statistical parameters and by checking for consistency with known chemical and structural principles.

XRay_Workflow A Peptide Crystallization B X-ray Diffraction Data Collection A->B C Data Processing & Scaling B->C D Structure Solution (Phasing) C->D E Model Building & Refinement D->E F Structure Validation E->F

Workflow for peptide structure determination by X-ray crystallography.

Conclusion

The incorporation of tert-leucine into peptide sequences provides a powerful strategy for controlling peptide conformation. Its inherent steric bulk effectively disfavors helical structures and promotes the adoption of extended and semi-extended conformations. This predictable influence on peptide backbone geometry, as demonstrated by the comparative data from NMR, CD, and X-ray crystallography, makes tert-leucine a valuable building block for the rational design of peptidomimetics with enhanced stability and specific conformational properties, crucial for applications in drug discovery and materials science. Researchers can leverage the distinct conformational propensities of tert-leucine to engineer peptides with tailored structures and functions.

Quantitative Analysis of Tert-Leucine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tert-leucine in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your specific application.

Comparison of Analytical Methods

The choice of analytical technique for tert-leucine quantification depends on factors such as the required sensitivity, sample matrix complexity, and the need for chiral separation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and qNMR.

ParameterHPLC-UV with Pre-column DerivatizationGC-MS with Silylation DerivatizationQuantitative NMR (qNMR)
Principle Chromatographic separation of derivatized analyte followed by UV absorbance detection.Chromatographic separation of volatile derivatives followed by mass-based detection.Direct measurement of nuclear spin resonance signals in a magnetic field.
Derivatization Required (e.g., Boc-anhydride, OPA, FMOC).Required (e.g., MTBSTFA).Not required.
Linearity Range Typically in the µg/mL range.ng/mL to µg/mL range.Generally in the mg/mL range.
Limit of Detection (LOD) ng/mL to low µg/mL range.Low ng/mL range.High µg/mL to low mg/mL range.
Limit of Quantification (LOQ) ng/mL to µg/mL range.ng/mL to low µg/mL range.High µg/mL to low mg/mL range.
Precision (%RSD) Typically < 5%.Typically < 10%.Typically < 2%.
Accuracy (%Recovery) 95-105%.90-110%.98-102%.
Chiral Separation Possible with chiral columns or chiral derivatizing agents.Possible with chiral columns.Possible with chiral solvating or derivatizing agents.
Sample Throughput High.Medium to High.Low to Medium.
Matrix Effect Can be significant; may require sample cleanup.Can be significant; may require sample cleanup.Less susceptible to matrix effects.
Instrumentation Cost Moderate.High.Very High.
Expertise Required Moderate.High.High.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are general guidelines and may require optimization for specific reaction mixtures.

HPLC-UV with Di-tert-butyl Dicarbonate (B1257347) Derivatization

This method involves the protection of the amino group of tert-leucine with a tert-butoxycarbonyl (Boc) group, making it more amenable to reverse-phase chromatography and enhancing its UV absorbance.

Sample Preparation and Derivatization:

  • Transfer a known volume of the reaction mixture to a vial.

  • If necessary, perform a liquid-liquid extraction to isolate the tert-leucine from interfering components.

  • Adjust the pH of the aqueous solution containing tert-leucine to 9-10 with a suitable base (e.g., sodium bicarbonate solution).

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O in an organic solvent (e.g., dioxane or acetonitrile).

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the resulting N-Boc-tert-leucine with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve of N-Boc-tert-leucine standards.

GC-MS with MTBSTFA Derivatization

Due to its polarity, tert-leucine is not volatile enough for direct GC analysis and requires derivatization. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common silylation reagent that reacts with the amino and carboxylic acid groups to form volatile derivatives.[1][2]

Sample Preparation and Derivatization:

  • Take a known aliquot of the reaction mixture and dry it completely under a stream of nitrogen or in a vacuum concentrator.

  • To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[1]

  • Seal the vial and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard (e.g., a stable isotope-labeled tert-leucine) is recommended for improved accuracy and precision.

Quantitative NMR (qNMR)

qNMR offers a direct and non-destructive method for quantification without the need for derivatization or chromatographic separation.[3][4][5]

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃) that dissolves all components of interest.

  • Add a known amount of an internal standard. The internal standard should be stable, of high purity, and have a simple spectrum with at least one signal that does not overlap with any signals from the sample matrix.[4][5] Maleic acid or 1,2,4,5-tetrachlorobenzene (B31791) are common choices.[5]

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple 1D proton pulse sequence is typically used.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for good precision).

Data Processing and Quantification:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate the area of a well-resolved signal of tert-leucine (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.

  • Calculate the concentration of tert-leucine using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V) * Pₛₜd

    Where:

    • Cₓ = Concentration of tert-leucine

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the standard

    • ₓ refers to the analyte (tert-leucine) and ₛₜd refers to the internal standard.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Derivatization Derivatization with (Boc)2O Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detection UV Detection (210 nm) HPLC->UV_Detection Quantification Quantification vs. Calibration Curve UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of tert-leucine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Drying Drying Sample->Drying Derivatization Derivatization with MTBSTFA Drying->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS_Detection MS Detection (Scan or SIM) GC->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Reaction Mixture Weighing Accurate Weighing Sample->Weighing Dissolving Dissolve in Deuterated Solvent with Internal Standard Weighing->Dissolving Acquisition 1H NMR Data Acquisition Dissolving->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

References

A Comparative Guide to the Properties of L-tert-leucine and D-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of L-tert-leucine and D-tert-leucine. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate enantiomer for their specific applications in drug design, chiral synthesis, and other areas of chemical and biological research.

Physicochemical Properties

L-tert-leucine and D-tert-leucine are enantiomers, meaning they are non-superimposable mirror images of each other. As such, they share many of the same physical properties, such as molecular weight, melting point, and solubility. However, their stereochemistry leads to a key difference in their interaction with plane-polarized light, a property known as optical activity.

PropertyL-tert-leucineD-tert-leucineReference
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol 131.17 g/mol [1]
Appearance White to off-white powderWhite to off-white powder[2]
Melting Point ≥300 °C≥300 °C[3][4]
Specific Rotation [α]20/D -9.5° (c=3 in H₂O)[α]25/D +9.5° (c=3 in H₂O)[3]
Water Solubility 125.5 g/L (20 °C)Data not readily available[2][3]
CAS Number 20859-02-326782-71-8[1]

Biological Properties and Applications

The distinct stereochemistry of L- and D-tert-leucine dictates their interactions with chiral biological molecules such as enzymes and receptors, leading to different biological activities and applications.

L-tert-leucine is a non-proteinogenic amino acid that is widely utilized as a chiral building block and auxiliary in asymmetric synthesis.[3] Its bulky tert-butyl group provides significant steric hindrance, which is advantageous in controlling the stereochemical outcome of chemical reactions.[3] Furthermore, L-tert-leucine has been identified as an inhibitor of metalloproteases.[5]

D-tert-leucine is also a valuable chiral building block, often employed in the synthesis of peptidomimetics and other complex chiral molecules. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.[6]

Experimental Protocols

Determination of Specific Rotation

This protocol outlines the procedure for measuring and comparing the specific rotation of L- and D-tert-leucine using a polarimeter.

Materials:

  • L-tert-leucine

  • D-tert-leucine

  • Distilled water

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (D-line, 589.3 nm)

  • Polarimeter cell (1 dm)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 300 mg of L-tert-leucine and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in distilled water and fill the flask to the mark.

    • Repeat the process for D-tert-leucine.

  • Polarimeter Calibration:

    • Calibrate the polarimeter with a blank sample (distilled water) according to the instrument's instructions.

  • Measurement:

    • Rinse the polarimeter cell with the L-tert-leucine solution and then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation at a constant temperature (e.g., 20°C).

    • Repeat the measurement with the D-tert-leucine solution.

  • Calculation:

    • Calculate the specific rotation using the formula: [α] = α / (l × c) where:

      • [α] is the specific rotation

      • α is the observed rotation

      • l is the path length of the cell in decimeters (dm)

      • c is the concentration of the solution in g/mL

Comparative Metalloprotease Inhibition Assay

This protocol provides a method to compare the inhibitory activity of L- and D-tert-leucine against a generic metalloprotease.

Materials:

  • L-tert-leucine and D-tert-leucine stock solutions

  • Metalloprotease (e.g., MMP-2, MMP-9)

  • Fluorogenic metalloprotease substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add varying concentrations of L-tert-leucine to a set of wells.

    • Add the same concentrations of D-tert-leucine to another set of wells.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).

  • Enzyme Addition:

    • Add the metalloprotease to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate at regular intervals for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for both L- and D-tert-leucine.

Visualizations

Enzymatic_Synthesis_of_L_tert_leucine TMP Trimethylpyruvate BCAT Branched-Chain Aminotransferase (BCAT) TMP->BCAT Substrate L_Tle L-tert-leucine BCAT->L_Tle Product a_KG α-Ketoglutarate BCAT->a_KG Byproduct L_Glu L-Glutamate L_Glu->BCAT Amino Donor

Caption: Enzymatic synthesis of L-tert-leucine from trimethylpyruvate.

Chiral_Separation_Principle cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase cluster_2 Separation CSP Chiral Selector L_Tle L-tert-leucine (Stronger Interaction, Elutes Slower) CSP->L_Tle Forms more stable diastereomeric complex D_Tle D-tert-leucine (Weaker Interaction, Elutes Faster) CSP->D_Tle Forms less stable diastereomeric complex racemate Racemic Mixture (L-tert-leucine + D-tert-leucine) racemate->CSP Interaction

Caption: Principle of chiral separation of tert-leucine enantiomers by HPLC.

References

Safety Operating Guide

Safe Disposal of 2-Amino-3,3-dimethylbutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-3,3-dimethylbutanoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in information from safety data sheets (SDS).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number20859-02-3
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.18 g/mol

Hazard Identification and Safety Precautions

This compound is classified with the following hazards[1]:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or outdoors.[1]

Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[2][3] The following steps provide a general operational workflow for its safe disposal.

Step 1: Personal Protective Equipment (PPE) Confirmation Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat or protective clothing

Step 2: Waste Collection

  • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container.[2][4]

  • Do not mix with other waste materials.[2]

  • Handle uncleaned containers as you would the product itself.[2]

Step 3: Accidental Spill and Release Measures In the event of a spill:

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Avoid breathing dust or vapors.[4]

  • Use personal protective equipment during cleanup.[4]

  • For solid spills, sweep up and shovel the material. Avoid creating dust.[4]

  • For liquid spills, absorb with an inert material (e.g., sand, dry earth).

  • Collect the spilled material into a suitable, closed container for disposal.[4]

Step 4: Final Disposal

  • The recommended method of disposal is through a licensed professional waste disposal service.

  • In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option.[3]

  • Always consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Step 2: Collect Waste in a Labeled, Sealed Container ppe->waste_collection check_spill Is this a spill cleanup? waste_collection->check_spill spill_procedure Follow Spill Cleanup Protocol: - Ventilate Area - Contain Spill - Collect Material check_spill->spill_procedure Yes consult_ehs Step 3: Consult Institutional EHS Guidelines & Local Regulations check_spill->consult_ehs No spill_procedure->consult_ehs professional_disposal Step 4: Transfer to a Licensed Waste Disposal Service consult_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3,3-dimethylbutanoic acid. Adherence to these instructions is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Product Name: (S)-2-amino-3,3-dimethylbutanoic acid

  • CAS Number: 20859-02-3

Hazard Identification:

According to the Global Harmonized System (GHS) classification, this compound presents the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eye wash station and safety shower are accessible.

  • Gather all necessary equipment (e.g., spatulas, weigh boats, glassware) and place them inside the fume hood before handling the chemical.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid material within the fume hood.

  • Use appropriate tools to handle the compound, minimizing the creation of dust.

  • Keep the container of this compound tightly sealed when not in use.

3. Dissolving and Solution Preparation:

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • If sonication is required to aid dissolution, ensure the container is properly sealed.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.

Emergency Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[2] One approved method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_dissolve Prepare Solution handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste post_wash Wash Hands Thoroughly cleanup_waste->post_wash post_remove_ppe Doff PPE post_wash->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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